Product packaging for Methyl salicylate(Cat. No.:CAS No. 68917-50-0)

Methyl salicylate

Cat. No.: B3431374
CAS No.: 68917-50-0
M. Wt: 152.15 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Description

Methyl salicylate (CAS Number: 119-36-8), also known as oil of wintergreen, is an organic ester with the formula C8H8O3 . It is a versatile compound of significant interest in multiple research fields. In pharmacological and dermatological research, it is widely investigated as a topical agent for the relief of acute musculoskeletal pain . Its mechanism of action is multifaceted, acting as a counter-irritant that causes a sensation of warmth or coolness, which can distract from underlying pain signals . After topical application and dermal absorption, it is hydrolyzed to salicylic acid, which locally inhibits cyclooxygenase (COX) enzymes, reducing the production of inflammatory prostaglandins . A 2022 phase IV clinical trial monitoring over 3,500 subjects found a topical compound containing this compound to be safe and effective at relieving soft tissue pain . Beyond human biomedicine, this compound is a critical compound in plant sciences. It functions as a plant hormone and volatile signal; upon biotic stress, such as pathogen infection, plants can upregulate its production to induce systemic acquired resistance in distal tissues and even serve as a signal to neighboring plants . Furthermore, its distinct aroma makes it a valuable chemical cue in entomology studies for attracting specific insects, such as orchid bees and spotted lanternflies, for population monitoring and research . In a laboratory setting, this compound is also used as a clearing agent in microscopy and histology to clarify plant or animal tissues by removing color pigments that obscure structures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B3431374 Methyl salicylate CAS No. 68917-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
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InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O3
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Related CAS

7631-93-8 (hydrochloride salt)
Record name Methyl salicylate [JAN:NF]
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DSSTOX Substance ID

DTXSID5025659
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Molecular Weight

152.15 g/mol
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Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour
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Boiling Point

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg
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Flash Point

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185
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Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2
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Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C
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Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

CAS No.

119-36-8
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Melting Point

16.5 °F (NTP, 1992), -8.6 °C
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Foundational & Exploratory

The Core of Wintergreen's Aroma: A Technical Guide to Methyl Salicylate Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of methyl salicylate biosynthesis in Gaultheria procumbens (wintergreen), a plant renowned for its high concentration of this medicinally and commercially valuable compound. This document provides a comprehensive overview of the biosynthetic pathway, quantitative data on key components, detailed experimental protocols, and insights into the regulatory signaling networks.

The Biosynthetic Pathway of this compound in Wintergreen

This compound, the methyl ester of salicylic acid, is the principal component of wintergreen oil. Its biosynthesis is a multi-step process that begins with the shikimate pathway and culminates in the methylation of salicylic acid. Based on isotopic labeling studies in Gaultheria procumbens, the primary route to salicylic acid is the Phenylalanine Ammonia-Lyase (PAL) pathway.[1]

The PAL pathway commences with the amino acid L-phenylalanine. From there, the pathway can proceed through two potential branches to reach salicylic acid: the o-coumarate route and the benzoate route. The final step in both branches is the formation of salicylic acid, which is then methylated to produce this compound.

Phenylalanine Ammonia-Lyase (PAL) Pathway

The key steps of the PAL pathway are as follows:

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

  • Formation of Benzoic Acid: trans-Cinnamic acid is then converted to benzoic acid through a series of enzymatic reactions.

  • Hydroxylation to Salicylic Acid: Benzoic acid is hydroxylated at the ortho-position by Benzoate-2-Hydroxylase (B2H) to yield salicylic acid.

  • Methylation to this compound: Finally, the carboxyl group of salicylic acid is methylated by the enzyme S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase (SAMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce this compound.

The following diagram illustrates the Phenylalanine Ammonia-Lyase (PAL) pathway leading to this compound in wintergreen.

Methyl_Salicylate_Biosynthesis cluster_upstream Upstream Phenylpropanoid Pathway cluster_final_step Final Methylation Step L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid L-Phenylalanine->trans-Cinnamic_Acid PAL Benzoic_Acid Benzoic_Acid trans-Cinnamic_Acid->Benzoic_Acid Chain shortening Salicylic_Acid Salicylic_Acid Benzoic_Acid->Salicylic_Acid B2H Methyl_Salicylate Methyl_Salicylate Salicylic_Acid->Methyl_Salicylate SAMT (SAM -> SAH)

Biosynthetic pathway of this compound via the PAL route.

Quantitative Data

Quantitative analysis of salicylates in Gaultheria procumbens reveals high concentrations, particularly in the form of the glycoside gaultherin. The essential oil is predominantly composed of this compound.

Table 1: Salicylate Content in Gaultheria procumbens
Plant PartCompoundConcentrationMethodReference
Leaves (dry extract)Total Salicylatesup to 187.5 mg/gHPLC-PDA[2]
Stems (dry extract)Total Salicylatesup to 199.9 mg/gHPLC-PDA[2]
Fruits (dry extract)Total Salicylatesup to 121.7 mg/gHPLC-PDA[2]
Leaves (fresh weight)Total Salicylic Acid3.8 µg/gGC-MS[2]
Flowers (fresh weight)Total Salicylic Acid6.4 µg/gGC-MS[2]
Stems (fresh weight)Total Salicylic Acid2.2 µg/gGC-MS[2]
Fruits (fresh weight)Total Salicylic Acid1.5 µg/gGC-MS[2]
Essential OilThis compound~99%GC-MS[2]
Table 2: Representative Enzyme Kinetic Data for Key Biosynthetic Enzymes (from various plant species)

Data specific to Gaultheria procumbens is not currently available in the literature. The following table presents representative data from other plant species.

EnzymePlant SourceSubstrateKmReference
Phenylalanine Ammonia-Lyase (PAL)Annona cherimolaL-Phenylalanine0.57 ± 0.2 mM[3]
Salicylic Acid Carboxyl Methyltransferase (SAMT)Antirrhinum majusSalicylic Acid83 µM[4]
Salicylic Acid Carboxyl Methyltransferase (SAMT)Antirrhinum majusBenzoic Acid1.72 mM[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Extraction and Quantification of Salicylates from Gaultheria procumbens by HPLC-PDA

Objective: To extract and quantify this compound and its precursors from wintergreen plant material.

Methodology:

  • Sample Preparation: Freeze-dry plant material (leaves, stems, etc.) and grind to a fine powder.

  • Extraction:

    • For salicylates from leaves, use methanol-water (75:25, v/v) as the extraction solvent.[2]

    • For salicylates from stems and fruits, use acetone as the extraction solvent.[2]

    • Perform extraction using sonication or maceration followed by centrifugation to collect the supernatant.

  • HPLC-PDA Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% formic acid).

    • Set the PDA detector to monitor wavelengths characteristic of salicylates (around 305 nm).

    • Quantify compounds by comparing peak areas to those of authentic standards.

HPLC_Workflow Plant_Material Wintergreen Plant Material (leaves, stems, etc.) Grinding Freeze-drying and Grinding Plant_Material->Grinding Extraction Solvent Extraction (Methanol/Water or Acetone) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC-PDA Analysis (C18 column, gradient elution) Supernatant->HPLC Quantification Quantification against Standards HPLC->Quantification

Workflow for salicylate extraction and quantification.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

Objective: To measure the activity of PAL in wintergreen tissue extracts.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 0.1 M borate buffer, pH 8.8) containing polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

    • Use the resulting supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • The assay mixture contains the enzyme extract and L-phenylalanine as the substrate in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.8).

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C).

    • Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time using a spectrophotometer.

    • Calculate enzyme activity based on the rate of change in absorbance.

Salicylic Acid Carboxyl Methyltransferase (SAMT) Enzyme Activity Assay

Objective: To measure the activity of SAMT in wintergreen tissue extracts.

Methodology:

  • Enzyme Extraction: Follow a similar protocol as for PAL, potentially with modifications to the buffer composition to optimize for SAMT stability.

  • Enzyme Assay:

    • The assay mixture contains the enzyme extract, salicylic acid, and S-adenosyl-L-methionine (SAM) in a suitable buffer.

    • Incubate the reaction at a specific temperature (e.g., 30°C).

    • Stop the reaction and extract the formed this compound with an organic solvent (e.g., hexane).

    • Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound produced.

Regulatory and Signaling Pathways

The biosynthesis of this compound is tightly regulated and often induced in response to various biotic and abiotic stresses. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) itself play crucial roles in this regulation, often in an antagonistic manner.

Jasmonic Acid and Salicylic Acid Crosstalk

Jasmonic acid and salicylic acid are key signaling molecules in plant defense. Their pathways often exhibit a mutually antagonistic relationship. In many plant systems, the accumulation of JA can suppress SA biosynthesis and signaling, and vice versa. This crosstalk allows the plant to fine-tune its defense responses against different types of pathogens and herbivores. While specific studies in wintergreen are limited, it is plausible that a similar regulatory network is in place. Elicitors that trigger the JA pathway might, therefore, have an impact on the production of this compound.

Signaling_Pathway Biotic_Stress Biotic Stress (e.g., Pathogen Attack) SA_Pathway Salicylic Acid (SA) Pathway Biotic_Stress->SA_Pathway Abiotic_Stress Abiotic Stress (e.g., Wounding) JA_Pathway Jasmonic Acid (JA) Pathway Abiotic_Stress->JA_Pathway JA_Pathway->SA_Pathway Antagonism SA_Pathway->JA_Pathway Antagonism PAL_Expression PAL Gene Expression SA_Pathway->PAL_Expression SAMT_Expression SAMT Gene Expression SA_Pathway->SAMT_Expression MeSA_Biosynthesis This compound Biosynthesis PAL_Expression->MeSA_Biosynthesis SAMT_Expression->MeSA_Biosynthesis

Simplified model of hormonal regulation of this compound biosynthesis.
Elicitor-Induced Gene Expression

In various plant species, the expression of key biosynthetic genes like PAL and SAMT is induced by elicitors, which are molecules that trigger a defense response. For instance, treatment with fungal elicitors or signaling molecules like salicylic acid and methyl jasmonate has been shown to increase the transcript levels of PAL in several plants.[5][6][7] This upregulation of gene expression leads to an increased production of defense-related compounds, including this compound. Investigating the effects of different elicitors on the expression of PAL and SAMT in Gaultheria procumbens could provide valuable insights into the regulation of its characteristic aroma and medicinal properties.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate (C₈H₈O₃), the methyl ester of salicylic acid, is a naturally occurring organic compound widely recognized for its characteristic wintergreen aroma. It is extensively utilized in the pharmaceutical industry as a topical analgesic and counterirritant, as well as in the food and fragrance industries. A thorough understanding of its physical and chemical properties is paramount for its effective formulation, quality control, and application in research and drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of key related pathways.

Physical Properties

This compound is a colorless to pale yellow or reddish oily liquid at room temperature.[1][2][3][4] Its distinct sweet, minty scent is a key identifying characteristic.[2][5][6]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditionsReferences
Molecular Weight 152.15 g/mol [1][5]
Melting Point -8.6 to -7°C[2][7][8][9]
Boiling Point 220 to 223.3°Cat 760 mmHg[2][5][7][8][9]
Density 1.174g/cm³at 25 °C[2][7][8][9][10]
Solubility in Water 0.639 to 0.74g/Lat 21-30 °C[1][7]
Vapor Pressure 0.0343mmHgat 25 °C[1][5][8]
Refractive Index (nD) 1.536 to 1.538at 20 °C[2][7][8][9][11]
Flash Point 96 to 101°CClosed Cup[2][9][12][13]
pKa 9.8 to 9.9[1][2][7]
LogP (Octanol/Water) 2.55[1]
Experimental Protocols for Determining Physical Properties

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

The melting point of this compound, which is below room temperature, is technically a freezing point determination.

  • Principle: The temperature at which the liquid sample solidifies upon cooling is observed.

  • Apparatus: Cooling bath (e.g., dry ice/acetone), thermometer, capillary tube, and a magnifying lens.

  • Procedure:

    • Introduce a small amount of liquid this compound into a capillary tube.

    • Attach the capillary tube to a thermometer.

    • Immerse the assembly in a cooling bath.

    • Stir the bath continuously and cool it slowly.

    • Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range represents the freezing/melting point.[11][14][15][16][17]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle.

  • Procedure:

    • Place a sample of this compound in a distillation flask with a few boiling chips.

    • Set up a distillation apparatus with a condenser and a collection flask.

    • Insert a thermometer so that the bulb is just below the side arm of the distillation flask.

    • Heat the flask gently.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

  • Principle: Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

  • Procedure (using a pycnometer for high accuracy):

    • Weigh a clean, dry pycnometer.

    • Fill the pycnometer with distilled water of a known temperature and weigh it again.

    • Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it.

    • Calculate the density of this compound using the weights and the known density of water at that temperature.[9][10][18][19][20]

  • Principle: The solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

  • Apparatus: Vials, analytical balance, magnetic stirrer, and a constant temperature bath.

  • Procedure:

    • Add a known excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a vial.

    • Place the vial in a constant temperature bath and stir the mixture for a prolonged period to ensure equilibrium is reached.

    • Allow any undissolved solute to settle.

    • Carefully extract a known volume of the supernatant.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or chromatography).[13][21][22][23][24]

  • Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Apparatus: Abbe refractometer.

  • Procedure:

    • Calibrate the Abbe refractometer with a standard of known refractive index.

    • Place a few drops of this compound on the prism of the refractometer.

    • Close the prism and allow the sample to reach thermal equilibrium.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index directly from the instrument's scale.[12][25][26][27][28]

Chemical Properties

This compound is an ester and exhibits the characteristic reactivity of this functional group. It is stable under normal conditions but incompatible with strong oxidizing agents and strong bases.[2][8]

Acidity

The phenolic hydroxyl group in this compound imparts weak acidic properties, with a pKa of approximately 9.8.[1][7]

  • Principle: The pKa is determined by titrating the weak acid (this compound) with a strong base and monitoring the pH change. The pH at the half-equivalence point is equal to the pKa.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., a water-ethanol mixture due to its limited water solubility).

    • Calibrate the pH meter using standard buffer solutions.

    • Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

    • Record the pH after each addition of the base.

    • Plot a titration curve (pH vs. volume of base added).

    • Determine the equivalence point from the graph. The volume of base at the half-equivalence point corresponds to the point where the pH equals the pKa.[3][6][29][30][31]

Hydrolysis

As an ester, this compound can undergo hydrolysis, particularly in the presence of an acid or a base, to yield salicylic acid and methanol.[5]

  • Principle: The rate of hydrolysis can be monitored by measuring the change in concentration of either the reactant (this compound) or one of the products (salicylic acid) over time.

  • Apparatus: Reaction vessel in a constant temperature bath, pipettes, and an analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Prepare a solution of this compound in an aqueous medium with the desired pH (acidic or basic).

    • Maintain the reaction at a constant temperature.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction if necessary (e.g., by neutralization).

    • Analyze the concentration of this compound or salicylic acid in each aliquot using a pre-calibrated analytical method.

    • Plot the concentration versus time to determine the reaction kinetics.[4][32][33][34][35]

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of salicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[2][6][36][37][38][39][40]

The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.

Fischer_Esterification_Workflow Reactants Salicylic Acid + Methanol Reaction Reflux Reaction Mixture Reactants->Reaction Catalyst Conc. H₂SO₄ Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Drying & Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and characterization of this compound.

  • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of specific bonds.

  • Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

  • Key Absorptions:

    • Broad O-H stretch (from the phenolic hydroxyl group) around 3200 cm⁻¹.

    • C-H stretches (aromatic and methyl) just above and below 3000 cm⁻¹.

    • Strong C=O stretch (from the ester carbonyl group) around 1680 cm⁻¹.

    • C=C stretches (aromatic ring) in the 1600-1450 cm⁻¹ region.

    • C-O stretches in the 1300-1100 cm⁻¹ region.[41][42][43][44][45]

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR (Proton NMR):

    • A singlet for the methyl protons (-OCH₃) around 3.9 ppm.

    • Multiplets for the aromatic protons in the range of 6.8-7.8 ppm.

    • A singlet for the phenolic hydroxyl proton (-OH), which can be broad and its chemical shift is concentration-dependent.

  • ¹³C NMR (Carbon NMR):

    • A peak for the methyl carbon around 52 ppm.

    • Peaks for the aromatic carbons between 115 and 160 ppm.

    • A peak for the carbonyl carbon around 170 ppm.

  • Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the molecule.

  • Ionization Method: Typically Electron Ionization (EI).

  • Key Fragments:

    • Molecular ion peak (M⁺) at m/z = 152.

    • A prominent peak at m/z = 120, corresponding to the loss of a methoxy radical (•OCH₃).

    • A peak at m/z = 92, corresponding to the loss of carbon monoxide from the m/z = 120 fragment.

Signaling Pathways

This compound is not only a pharmaceutical agent but also a signaling molecule in plants and its mechanism of action in humans involves specific pathways.

Mechanism of Action as a Counterirritant

When applied topically, this compound acts as a counterirritant to relieve musculoskeletal pain. It is metabolized to salicylic acid, which inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[1][2][5]

Counterirritant_Pathway MS This compound (Topical Application) Skin Skin Penetration MS->Skin Metabolism Metabolism to Salicylic Acid Skin->Metabolism COX COX-1 & COX-2 Enzymes Metabolism->COX Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Pain Pain & Inflammation Prostaglandins->Pain

Caption: Mechanism of action of this compound as a topical analgesic.

Role in Plant Signaling (Systemic Acquired Resistance)

In plants, this compound acts as a volatile signaling molecule involved in systemic acquired resistance (SAR), a widespread defense mechanism against pathogens.[46][47][48][49][50]

Plant_Signaling_Pathway Pathogen Pathogen Attack (Local Tissue) SA Salicylic Acid (SA) Accumulation Pathogen->SA SAMT SA Methyltransferase (SAMT) SA->SAMT MeSA_syn This compound (MeSA) Synthesis SAMT->MeSA_syn Transport Volatilization & Phloem Transport MeSA_syn->Transport Distal Distal Tissues Transport->Distal SABP2 MeSA Esterase (SABP2) Distal->SABP2 SA_release SA Release SABP2->SA_release Defense Defense Gene Expression SA_release->Defense

Caption: Role of this compound in plant systemic acquired resistance.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound, offering valuable quantitative data, experimental protocols, and visualizations of its key roles in biological systems. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and more effective utilization of this important compound. The provided experimental methodologies are general and may require optimization based on specific laboratory conditions and equipment.

References

Methyl Salicylate: A Volatile Organic Compound at the Core of Plant Signaling and Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate (MeSA), a volatile derivative of the phytohormone salicylic acid (SA), plays a pivotal role in plant physiology, acting as a key signaling molecule in defense against pathogens and herbivores, as well as a mediator of plant-to-plant communication. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted functions of MeSA in plants. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by detailing experimental protocols for the study of MeSA, presenting quantitative data on its production under various stress conditions, and visualizing the complex signaling pathways and experimental workflows in which it is involved. The information compiled herein is intended to facilitate a deeper understanding of MeSA's role in plant biology and to support the exploration of its potential applications in agriculture and medicine.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical communication and defense mechanisms to survive in complex environments. Volatile organic compounds (VOCs) are central to these strategies, acting as infochemicals that mediate interactions with other organisms. Among these, this compound (MeSA) has emerged as a critical signaling molecule.[1][2] Synthesized from the defense hormone salicylic acid (SA), MeSA's volatility allows it to function as both a systemic signal within the plant and an airborne signal to neighboring plants, priming them for an impending threat.[3][4] This guide delves into the core aspects of MeSA as a plant VOC, providing the technical details necessary for its study and application.

Biosynthesis and Metabolism of this compound

The concentration of MeSA in plant tissues is tightly regulated through a balance of its synthesis from SA and its conversion back to SA or to other metabolites.

2.1. Biosynthesis: From Salicylic Acid to this compound

The final step in MeSA biosynthesis is the methylation of the carboxyl group of salicylic acid. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase (SAMT) .[5] SAMT belongs to the SABATH family of methyltransferases and utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1][4]

MeSA_Biosynthesis SA Salicylic Acid (SA) SAMT Salicylic Acid Methyltransferase (SAMT) SA->SAMT SAM S-adenosyl-L-methionine (SAM) SAM->SAMT MeSA This compound (MeSA) SAMT->MeSA Methylation SAH S-adenosyl-homocysteine (SAH) SAMT->SAH

2.2. Metabolism: Conversion and Conjugation

MeSA can be converted back to its active form, salicylic acid, by This compound esterases (MES) , such as the well-characterized Salicylic Acid Binding Protein 2 (SABP2) in tobacco.[6] This conversion is crucial for the perception of the MeSA signal in distal tissues. Additionally, MeSA can be conjugated to glucose to form this compound 2-O-β-D-glucoside (MeSAG) by UDP-glucosyltransferases (UGTs), which is considered an inactive storage form.[6]

MeSA_Metabolism MeSA This compound (MeSA) MES This compound Esterase (MES/SABP2) MeSA->MES Demethylation UGT UDP-glucosyltransferase (UGT) MeSA->UGT Glucosylation SA Salicylic Acid (SA) MES->SA MeSAG This compound 2-O-β-D-glucoside (MeSAG) UGT->MeSAG

Quantitative Data on this compound Emission

The emission of MeSA from plants is highly dynamic and influenced by various biotic and abiotic stressors. The following tables summarize quantitative data on MeSA emission from different plant species under specific conditions.

Table 1: this compound Emission in Response to Biotic Stress

Plant SpeciesStressorTissueMeSA Emission/ConcentrationReference
Nicotiana tabacum (Tobacco)Tobacco Mosaic Virus (TMV)Inoculated Leaves> 2.0 µg/g fresh weight[7]
Arabidopsis thalianaPseudomonas syringaeLeaves~15-45 ng/g fresh weight/hour[8]
Pinus sylvestris (Scots Pine)Aphid infestation (Cinara pinea)NeedlesIncreased by a factor of 75[9]
Solanum lycopersicum (Tomato)Spider mite (Tetranychus urticae)LeavesSignificantly reduced in SAMT-silenced lines[10]

Table 2: this compound Emission in Response to Abiotic Stress and Exogenous Application

Plant SpeciesStressor/TreatmentTissueMeSA Emission/ConcentrationReference
Betula pendula (Silver Birch)Exogenous MeSA (10 mM)LeavesSignificant increase in various VOCs[6]
Viola odorata (Sweet Violet)Salinity Stress (1000-1500 ppm NaCl)Whole PlantFoliar spray with MeSA mitigated stress effects[11]

Role of this compound in Plant Defense

MeSA is a key player in both local and systemic plant defense responses.

4.1. Systemic Acquired Resistance (SAR)

SAR is a long-lasting, broad-spectrum resistance that is induced throughout the plant following an initial localized pathogen infection.[12][13] MeSA has been identified as a critical mobile signal in the establishment of SAR in several plant species.[4] Following pathogen attack in a localized area, SA levels increase, leading to the production of MeSA. This volatile compound can then be transported, likely via the phloem, to distal, uninfected tissues.[2] In these systemic tissues, MeSA is converted back to SA, which then activates defense gene expression, including the pathogenesis-related (PR) genes, leading to a state of heightened resistance.[6][14]

SAR_Signaling cluster_local Local Infected Tissue cluster_transport Transport cluster_systemic Systemic Uninfected Tissue Pathogen Pathogen Infection SA_local Salicylic Acid (SA) Accumulation Pathogen->SA_local SAMT SAMT SA_local->SAMT MeSA_local This compound (MeSA) SAMT->MeSA_local Phloem Phloem MeSA_local->Phloem Long-distance transport MeSA_systemic This compound (MeSA) Phloem->MeSA_systemic MES MES/SABP2 SA_systemic Salicylic Acid (SA) Defense_Genes Defense Gene Expression (e.g., PR genes) SAR Systemic Acquired Resistance (SAR)

4.2. Herbivore Defense

Plants also release MeSA in response to herbivore feeding. This can have several defensive effects:

  • Direct Defense: MeSA can be directly toxic or repellent to some herbivores.

  • Indirect Defense: MeSA can act as a component of a blend of herbivore-induced plant volatiles (HIPVs) that attracts natural enemies of the herbivores, such as predators and parasitoids.[10]

4.3. Plant-to-Plant Communication

The volatility of MeSA allows it to act as an airborne signal, facilitating communication between neighboring plants.[3] A plant under attack can release MeSA into the atmosphere, which can be perceived by nearby plants.[13] Upon uptake, typically through the stomata, the receiving plant converts MeSA back to SA, triggering its own defense responses and priming it for a potential future attack.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in MeSA research.

5.1. Collection and Analysis of this compound

Protocol 1: Dynamic Headspace Volatile Collection and GC-MS Analysis

This protocol is adapted from methods used for collecting and analyzing plant volatiles.[8][15]

  • Enclosure: Enclose the plant or plant part in a volatile collection chamber (e.g., a glass vessel or a PET oven bag).

  • Airflow: Create a push-pull system with an inlet for purified air and an outlet connected to a volatile trap. Maintain a constant airflow (e.g., 200 mL/min).

  • Volatile Trapping: Use an adsorbent trap (e.g., a tube filled with Porapak Q or Tenax TA) connected to the outlet to capture the emitted VOCs. Collect volatiles for a defined period (e.g., 1-4 hours).

  • Elution: Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., dichloromethane or hexane).

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the eluate into a gas chromatograph-mass spectrometer (GC-MS).

    • Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical temperature program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.

    • Detection and Identification: The mass spectrometer will fragment the eluted compounds. Identify MeSA by comparing its mass spectrum and retention time with those of an authentic standard.

    • Quantification: Create a standard curve using known concentrations of a MeSA standard to quantify the amount of MeSA in the sample.

GCMS_Workflow Start Plant in Volatile Collection Chamber Collection Dynamic Headspace Sampling (Push-Pull System) Start->Collection Trap Adsorbent Trap (e.g., Tenax TA) Collection->Trap Elution Solvent Elution (e.g., Dichloromethane) Trap->Elution GCMS GC-MS Analysis Elution->GCMS Separation Separation (Capillary Column) GCMS->Separation Detection Detection & Identification (Mass Spectrometry) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification End MeSA Concentration Quantification->End

5.2. Enzyme Assays

Protocol 2: Salicylic Acid Methyltransferase (SAMT) Enzyme Assay

This protocol is based on the method described by Ross et al. (1999).[5]

  • Protein Extraction: Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT). Centrifuge to pellet debris and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Crude enzyme extract

    • Assay buffer (e.g., 250 mM Tris-HCl, pH 7.5, 25 mM KCl)

    • Salicylic acid (substrate)

    • S-[methyl-¹⁴C]-adenosyl-L-methionine (radiolabeled methyl donor)

  • Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding HCl. Extract the radiolabeled MeSA product with ethyl acetate.

  • Quantification: Measure the radioactivity of the ethyl acetate phase using a scintillation counter. The amount of radioactivity is proportional to the SAMT activity.

5.3. Bioassays

Protocol 3: Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This is a generalized protocol for assessing SAR.[6][8]

  • Primary Inoculation: Infiltrate three lower leaves of 4-5 week-old Arabidopsis plants with a pathogen that induces SAR (e.g., an avirulent strain of Pseudomonas syringae pv. tomato DC3000, Pst DC3000 avrRpt2) at a low concentration (e.g., 10⁶ CFU/mL). As a control, infiltrate a separate set of plants with a mock solution (e.g., 10 mM MgCl₂).

  • Incubation: Grow the plants for 2-3 days to allow for the establishment of SAR.

  • Secondary Inoculation: Infiltrate three upper, systemic leaves of both pathogen-treated and mock-treated plants with a virulent strain of Pst DC3000 at a low concentration (e.g., 10⁵ CFU/mL).

  • Assessment of Bacterial Growth: After 3 days, collect leaf discs from the secondary-inoculated leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media (e.g., King's B agar with appropriate antibiotics).

  • Data Analysis: Count the number of colony-forming units (CFUs) to determine the bacterial titer in the systemic leaves. A significant reduction in bacterial growth in the pathogen-pretreated plants compared to the mock-pretreated plants indicates the induction of SAR.

Protocol 4: In Vitro Antifungal Activity of this compound

This protocol provides a general framework for testing the direct effect of MeSA on fungal pathogens.

  • Culture Preparation: Prepare agar plates with a suitable medium for the fungus of interest (e.g., Potato Dextrose Agar, PDA).

  • MeSA Application: Place a sterile filter paper disc in the center of the lid of the petri dish. Apply a known amount of MeSA to the filter paper. The MeSA will volatilize and create a fumigated atmosphere within the plate. Use a control plate with a filter paper disc treated with a solvent control (e.g., ethanol).

  • Fungal Inoculation: Place a mycelial plug of the fungus in the center of the agar plate.

  • Incubation: Seal the petri dishes with parafilm and incubate them under optimal growth conditions for the fungus.

  • Measurement of Growth Inhibition: Measure the radial growth of the fungal colony daily. Calculate the percentage of growth inhibition compared to the control plate.

Future Directions and Applications

The study of MeSA continues to be a vibrant area of research with significant potential for practical applications.

  • Crop Protection: Understanding the role of MeSA in plant defense can lead to the development of novel strategies for crop protection, such as the use of MeSA as an elicitor of plant defenses or as a component in pest-repellent formulations.

  • Drug Development: Salicylates, including aspirin (acetylsalicylic acid), have a long history in medicine. The anti-inflammatory and analgesic properties of salicylates make MeSA and its derivatives interesting candidates for further investigation in drug development.

  • Biomarkers for Plant Health: The emission of MeSA can be an indicator of plant stress. Developing sensitive detection methods for MeSA could lead to its use as a non-invasive biomarker for monitoring plant health in agricultural and natural ecosystems.

Conclusion

This compound is a versatile volatile organic compound that is integral to the chemical language of plants. Its roles in systemic acquired resistance, herbivore defense, and inter-plant communication underscore its importance in plant survival and ecosystem dynamics. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into this fascinating molecule. Continued exploration of MeSA's biosynthesis, regulation, and functions will undoubtedly uncover new insights into the complex world of plant chemical ecology and open up new avenues for its application in science and industry.

References

The Central Role of Methyl Salicylate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to protect themselves from a myriad of pathogens. A key player in this intricate defense network is methyl salicylate (MeSA), a volatile organic compound renowned for its role as a critical signaling molecule. This technical guide provides an in-depth exploration of the mechanism of action of this compound in plant defense, with a focus on its synthesis, transport, and perception, culminating in the activation of systemic acquired resistance (SAR). This document is intended to serve as a comprehensive resource, detailing the core molecular interactions, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

The Genesis of a Signal: Synthesis and Transport of this compound

The journey of this compound as a defense signal begins with its synthesis from salicylic acid (SA), a phenolic phytohormone central to plant immunity.[1]

Biosynthesis of Salicylic Acid

Salicylic acid is synthesized in plants through two primary pathways originating from the shikimate pathway product, chorismate: the isochorismate (IC) pathway, which is the major route upon pathogen infection, and the phenylalanine ammonia-lyase (PAL) pathway.[2] The key enzyme in the isochorismate pathway is ISOCHORISMATE SYNTHASE 1 (ICS1).[2]

Conversion of Salicylic Acid to this compound

Upon pathogen attack, the accumulation of SA in the infected tissues triggers the expression of SALICYLIC ACID METHYLTRANSFERASE (SAMT) . This enzyme catalyzes the methylation of the carboxyl group of SA, using S-adenosyl-L-methionine (SAM) as a methyl donor, to produce this compound.[3][4] This conversion is a critical step, as it transforms the non-volatile SA into the volatile MeSA, enabling it to act as a mobile signal.[5]

Long-Distance Transport

This compound, being more lipophilic than SA, can readily move through cell membranes and is transported systemically throughout the plant, primarily via the phloem.[5][6] This long-distance transport is fundamental to the establishment of SAR, allowing the entire plant to mount a defense response following a localized infection.[7] MeSA's volatility also allows for airborne plant-to-plant communication, warning neighboring plants of impending threats.[1][8]

Signal Perception and Transduction: The Role of MeSA Esterases

The action of this compound as a long-distance signal is contingent upon its conversion back to the active defense hormone, salicylic acid, in the distal, uninfected tissues. This crucial step is mediated by a class of enzymes known as this compound esterases.

SALICYLIC ACID-BINDING PROTEIN 2 (SABP2)

A key MeSA esterase is the SALICYLIC ACID-BINDING PROTEIN 2 (SABP2) .[9] SABP2 is a member of the α/β-fold hydrolase superfamily and exhibits high binding affinity for SA.[9][10] In systemic tissues, SABP2 hydrolyzes MeSA to release SA, thereby activating downstream defense signaling.[9] The esterase activity of SABP2 is subject to feedback inhibition by its product, SA, which allows for tight regulation of SA levels.[8][10]

Other MeSA Esterases

Besides SABP2, other members of the methyl esterase (MES) family have been identified in various plant species, including Arabidopsis, that also possess MeSA esterase activity and are involved in SAR.[11][12] This suggests a conserved mechanism for MeSA perception across the plant kingdom.

Downstream Signaling: Activation of Systemic Acquired Resistance (SAR)

The conversion of MeSA to SA in systemic tissues initiates a signaling cascade that leads to the establishment of SAR, a long-lasting, broad-spectrum resistance to secondary infections.

The NPR1-Dependent Signaling Pathway

The released salicylic acid is perceived by the receptor NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) .[10][13] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA binding, a conformational change leads to the release of NPR1 monomers, which then translocate to the nucleus.[10]

Transcriptional Reprogramming and Defense Gene Expression

In the nucleus, NPR1 interacts with TGA transcription factors, which in turn bind to the promoters of a large number of defense-related genes, most notably the PATHOGENESIS-RELATED (PR) genes , such as PR-1.[13][14] The induction of PR-1 gene expression is a hallmark of SAR activation.[12][15] The PR proteins have antimicrobial activities and contribute to the enhanced resistance state of the plant.

Quantitative Data on MeSA-Mediated Defense Responses

The following tables summarize key quantitative data from various studies, illustrating the dynamics of MeSA, SA, and defense gene expression during a plant defense response.

Table 1: this compound (MeSA) and Salicylic Acid (SA) Levels Upon Pathogen Inoculation in Poplar

TreatmentTime (dpi)MeSA (ng/g FW) in Infected LeavesSA (µg/g FW) in Infected LeavesMeSA (ng/g FW) in Uninfected LeavesSA (µg/g FW) in Uninfected Leaves
Wild-Type 0~10~1.5~5~1.0
1~25~3.0~10~1.5
3~40~4.5~15~2.0
SAMT Overexpression 0~50~0.5~20~0.8
1~150~1.0~50~1.0
3~250~1.5~80~1.2

Data adapted from a study on Poplar infected with Botryosphaeria dothidea.[16][17] dpi: days post-inoculation; FW: fresh weight.

Table 2: Relative Fold Change in PR-1 Gene Expression Following MeSA or Pathogen Treatment

Plant SpeciesTreatmentTime Post-TreatmentFold Change in PR-1 Expression
TomatoMeSA24 h~4.5
Whitefly Infestation24 h~6.0
MeSA + Whitefly24 h~8.0
GrapevineSalicylic Acid12 h~1.5
Salicylic Acid24 h~2.0
Salicylic Acid48 h~2.4
Brassica junceaAlternaria brassicae (local)24 h~6.0
Alternaria brassicae (distal)48 h~4.5

Data compiled from multiple sources.[7][15][18]

Table 3: Kinetic Properties of Tobacco SABP2

ParameterValueSubstrate/Inhibitor
Km 8.6 µMThis compound
kcat 0.45 s-1This compound
Kd 90 nMSalicylic Acid
IC50 ~100 nMSalicylic Acid

Data from UniProt and PNAS.[10][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in plant defense.

Protocol for Systemic Acquired Resistance (SAR) Assay

This protocol describes the induction and assessment of SAR in Arabidopsis thaliana.

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment with a 9-hour light/15-hour dark cycle at 21°C/18°C (day/night). Use 5-6 week-old plants for experiments.[20]

  • Pathogen Culture: Culture Pseudomonas syringae pv. maculicola (Psm) overnight in an appropriate medium.[20]

  • SAR Induction (Primary Inoculation): Infiltrate three lower leaves of each plant with a suspension of avirulent Psm (e.g., expressing avrRpt2) at an OD600 of 0.005 in 10 mM MgCl2. As a control, infiltrate a separate set of plants with 10 mM MgCl2 (mock treatment).[21][22]

  • Challenge Inoculation (Secondary Inoculation): Two days after the primary inoculation, infiltrate three upper, systemic leaves with a suspension of virulent Psm at an OD600 of 0.001.[22]

  • Assessment of Resistance: After 2.5 to 3 days, harvest the challenged leaves, homogenize them, and determine the bacterial titer by plating serial dilutions on an appropriate growth medium. A significant reduction in bacterial growth in the SAR-induced plants compared to the mock-treated plants indicates the successful establishment of SAR.[22]

Protocol for GC-MS Analysis of this compound

This protocol outlines the collection and analysis of plant-emitted volatiles, including MeSA, using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Volatile Collection:

    • Enclose a single plant or a specific leaf in a volatile collection chamber (e.g., a glass jar or a Tedlar bag).

    • Draw air from the chamber through a cartridge containing an adsorbent material (e.g., Tenax TA or a combination of adsorbents) for a defined period (e.g., 4-24 hours) at a constant flow rate (e.g., 100-200 mL/min). This traps the volatile compounds.[13]

  • Thermal Desorption:

    • Place the adsorbent cartridge in a thermal desorption unit connected to the GC-MS.

    • Heat the cartridge rapidly to release the trapped volatiles, which are then cryo-focused at the head of the GC column.[23]

  • GC-MS Analysis:

    • Gas Chromatography: Separate the volatile compounds on a capillary column (e.g., DB-5ms). Use a temperature program to elute the compounds based on their boiling points and polarity. A typical program might be: hold at 40°C for 2 min, then ramp to 250°C at 5°C/min.[23]

    • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Data Analysis:

    • Identify MeSA by comparing its retention time and mass spectrum to that of an authentic standard.

    • Quantify MeSA by integrating the peak area of a characteristic ion and comparing it to a standard curve generated with known amounts of MeSA.

Protocol for RT-qPCR Analysis of PR-1 Gene Expression

This protocol details the measurement of PR-1 gene expression levels using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

  • RNA Isolation:

    • Harvest plant tissue (e.g., leaves) and immediately freeze it in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.[14][24]

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[24]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the cDNA template, gene-specific primers for PR-1 and a reference gene (e.g., Actin or EF1α), and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the PR-1 gene and the reference gene in each sample.

    • Calculate the relative expression of the PR-1 gene using the ΔΔCt method. This involves normalizing the PR-1 Ct value to the reference gene Ct value and then comparing the normalized values between the treated and control samples.[7]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in MeSA-mediated plant defense.

MeSA_Signaling_Pathway cluster_synthesis Infected Tissue cluster_transport Phloem Transport cluster_perception Systemic Tissue Chorismate Chorismate SA Salicylic Acid (SA) Chorismate->SA ICS1 Pathway SAMT SAMT SA->SAMT MeSA_syn This compound (MeSA) MeSA_transport MeSA MeSA_syn->MeSA_transport Long-distance signal SAMT->MeSA_syn Methylation MeSA_per MeSA MeSA_transport->MeSA_per SABP2 SABP2 (MeSA Esterase) MeSA_per->SABP2 SA_per Salicylic Acid (SA) NPR1_oligomer NPR1 (oligomer) cytoplasm SA_per->NPR1_oligomer Activation SABP2->SA_per Demethylation NPR1_monomer NPR1 (monomer) nucleus NPR1_oligomer->NPR1_monomer Translocation TGA TGA Factors NPR1_monomer->TGA PR_genes PR Genes (e.g., PR-1) TGA->PR_genes Induction SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: Signaling pathway of this compound in plant defense.

SAR_Workflow start Start: 5-6 week-old Arabidopsis plants primary_inoc Primary Inoculation (Lower Leaves) Avirulent Psm / Mock start->primary_inoc incubation1 Incubate for 2 days primary_inoc->incubation1 secondary_inoc Secondary Inoculation (Upper Leaves) Virulent Psm incubation1->secondary_inoc incubation2 Incubate for 2.5-3 days secondary_inoc->incubation2 harvest Harvest Upper Leaves incubation2->harvest bacterial_count Determine Bacterial Titer harvest->bacterial_count analysis Compare SAR vs. Mock bacterial_count->analysis end End: Assess SAR analysis->end

Caption: Experimental workflow for a Systemic Acquired Resistance (SAR) assay.

GCMS_Workflow start Start: Plant Material collection Volatile Collection (Adsorbent Trap) start->collection desorption Thermal Desorption collection->desorption gc Gas Chromatography (Separation) desorption->gc ms Mass Spectrometry (Detection & Identification) gc->ms data_analysis Data Analysis (Quantification) ms->data_analysis end End: MeSA Concentration data_analysis->end

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This compound stands as a cornerstone of the plant's systemic defense strategy. Its synthesis, transport, and conversion back to salicylic acid in distal tissues orchestrate a sophisticated signaling network that culminates in the establishment of systemic acquired resistance. This guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. A thorough understanding of the intricacies of MeSA-mediated defense is paramount for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical applications. The provided methodologies and data serve as a valuable resource for researchers dedicated to unraveling the complexities of plant immunity.

References

Methyl Salicylate as an Insect Kairomone and Attractant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate (MeSA) is a volatile organic compound naturally emitted by many plant species, often in response to herbivore damage. It plays a crucial role in plant defense by acting as a signaling molecule, both within the plant (systemic acquired resistance) and between plants, warning nearby plants of potential threats.[1][2] For a wide array of insect species, MeSA serves as a kairomone—a chemical cue that benefits the receiver—indicating the presence of prey or hosts. This property has garnered significant interest in the scientific community, particularly for its potential applications in integrated pest management (IPM) strategies. This technical guide provides a comprehensive overview of the role of this compound as an insect kairomone and attractant, detailing the insects it affects, the experimental methods used to study these interactions, and the underlying physiological mechanisms.

This compound: A Double-Edged Sword in Insect Behavior

This compound's influence on insect behavior is multifaceted, acting as a powerful attractant for a variety of beneficial insects while also, in some cases, repelling or deterring herbivorous pests. This dual action makes it a valuable tool for manipulating insect populations in agricultural and natural ecosystems.

Attraction of Natural Enemies

A substantial body of research has demonstrated that MeSA is a potent attractant for a diverse range of natural enemies, including predators and parasitoids. This attraction is believed to be an adaptive trait, as these insects use the "cry for help" signal from plants to locate their herbivorous prey.

Predatory insects from various orders are known to be attracted to MeSA. These include:

  • Coleoptera: Lady beetles (Coccinellidae), such as Coccinella septempunctata and Hippodamia convergens, are frequently captured in higher numbers in MeSA-baited traps.[2][3]

  • Neuroptera: Green lacewings (Chrysopidae) are consistently attracted to MeSA, which can lead to increased predation of pests like aphids.[4][5]

  • Hemiptera: Predatory bugs such as minute pirate bugs (Orius spp.) and damsel bugs (Nabis spp.) show significant attraction to MeSA.

  • Diptera: Hoverflies (Syrphidae), whose larvae are voracious aphid predators, are also drawn to MeSA.[5][6]

Parasitoid wasps, which lay their eggs in or on other insects, also utilize MeSA to locate their hosts. Numerous studies have documented the attraction of various parasitoid families, including Braconidae and Ichneumonidae, to MeSA-releasing lures.[7][8]

Effects on Herbivorous Insects

The effect of this compound on herbivorous insects is more varied and can be dose-dependent. At low concentrations, similar to those emitted by healthy host plants, some herbivores may be attracted.[5] However, at the higher concentrations typically released by herbivore-damaged plants, MeSA often acts as a repellent or deterrent.[9][10] This response is advantageous for the herbivores as it helps them avoid plants that have already mounted a defense response and may be heavily populated with predators and parasitoids. For instance, certain aphid species are repelled by high concentrations of MeSA, which can reduce their colonization of plants.[9]

Quantitative Data on Insect Responses to this compound

The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses of insects to this compound.

Table 1: Attraction of Natural Enemies to this compound in Field Studies

Insect Species/GroupCropLure Type/Release Rate% Increase in Attraction (or other metric)Reference
Coccinella septempunctataSoybeanMeSA-baited trapsSignificantly higher attraction[3]
Green Lacewings (Chrysopidae)SoybeanMeSA lureSignificantly more caught on traps adjacent to lure[5][11]
Syrphid Flies (Syrphidae)SoybeanMeSA lureSignificantly greater numbers on traps near lure[5][11]
Parasitic micro-HymenopteraForest ParkMeSA in Eppendorf tubesSignificantly higher capture rates than control[7]
Dance Flies (Empididae)Forest ParkMeSA in Eppendorf tubesSignificantly higher capture rates than control[7]
Hippodamia convergensCranberryMeSA lureMore caught on sticky cards near release site[12][13]
Chrysoperla rufilabrisCranberryMeSA lureMore caught on sticky cards near release site[12][13]
Hoverflies (Syrphidae)CranberryPredaLure®3x more hoverflies in baited traps[14]
Lady Beetles (Coccinellidae)CranberryPredaLure®Increased visitation to sentinel eggs[6][14]
Predatory MitesCranberryPredaLure®Increased visitation to sentinel eggs[6][14]
Orius tristicolorGrapes & HopsControlled-release dispensersSignificantly greater numbers in baited blocks[14]
Stethorus punctum picipesGrapes & HopsControlled-release dispensersSignificantly greater numbers in baited blocks[14]

Table 2: Electrophysiological Responses of Insects to this compound

Insect SpeciesMethodMeSA ConcentrationResponseReference
Coccinella septempunctataGC-EADVolatiles from infested soybeanSignificant electrophysiological response[3]
Hippodamia convergens (female)EAG1 mg/mLStronger response than males[13]
Chrysoperla rufilabris (female)EAG1 mg/mLStronger response than males[13]
Mamestra brassicaeSingle-sensillum recording-Specific olfactory receptor neurons identified[1][7][9]
Syrphid fliesEAG10⁻⁶ concentrationHigh response in females (169.8%)
Manduca sextaGC-EADHeadspace of host plantsEAD-active compound

Experimental Protocols

The study of this compound as an insect kairomone employs a range of specialized experimental techniques to measure both behavioral and physiological responses.

Behavioral Bioassays

1. Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard laboratory apparatus used to assess the preference of an insect for different odors.

  • Apparatus: A Y-shaped glass or plastic tube with a single entry arm that bifurcates into two arms.

  • Procedure:

    • A stream of purified, humidified air is passed through each of the two arms.

    • The test odor (MeSA dissolved in a solvent) is introduced into the airflow of one arm, while the other arm contains the solvent control.

    • A single insect is released at the base of the Y-tube.

    • The insect's choice of arm and the time spent in each arm are recorded.

    • A statistically significant preference for the arm containing MeSA indicates attraction.

2. Wind Tunnel Bioassay

Wind tunnels provide a more realistic simulation of an insect's flight behavior in response to an odor plume.

  • Apparatus: A long, enclosed chamber with a controlled, laminar airflow.

  • Procedure:

    • The MeSA source (e.g., a lure or a plant treated with MeSA) is placed at the upwind end of the tunnel.

    • Insects are released at the downwind end.

    • The flight path of the insect is observed and recorded.

    • Metrics such as upwind flight, casting behavior (zig-zagging flight), and contact with the odor source are quantified to assess attraction.

Electrophysiological Techniques

1. Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odorant.

  • Procedure:

    • An antenna is excised from the insect and mounted between two electrodes.

    • A puff of air containing a known concentration of MeSA is delivered over the antenna.

    • The resulting change in electrical potential across the antenna (the EAG response) is recorded.

    • The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated.

2. Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna.

  • Procedure:

    • A sharp recording electrode is inserted into a single sensillum, while a reference electrode is placed elsewhere in the insect's body.

    • Puffs of MeSA are delivered over the antenna.

    • The firing rate of the OSN(s) within the sensillum is recorded.

    • This technique can identify specific neurons that are tuned to MeSA and can be used to determine their sensitivity and specificity.

Preparation of this compound Lures

Slow-release lures are commonly used in field studies to provide a consistent release of MeSA over an extended period.

  • Common Materials: Rubber septa, plastic sachets, or alginate beads.

  • Preparation (general steps):

    • The absorbent material (e.g., rubber septum, cotton wick within a sachet) is loaded with a specific amount of pure MeSA or a solution of MeSA in a solvent.

    • The lure is sealed in a material that allows for a controlled diffusion of the volatile (e.g., polyethylene).

    • The release rate of MeSA from the lure can be calibrated in the laboratory by placing the lure in a controlled airflow and measuring the amount of MeSA released over time using gas chromatography.

Olfactory Signaling Pathway

The detection of this compound by an insect initiates a cascade of events within the olfactory system, culminating in a behavioral response.

1. Odor Reception

The process begins when MeSA molecules enter the pores of olfactory sensilla on the insect's antenna and bind to specific Olfactory Receptors (ORs) located on the dendritic membrane of OSNs.[3][12] In some insects, specific ORs that are highly sensitive to MeSA have been identified.[1][7][9] Insect ORs are ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor called Orco.[3]

2. Signal Transduction

Upon binding of MeSA to the OR, the receptor-channel complex undergoes a conformational change, leading to the influx of cations (such as Na⁺ and Ca²⁺) into the OSN. This influx of positive ions depolarizes the neuron's membrane, generating a receptor potential. While the primary mechanism is ionotropic, there is also evidence for the involvement of metabotropic pathways, where G-proteins are activated and initiate a second messenger cascade (e.g., involving cAMP or IP3) that can modulate the ion channels.[12]

3. Signal Transmission and Processing

If the receptor potential reaches a certain threshold, it triggers the firing of action potentials, which are electrical signals that travel along the axon of the OSN to the antennal lobe of the insect's brain. In the antennal lobe, the axons of OSNs that express the same type of OR converge onto specific spherical structures called glomeruli. This creates a specific pattern of glomerular activation that represents the odor of MeSA. This information is then processed by projection neurons and local interneurons within the antennal lobe and relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory information and ultimately leads to a behavioral response, such as upwind flight towards the source of the MeSA.

Visualizations

Signaling Pathway of this compound in an Insect Olfactory Sensory Neuron

MeSA This compound (MeSA) OR Olfactory Receptor (OR) + Orco MeSA->OR Binding G_protein G-protein OR->G_protein Activates (Metabotropic) Ion_Channel Ion Channel OR->Ion_Channel Opens (Ionotropic) Second_Messenger Second Messengers (e.g., cAMP, IP3) G_protein->Second_Messenger Activates Second_Messenger->Ion_Channel Modulates Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain

MeSA olfactory signaling cascade.

Experimental Workflow for a Y-Tube Olfactometer Bioassay

start Start setup Setup Y-Tube Olfactometer (Clean air streams) start->setup introduce_odors Introduce MeSA to one arm and solvent control to the other setup->introduce_odors release_insect Release insect at the base introduce_odors->release_insect observe Observe and record insect's choice and time spent release_insect->observe analyze Statistically analyze the data observe->analyze conclusion Conclusion: Attraction, Repellency, or No Preference analyze->conclusion

Y-Tube olfactometer experimental workflow.

Workflow for Electroantennography (EAG)

start Start prepare_antenna Excise and mount antenna between electrodes start->prepare_antenna deliver_stimulus Deliver puff of MeSA over the antenna prepare_antenna->deliver_stimulus record_response Record change in electrical potential (EAG) deliver_stimulus->record_response analyze Measure amplitude of the response record_response->analyze conclusion Determine antennal sensitivity analyze->conclusion

Electroantennography (EAG) workflow.

Conclusion

This compound is a key semiochemical that mediates complex interactions between plants and insects. Its role as a kairomone for a wide range of beneficial insects makes it a promising tool for enhancing biological control in agricultural systems. Conversely, its repellent properties against certain herbivores at high concentrations add to its potential utility in pest management. A thorough understanding of the quantitative aspects of insect responses to MeSA, the experimental protocols to study these interactions, and the underlying olfactory signaling pathways is essential for the development of effective and sustainable pest control strategies that harness the power of this naturally occurring compound. Further research into the specific olfactory receptors and neural circuits involved in MeSA perception will undoubtedly lead to more refined and targeted applications in the future.

References

The Discovery and First Isolation of Methyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the aromatic ester commonly known as oil of wintergreen, has a rich history intertwined with the development of organic chemistry and the pharmaceutical industry. Its discovery and initial isolation marked a significant step in the study of natural products and their chemical synthesis. This technical guide provides an in-depth exploration of the seminal work leading to the identification and first preparation of this compound, offering detailed experimental protocols, quantitative data, and logical workflows for the scientific community.

Discovery and First Isolation

This compound was first isolated in 1843 by the French chemist Auguste André Thomas Cahours.[1] He extracted the compound from the essential oil of the wintergreen plant, Gaultheria procumbens. Cahours' work was a landmark in phytochemistry, as he not only isolated the substance but also identified it as an ester of salicylic acid and methanol.[1] This discovery paved the way for understanding the chemical composition of many essential oils and laid the groundwork for the eventual synthesis of this and other important organic compounds.

Quantitative Data

The following table summarizes the key quantitative data for this compound, including values that would have been determined in the 19th century alongside modern, more precise measurements for comparison.

PropertyHistorical Value (circa 19th Century)Modern Value
Molecular Formula C₈H₈O₃C₈H₈O₃
Molar Mass Approx. 152 g/mol 152.15 g/mol
Appearance Colorless to yellowish oily liquidColorless, viscous liquid
Odor Characteristic "wintergreen" scentSweet, fruity, minty odor
Boiling Point ~222 °C222-224 °C
Melting Point Not commonly recorded-8.6 °C
Specific Gravity ~1.181.174 g/cm³ at 25 °C
Solubility in Water Sparingly soluble0.7 g/L at 20 °C
Solubility in Ethanol SolubleMiscible
Refractive Index ~1.5361.536 at 20 °C

Experimental Protocols

First Isolation from Gaultheria procumbens (Cahours, 1843 - Reconstructed Method)

Objective: To isolate this compound from the leaves of Gaultheria procumbens.

Materials:

  • Fresh or dried leaves of Gaultheria procumbens (wintergreen)

  • Water

  • Distillation apparatus (retort or still with condenser)

  • Receiving flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride or sodium sulfate)

Procedure:

  • Maceration: The wintergreen leaves are macerated (crushed or chopped) to increase the surface area and facilitate the release of the essential oil.

  • Steam Distillation: The macerated leaves are placed in a still with water. The mixture is heated to boiling. The steam passes through the plant material, volatilizing the this compound.

  • Condensation: The steam and this compound vapor mixture is passed through a condenser, where it cools and liquefies.

  • Collection: The distillate, a milky-white emulsion of oil and water, is collected in a receiving flask.

  • Separation: The collected distillate is transferred to a separatory funnel. Due to its higher density and immiscibility with water, the this compound will form a distinct layer at the bottom. The aqueous layer is carefully drained off.

  • Drying: The isolated oil is treated with a drying agent to remove any residual water.

  • Purification: The crude this compound is further purified by fractional distillation to yield a clear, colorless to pale yellow oil.

First Synthesis (Fischer Esterification - Modern Adaptation)

The first synthesis of this compound was achieved by Cahours and his contemporary, Charles Frédéric Gerhardt, shortly after its isolation. The modern and most common method for synthesizing this compound is the Fischer esterification of salicylic acid with methanol, using a strong acid catalyst.

Objective: To synthesize this compound from salicylic acid and methanol.

Materials:

  • Salicylic acid

  • Methanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle or water bath

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: Salicylic acid and an excess of methanol are placed in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the flask while swirling.

  • Reflux: The reaction mixture is heated to reflux for a period of 1-2 hours. The reflux apparatus prevents the loss of volatile reactants and products.

  • Workup - Neutralization: After cooling, the reaction mixture is transferred to a separatory funnel. It is washed with a 5% sodium bicarbonate solution to neutralize any unreacted salicylic acid and the sulfuric acid catalyst. Carbon dioxide evolution will be observed.

  • Workup - Washing: The organic layer is then washed with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the resulting crude this compound is purified by distillation to obtain the final product.

Visualizations

experimental_workflow_isolation cluster_preparation Preparation cluster_extraction Extraction cluster_purification Purification start Start maceration Maceration of Wintergreen Leaves start->maceration steam_distillation Steam Distillation maceration->steam_distillation condensation Condensation steam_distillation->condensation collection Collection of Distillate condensation->collection separation Separation in Separatory Funnel collection->separation drying Drying of Organic Layer separation->drying purification Fractional Distillation drying->purification end Pure this compound purification->end

Caption: Experimental workflow for the first isolation of this compound.

fischer_esterification_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products salicylic_acid Salicylic Acid reflux Reflux with H₂SO₄ catalyst salicylic_acid->reflux methanol Methanol methanol->reflux methyl_salicylate This compound reflux->methyl_salicylate water Water reflux->water

Caption: Signaling pathway for the Fischer esterification synthesis of this compound.

References

Spectroscopic Profile of Methyl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate (C₈H₈O₃), the methyl ester of salicylic acid, is a naturally occurring organic compound widely used in flavorings, fragrances, and topical pain relievers. Its characteristic wintergreen scent makes it a key component in many commercial products. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to characterize this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.74Singlet1HPhenolic hydroxyl proton (-OH)
~7.81Doublet of doublets1HAromatic proton (H-6)
~7.43Triplet of doublets1HAromatic proton (H-4)
~6.97Doublet1HAromatic proton (H-3)
~6.85Triplet of doublets1HAromatic proton (H-5)
~3.9Singlet3HMethyl ester protons (-OCH₃)

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom Assignment
~170.5Carbonyl carbon (C=O)
~161.5Aromatic carbon (C-2)
~136.0Aromatic carbon (C-4)
~130.0Aromatic carbon (C-6)
~119.0Aromatic carbon (C-5)
~117.5Aromatic carbon (C-3)
~112.5Aromatic carbon (C-1)
~52.5Methyl ester carbon (-OCH₃)

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Experimental Protocols

A typical procedure for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[2]

  • Instrumentation: The spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • The instrument is tuned and the magnetic field homogeneity is optimized (shimming).

    • A standard one-pulse sequence is typically used.

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) is required.

    • Proton decoupling is employed to simplify the spectrum to single lines for each carbon and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

    • The spectral width is set to encompass the typical range for carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to TMS or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3200 (broad)O-H stretchPhenolic hydroxyl group
~3050C-H stretch (sp²)Aromatic C-H
~2950C-H stretch (sp³)Methyl group C-H
~1680C=O stretchEster carbonyl group
~1615, 1585, 1485C=C stretchAromatic ring
~1250C-O stretchEster C-O
~1215C-O stretchPhenolic C-O
~750C-H bendOrtho-disubstituted aromatic ring
Experimental Protocols

The IR spectrum of liquid this compound can be obtained using the following methods:

  • Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for liquid samples.

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

    • Procedure: A single drop of this compound is placed directly onto the ATR crystal.[3] A background spectrum of the clean, empty crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

  • Neat Liquid Film (Salt Plates):

    • Instrumentation: An FTIR spectrometer.

    • Procedure: A drop of this compound is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film. The assembly is then placed in the spectrometer's sample holder and the spectrum is recorded. After analysis, the plates are carefully cleaned with a dry solvent and stored in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zProposed Fragment IonRelative Intensity (%)
152[M]⁺ (Molecular Ion)~50
120[M - CH₃OH]⁺100 (Base Peak)
92[C₆H₄O]⁺~40
65[C₅H₅]⁺~20
39[C₃H₃]⁺~15
Experimental Protocols

A common method for obtaining the mass spectrum of this compound is through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Introduction (GC):

    • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

    • A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities.

  • Ionization (EI):

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), and to fragment in a reproducible manner.

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or ion trap).

    • The mass analyzer separates the ions based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR NMR Spectrometer (1H & 13C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS GC-MS (EI) Prep_MS->MS Data_NMR FID -> 1D Spectra (Chemical Shifts, Multiplicity) NMR->Data_NMR Data_IR Interferogram -> IR Spectrum (Wavenumbers, Transmittance) IR->Data_IR Data_MS Ion Detection -> Mass Spectrum (m/z, Relative Abundance) MS->Data_MS Interpretation Combine Spectroscopic Data to Confirm this compound Structure Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Role of Methyl Salicylate in Plant-to-Plant Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, though seemingly passive organisms, engage in complex communication networks to respond to environmental cues and threats. A key component of this communication is the use of volatile organic compounds (VOCs) that can act as airborne signals between different parts of the same plant or between neighboring plants. Among these, methyl salicylate (MeSA), the volatile ester of the well-known plant hormone salicylic acid (SA), has emerged as a critical signaling molecule in plant defense, particularly in systemic acquired resistance (SAR).[1][2][3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of MeSA-mediated plant-to-plant communication, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

The Core Signaling Pathway: From Salicylic Acid to a Mobile Signal

The journey of this compound as a long-distance signal begins with its synthesis from salicylic acid in a plant tissue responding to a localized stress, such as a pathogen attack. This conversion is a crucial step as it transforms the non-volatile SA into the mobile MeSA.

Upon reaching a distal, undamaged tissue or a neighboring plant, MeSA is converted back into its active form, salicylic acid, to initiate a defense response. This elegant two-step process is mediated by two key enzymes:

  • Salicylic Acid Methyltransferase (SAMT): This enzyme catalyzes the methylation of the carboxyl group of salicylic acid, using S-adenosyl-L-methionine (SAM) as a methyl donor, to produce this compound.[6][7][8]

  • Salicylic Acid-Binding Protein 2 (SABP2) and other Methyl Esterases (MES): These enzymes belong to the α/β fold hydrolase superfamily and are responsible for the demethylation of MeSA back to SA.[9][10][11][12] SABP2 was first identified in tobacco and has orthologs in many other plant species.[13]

MeSA_Signaling_Pathway cluster_emitter Emitter Plant (Infected Tissue) cluster_receiver Receiver Plant (Systemic Tissue) SA Salicylic Acid (SA) SAMT Salicylic Acid Methyltransferase (SAMT) SA->SAMT S-adenosyl-L-methionine MeSA_emitted This compound (MeSA) (Volatile Signal) SAMT->MeSA_emitted Methylation MeSA_received This compound (MeSA) MeSA_emitted->MeSA_received Airborne Transport SABP2 SABP2 / MES (MeSA Esterase) MeSA_received->SABP2 Demethylation SA_active Salicylic Acid (SA) SABP2->SA_active Defense Defense Gene Expression (e.g., PR-1) SA_active->Defense

Core MeSA signaling pathway in plant communication.

Quantitative Data Summary

The efficiency of MeSA-mediated signaling is underpinned by the kinetic properties of the involved enzymes and the regulation of their gene expression. Below is a summary of key quantitative data from various studies.

Table 1: Kinetic Parameters of Key Enzymes in MeSA Metabolism
EnzymePlant SpeciesSubstrateKm (µM)kcat (s-1)Reference
SAMTClarkia breweriSalicylic Acid24-[7]
SAMTClarkia breweriS-adenosyl-L-methionine9-[7]
SAMTAntirrhinum majusSalicylic Acid83-[14]
SAMTAntirrhinum majusS-adenosyl-L-methionine4-[14]
BSMT1 (SAMT)Arabidopsis thalianaSalicylic Acid16-[15]
SABP2Nicotiana tabacumThis compound--[11]
AtMESArabidopsis thalianaThis compound--[16]

Note: kcat values are not consistently reported across all studies.

Table 2: this compound Emission and Salicylic Acid Accumulation Upon Biotic Stress
Plant SpeciesStressorMeSA Emission / AccumulationSA AccumulationReference
Nicotiana tabacumTobacco Mosaic Virus (TMV)Dramatic increase in tissueParalleled increase with MeSA[17]
Nicotiana tabacumPseudomonas syringae1,126 ng/g fresh weight (12 h post-inoculation)13,466 ng/g fresh weight (24 h post-inoculation)[17]
Solanum lycopersicumTetranychus urticae (spider mites)Significantly reduced in SAMT-silenced plants-[18]
Table 3: Fold Change in Gene Expression of Key Signaling Components
GenePlant SpeciesStressorFold ChangeTissueReference
SAMTSolanum lycopersicumOverexpression line22.6-fold increaseLeaves[13]
SAMTSolanum lycopersicumAntisense-suppression line1.8-fold decreaseLeaves[13]
AtMES1, -7, -9Arabidopsis thalianaPseudomonas syringaeActivated-[16]
UGT71C3Arabidopsis thalianaPst DC3000/avrRpt2InducedLeaf[19]

Experimental Protocols

Reproducing and building upon previous research requires a thorough understanding of the experimental methodologies. This section provides an overview of key protocols used in the study of MeSA signaling.

Headspace Volatile Collection and Analysis

This protocol is used to capture and identify volatile compounds, like MeSA, emitted by plants.

Methodology:

  • Plant Enclosure: Enclose the plant or a specific part (e.g., a leaf) in a volatile collection chamber, often a glass jar or a polyethylene terephthalate (PET) bag.

  • Dynamic Headspace Sampling: A "push-pull" system is commonly used. Purified air is pushed into the chamber at a controlled flow rate, and air is pulled out through an adsorbent trap.

  • Adsorbent Trap: The trap contains a material like Tenax® TA or Porapak™ Q that binds the volatile compounds.

  • Elution: The trapped volatiles are eluted from the adsorbent using a solvent such as hexane or dichloromethane.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The eluted sample is injected into a GC-MS system. The compounds are separated based on their boiling points and retention times in the GC column and then identified based on their mass spectra.[20]

Headspace_Volatile_Collection cluster_setup Experimental Setup cluster_analysis Analysis Air_In Purified Air Inlet Plant_Chamber Plant in Enclosure Air_In->Plant_Chamber Adsorbent_Trap Adsorbent Trap (e.g., Tenax TA) Plant_Chamber->Adsorbent_Trap Volatiles Vacuum Vacuum Pump Adsorbent_Trap->Vacuum Solvent_Elution Solvent Elution Adsorbent_Trap->Solvent_Elution GCMS GC-MS Analysis Solvent_Elution->GCMS

Workflow for headspace volatile collection and analysis.
Quantification of Salicylic Acid and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying SA and MeSA levels in plant tissues.

Methodology:

  • Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a solvent, typically methanol.

  • Purification: The extract is often subjected to a solid-phase extraction (SPE) step to remove interfering compounds.

  • HPLC Analysis: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the compounds.

  • Detection: SA and MeSA can be detected using a UV detector or a fluorescence detector for higher sensitivity.[21][22][23][24][25] Quantification is achieved by comparing the peak areas to those of known standards.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the transcript levels of genes involved in the MeSA signaling pathway, such as SAMT and SABP2.

Methodology:

  • RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a TRIzol-based method.

  • DNase Treatment: Treat the RNA sample with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCT method, normalized to a stably expressed reference gene.[9][10][26][27][28]

Role in Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum resistance in plants that is induced throughout the plant following an initial localized pathogen infection.[4] MeSA has been identified as a critical phloem-mobile signal for SAR in several plant species, including tobacco.[2][3][26][29][30]

Grafting experiments have provided compelling evidence for the role of MeSA in SAR. In these experiments, different parts of plants are joined together, allowing researchers to study the movement of signals between tissues. For example, a rootstock from a plant that cannot produce MeSA (due to silencing of the SAMT gene) is unable to induce SAR in a wild-type scion.[15] Conversely, a rootstock capable of producing MeSA can induce SAR in a scion that is deficient in MeSA perception.[4][15][31][32][33][34]

SAR_Signaling cluster_local Local Infected Leaf cluster_transport Long-Distance Transport cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Attack SA_local Salicylic Acid (SA) Accumulation Pathogen->SA_local SAMT_local SAMT SA_local->SAMT_local MeSA_local This compound (MeSA) SAMT_local->MeSA_local Phloem Phloem MeSA_local->Phloem Phloem Transport Air Airborne MeSA_local->Air Volatilization MeSA_systemic This compound (MeSA) Phloem->MeSA_systemic Air->MeSA_systemic SABP2_systemic SABP2 / MES MeSA_systemic->SABP2_systemic SA_systemic Salicylic Acid (SA) Accumulation SABP2_systemic->SA_systemic SAR Systemic Acquired Resistance (SAR) SA_systemic->SAR

Role of MeSA as a mobile signal in SAR.

Conclusion and Future Directions

This compound plays a pivotal and well-defined role in plant-to-plant communication, acting as a key airborne and phloem-mobile signal to induce systemic acquired resistance. The enzymatic machinery responsible for its synthesis and perception is highly regulated, allowing for a finely tuned defense response.

For researchers in drug development, the enzymes of the MeSA pathway, such as SAMT and SABP2, could represent novel targets for the development of compounds that modulate plant defense responses. Understanding how to manipulate this pathway could lead to new strategies for protecting crops from pathogens. Furthermore, the principles of long-distance signaling and enzymatic activation of a pro-hormone could provide inspiration for novel drug delivery and activation mechanisms in other biological systems.

Future research should focus on further elucidating the regulatory networks that control MeSA synthesis and perception, including the identification of upstream signaling components and the interplay with other hormone pathways. A deeper understanding of the transport mechanisms of MeSA, both within the plant and through the air, will also be crucial for harnessing its full potential in agricultural and pharmaceutical applications.

References

The Enzymatic Forging of Wintergreen: A Technical Guide to the Biosynthesis of Methyl Salicylate from Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeSA), the aromatic ester responsible for the characteristic scent of wintergreen, is a vital molecule in the chemical lexicon of plants, serving as a key signaling molecule in defense and a volatile attractant for pollinators. Its therapeutic properties as a topical analgesic have also made it a compound of significant interest in the pharmaceutical industry. The biosynthesis of this compound from its immediate precursor, salicylic acid (SA), is a finely tuned enzymatic process with implications for plant pathology, agricultural science, and drug discovery. This technical guide provides an in-depth exploration of the core biochemical conversion of salicylic acid to this compound, detailing the enzymatic machinery, reaction kinetics, regulatory pathways, and the experimental protocols necessary for its study.

Core Biosynthetic Pathway: The Role of Salicylic Acid Methyltransferase (SAMT)

The conversion of salicylic acid to this compound is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT).[1][2] This enzyme belongs to the SABATH family of methyltransferases, which are characterized by their ability to methylate the carboxyl group of a variety of small molecules.[3]

The reaction proceeds via a SN2 nucleophilic substitution mechanism, wherein the carboxyl group of salicylic acid acts as the nucleophile, attacking the methyl group of the co-substrate S-adenosyl-L-methionine (SAM).[4] This transfer of the methyl group results in the formation of this compound and S-adenosyl-L-homocysteine (SAH), as depicted in the reaction scheme below.

Reaction Scheme:

Salicylic Acid + S-Adenosyl-L-methionine ---(SAMT)--> this compound + S-Adenosyl-L-homocysteine

The reverse reaction, the demethylation of this compound to salicylic acid, is catalyzed by methyl esterases, such as Salicylic Acid-Binding Protein 2 (SABP2), which ensures a dynamic equilibrium between the two molecules, crucial for the regulation of plant defense signaling.[5][6]

Quantitative Data: A Comparative Look at SAMT Enzyme Kinetics

The efficiency of SAMT in converting salicylic acid to this compound varies across different plant species. This is reflected in the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate. The following table summarizes the kinetic data for SAMT from several plant species.

Plant SpeciesSubstrateKm (µM)Vmax (units/mg)Optimal pHOptimal Temperature (°C)Reference
Clarkia breweriSalicylic Acid24Not Reported~7.0Not Reported[2][3]
S-Adenosyl-L-methionine9Not Reported[2]
Antirrhinum majus (Snapdragon)Salicylic Acid83Not Reported7.0 - 8.0Stable up to 42
Benzoic Acid1720Not Reported
Stephanotis floribundaSalicylic AcidNot ReportedNot ReportedNot ReportedNot Reported
Populus alba x Populus glandulosa (Poplar)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[3]

Experimental Protocols: A Guide to Studying SAMT Activity

The characterization of SAMT and the quantification of its activity are fundamental to understanding the biosynthesis of this compound. This section provides a detailed methodology for the key experiments involved.

Recombinant SAMT Expression and Purification

To obtain a pure and active enzyme for kinetic studies, recombinant expression of the SAMT gene is often the preferred method.

Protocol:

  • Gene Cloning: The open reading frame of the SAMT gene is amplified from cDNA using PCR and cloned into an expression vector, often with a polyhistidine (His) or other affinity tag to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable host, typically Escherichia coli strain BL21(DE3).

  • Protein Expression: The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or using a French press.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged SAMT protein binds to the column and is subsequently eluted with a buffer containing a high concentration of imidazole.

  • Purification Verification: The purity of the eluted protein is assessed by SDS-PAGE.

SAMT Enzyme Activity Assay

The activity of the purified SAMT enzyme can be measured using various methods. A common approach is a continuous spectrophotometric assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), the purified SAMT enzyme, salicylic acid, and S-adenosyl-L-methionine (SAM).

  • Coupled Enzyme System: The production of S-adenosyl-L-homocysteine (SAH) can be coupled to the oxidation of NADH using a series of enzymes, including SAH hydrolase, adenosine deaminase, and glutamate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • Kinetic Parameter Determination: By varying the concentration of one substrate while keeping the other saturated, the Km and Vmax values can be determined by fitting the initial reaction rates to the Michaelis-Menten equation.

Quantification of this compound by GC-MS

For a direct measurement of the product, gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method.

Protocol:

  • Enzyme Reaction: Perform the SAMT enzyme assay as described above.

  • Extraction: Stop the reaction and extract the this compound from the aqueous reaction mixture using an organic solvent such as ethyl acetate or dichloromethane.

  • Derivatization (Optional): Depending on the specific GC-MS method, derivatization may be necessary to improve the volatility and chromatographic properties of the analyte.

  • GC-MS Analysis: Inject the extracted sample into a GC-MS system. The this compound is separated on a capillary column and detected by the mass spectrometer.

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount produced in the enzyme reaction.

Signaling Pathways and Regulation of SAMT Gene Expression

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in response to biotic and abiotic stresses. The expression of the SAMT gene is induced by the plant hormones salicylic acid and jasmonic acid, indicating a complex interplay of signaling pathways.

Salicylic Acid-Mediated Induction of SAMT Expression

Salicylic acid itself can induce the expression of SAMT, creating a positive feedback loop. This is a crucial component of the plant's systemic acquired resistance (SAR) response, where this compound acts as a long-distance signal to prime distal tissues for an impending pathogen attack. The signaling cascade involves the activation of TGA transcription factors, which bind to specific cis-regulatory elements in the promoter region of the SAMT gene.

Salicylic_Acid_Pathway Pathogen Pathogen Attack SA Salicylic Acid (SA) Pathogen->SA Induces Biosynthesis NPR1 NPR1 SA->NPR1 Activates SAMT_Protein SAMT Protein SA->SAMT_Protein Substrate TGA TGA Transcription Factors NPR1->TGA Activates SAMT_Gene SAMT Gene TGA->SAMT_Gene Binds to Promoter SAMT_Gene->SAMT_Protein Expression MeSA Methyl Salicylate (MeSA) SAMT_Protein->MeSA Catalyzes

Salicylic acid signaling pathway leading to SAMT expression.
Jasmonic Acid-Mediated Induction of SAMT Expression

Jasmonic acid, another key plant defense hormone, also induces the expression of SAMT. This pathway is often associated with defense against herbivorous insects. The signaling cascade involves the degradation of JAZ repressor proteins, which leads to the activation of transcription factors from the MYC and ERF families. These transcription factors then bind to the promoter of the SAMT gene, initiating its transcription.

Jasmonic_Acid_Pathway Herbivory Herbivore Attack JA Jasmonic Acid (JA) Herbivory->JA Induces Biosynthesis JAZ JAZ Repressors JA->JAZ Leads to Degradation MYC_ERF MYC/ERF Transcription Factors JAZ->MYC_ERF Represses SAMT_Gene SAMT Gene MYC_ERF->SAMT_Gene Binds to Promoter SAMT_Protein SAMT Protein SAMT_Gene->SAMT_Protein Expression MeSA Methyl Salicylate (MeSA) SAMT_Protein->MeSA Catalyzes SA Salicylic Acid SA->SAMT_Protein Substrate

Jasmonic acid signaling pathway inducing SAMT expression.

Experimental Workflow: From Gene to Function

The comprehensive characterization of a novel SAMT enzyme follows a logical and systematic workflow, from the initial identification of the candidate gene to the detailed analysis of its biochemical function.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_characterization Enzyme Characterization Gene_ID Candidate Gene Identification (e.g., from transcriptome data) Cloning Gene Cloning into Expression Vector Gene_ID->Cloning Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Activity_Assay Enzyme Activity Assay (Spectrophotometric or HPLC/GC-MS) Purification->Activity_Assay Kinetics Determination of Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetics Conditions Optimization of Reaction Conditions (pH, Temperature) Activity_Assay->Conditions

Experimental workflow for SAMT characterization.

References

enzymatic synthesis of methyl salicylate in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymatic Synthesis of Methyl Salicylate in Plants

Introduction

This compound (MeSA), a volatile organic compound commonly known as oil of wintergreen, is a critical signaling molecule in the plant kingdom.[1][2][3] It is an organic ester naturally produced by a wide variety of plant species and plays a pivotal role in defense mechanisms against pathogens and herbivores, as well as in attracting pollinators.[3][4][5] Synthesized from the phytohormone salicylic acid (SA), MeSA acts as a mobile signal for Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity.[2][6][7] Its volatility allows it to function as an airborne signal, facilitating communication between different parts of the same plant and even between neighboring plants to warn of impending threats.[3][4][8] This guide provides a comprehensive overview of the enzymatic pathways, regulatory mechanisms, and experimental analysis of MeSA synthesis for researchers in plant science and drug development.

Core Biosynthetic and Metabolic Pathways

The synthesis and catabolism of this compound are tightly regulated processes involving several key enzymes. The core reaction is the methylation of salicylic acid, but the concentration of MeSA is also controlled by demethylation and conjugation reactions.

Salicylic Acid (SA) Biosynthesis

The precursor for MeSA, salicylic acid, is synthesized in plants through two primary pathways originating from the shikimate pathway product, chorismic acid.[9]

  • Isochorismate (IC) Pathway: Chorismic acid is converted to isochorismic acid, which is then transformed into SA. This is considered the major pathway for SA production during plant defense responses.[9]

  • Phenylalanine Ammonia-Lyase (PAL) Pathway: Chorismic acid is converted to L-phenylalanine, which is then processed through a series of steps involving cinnamic acid and benzoic acid to yield SA.[9][10]

This compound (MeSA) Synthesis

The final step in MeSA biosynthesis is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid.[1][7]

  • Enzyme: This reaction is catalyzed by S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) .[1][7][11] SAMT is a member of the SABATH family of methyltransferases.[1][12]

  • Reaction: Salicylic Acid + S-adenosyl-L-methionine (SAM) → this compound + S-adenosyl-L-homocysteine (SAH).[1]

MeSA Demethylation and Catabolism

The biological activity of MeSA is often mediated by its conversion back to SA, particularly in distal tissues to establish SAR.[6][10]

  • Demethylation: The hydrolysis of MeSA to SA is catalyzed by methyl esterases. A key enzyme in this process is Salicylic Acid-Binding Protein 2 (SABP2) , which possesses strong this compound esterase activity.[1][4][7] Overexpression or silencing of these enzymes can significantly alter MeSA levels and the plant's defense capabilities.[7]

  • Glucosylation: To regulate homeostasis and prevent excessive emission or activity, MeSA can be conjugated to glucose.[10] This reaction is carried out by uridine diphosphate-glycosyltransferases (UGTs) , such as UGT71C3 in Arabidopsis, which converts MeSA into MeSA glucosides.[6][13] This process can negatively regulate the SAR response by sequestering MeSA.[6][13]

Signaling Pathway and Biological Function

MeSA is a central component of local and systemic plant defense signaling. Upon pathogen attack on a local tissue, SA levels rise, inducing the expression of SAMT. The resulting MeSA serves multiple signaling roles.

  • Phloem-Based Systemic Signal: MeSA is a mobile signal transported through the phloem to distal, uninfected parts of the plant.[6][14]

  • Activation of SAR: In the systemic tissues, MeSA is converted back to SA by SABP2.[2][4] The increase in SA concentration activates downstream defense genes, such as Pathogenesis-Related (PR) genes, establishing a state of Systemic Acquired Resistance.[6][15]

  • Airborne Defense (Plant-to-Plant Communication): As a volatile compound, MeSA is released into the atmosphere.[4][8] Neighboring plants can perceive this airborne MeSA, which is then converted to SA, priming their own defense systems against potential attacks.[4][9] This inter-plant communication is a crucial aspect of community-level defense.[4]

MeSA_Signaling_Pathway MeSA Biosynthesis and Signaling Pathway cluster_local Infected Local Leaf cluster_transport Transport cluster_systemic Distal/Neighboring Plant Tissue Chorismate Chorismate SA Salicylic Acid (SA) Chorismate->SA IC & PAL Pathways MeSA_local This compound (MeSA) SA->MeSA_local Methylation SAMT SAMT Phloem Phloem Transport MeSA_local->Phloem Air Volatilization (Airborne) MeSA_local->Air SAM SAM SAM->SAMT SAH SAH SAMT->SAH MeSA_distal This compound (MeSA) Phloem->MeSA_distal Air->MeSA_distal SA_distal Salicylic Acid (SA) MeSA_distal->SA_distal Demethylation SABP2 SABP2 (Esterase) SAR Systemic Acquired Resistance (SAR) SA_distal->SAR Activates SAMT_Assay_Workflow Experimental Workflow for SAMT Activity Assay cluster_extraction Enzyme Extraction cluster_assay Enzymatic Reaction cluster_quant Product Extraction & Quantification A1 Grind frozen plant tissue in liquid N2 A2 Add ice-cold extraction buffer A1->A2 A3 Centrifuge at 14,000 x g A2->A3 A4 Collect supernatant (Crude Enzyme Extract) A3->A4 B1 Prepare reaction mix: - Enzyme Extract - Salicylic Acid - [14C]-SAM A4->B1 B2 Incubate at 30°C B1->B2 B3 Stop reaction with HCl B2->B3 C1 Extract [14C]-MeSA with ethyl acetate B3->C1 C2 Centrifuge to separate phases C1->C2 C3 Transfer organic phase to scintillation vial C2->C3 C4 Measure radioactivity (CPM) C3->C4

References

The Ecological Role of Methyl Salicylate in Tritrophic Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate (MeSA), a volatile organic compound, is a pivotal signaling molecule in mediating complex interactions between plants, herbivores, and their natural enemies. Produced by plants in response to biotic stress, MeSA functions as a key component of both direct and indirect defense mechanisms. It acts as an airborne and phloem-mobile signal to induce Systemic Acquired Resistance (SAR) in distal plant tissues, deters herbivory, and serves as a crucial olfactory cue for recruiting predators and parasitoids to the site of herbivore damage. This guide provides an in-depth examination of the biosynthesis of MeSA, its regulatory pathways, and its multifaceted ecological functions. It includes quantitative data on its effects, detailed experimental protocols for its study, and visualizations of key pathways and workflows to offer a comprehensive resource for researchers in chemical ecology and related fields.

Introduction to Tritrophic Interactions and this compound

Tritrophic interactions involve three successive trophic levels: the plant (producer), the herbivore (primary consumer), and the natural enemy of the herbivore (secondary consumer, e.g., predator or parasitoid). The communication and interplay between these levels are often mediated by a sophisticated chemical language, primarily through plant-produced volatile organic compounds (VOCs). When attacked by herbivores, plants release a specific blend of chemicals known as herbivore-induced plant volatiles (HIPVs).[1][2][3]

This compound (MeSA), commonly known as oil of wintergreen, is a prominent HIPV emitted by a wide range of plant species.[4] It serves as a critical info-chemical that influences the behavior and physiology of organisms at all three trophic levels, making it a central molecule in the study of chemical ecology.[4][5] This document explores the core functions of MeSA, from its synthesis by the plant to its role in orchestrating a defensive response against herbivores by calling for "bodyguards."

Biosynthesis and Regulation of this compound

The concentration and emission of MeSA are tightly controlled within the plant through a series of enzymatic reactions. Its production is intrinsically linked to the salicylic acid (SA) pathway, a cornerstone of plant defense signaling.[6][7]

2.1. The Salicylic Acid (SA) to MeSA Pathway MeSA is synthesized from salicylic acid, a phytohormone that accumulates in response to pathogen infection and herbivory.[8][9] The key reaction is the methylation of the carboxyl group of SA, a process catalyzed by the enzyme S-adenosyl-L-methionine (SAM): salicylic acid carboxyl methyltransferase (SAMT) . In this reaction, S-adenosyl-L-methionine (SAM) serves as the methyl group donor.[4][10]

Conversely, the volatile MeSA can be converted back to its non-volatile, active defense form, salicylic acid. This demethylation is catalyzed by This compound esterases , such as Salicylic Acid-Binding Protein 2 (SABP2).[4][10] This conversion is crucial for activating defense responses in systemic (distal) tissues after MeSA is transported through the phloem or perceived as an airborne signal.[8][9][11]

2.2. Regulation via Glucosylation To maintain homeostasis and fine-tune defense signaling, plants can also convert MeSA into non-volatile MeSA glucosides.[10][11] This process, known as glucosylation, is carried out by enzymes called UDP-glycosyltransferases (UGTs), such as UGT71C3 in Arabidopsis.[11][12] This conversion effectively removes MeSA from the active signaling pool, representing a negative regulatory mechanism of the SAR response.[11][12]

Caption: Metabolic pathway of this compound (MeSA) synthesis and regulation.

The Tritrophic Function of this compound

MeSA acts as a powerful chemical messenger that radiates from a point of herbivore attack, influencing all interacting trophic levels.

  • First Trophic Level (The Plant): Upon herbivore feeding or pathogen attack, the plant synthesizes and releases MeSA.[13] This volatile can act as an airborne signal to prime defenses in other, undamaged parts of the same plant or even in neighboring plants.[8][9] MeSA is also considered a phloem-based mobile signal essential for establishing Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in tissues distant from the initial attack site.[6][7][11]

  • Second Trophic Level (The Herbivore): For many herbivorous insects, MeSA is a signal of a plant that is damaged and has activated its defenses, making it a poor-quality host. Consequently, MeSA often functions as a repellent, deterring feeding and oviposition (egg-laying) by herbivores.[4][14] For example, studies have shown that MeSA can inhibit oviposition by the cabbage moth (Mamestra brassicae) and reduce populations of soybean aphids (Aphis glycines).[14][15]

  • Third Trophic Level (Predators and Parasitoids): For the natural enemies of herbivores, MeSA is a reliable indicator of the presence of prey or hosts. This "cry for help" attracts a diverse range of beneficial arthropods, including predatory mites, lady beetles, lacewings, syrphid flies, and parasitic wasps.[2][16][17] This phenomenon, where a plant-produced chemical benefits the third trophic level to the detriment of the second, is a classic example of indirect plant defense.[2]

Tritrophic_Interaction cluster_info Information Flow via MeSA Plant Plant (First Trophic Level) Herbivore Herbivore (Second Trophic Level) Plant->Herbivore Consumed by Plant->Herbivore Repels / Deters (-) Predator Predator / Parasitoid (Third Trophic Level) Plant->Predator Attracts (+) Herbivore->Predator Consumed by

Caption: Logical flow of tritrophic interactions mediated by this compound.

Quantitative Data on MeSA-Mediated Interactions

The effects of MeSA have been quantified in numerous laboratory and field studies. The following tables summarize key findings regarding emission rates and behavioral impacts.

Table 1: this compound (MeSA) Emission Rates from Plants Under Biotic Stress

Plant Species Stress Elicitor MeSA Emission Rate (nmol m⁻² s⁻¹) Fold Change vs. Control Reference
Betula pendula (Silver Birch) MeSA treatment (50 mM) 0.041 ± 0.008 (Control) vs. ~0.25 (Treated) ~6.1x [18]
Solanum lycopersicum (Tomato) Heat Stress (42°C) Ranged from ~0.01 to >1.0 Highly variable [19]
Populus canescens (Grey Poplar) Oxidative Stress Emission detected (qualitative) - [20]

| Vitis vinifera (Grapevine) | Plasmopara viticola (Downy Mildew) | ~0.002 (Control) vs. ~0.012 (Inoculated) | ~6x |[21] |

Table 2: Effects of this compound (MeSA) on Natural Enemy Attraction and Pest Populations

Crop System Natural Enemy Pest MeSA Effect Quantitative Finding Reference
Soybean Syrphid flies, Lacewings Soybean Aphid Attraction / Pest Reduction Significantly greater natural enemy captures; aphid abundance significantly lower in MeSA plots. [15]
Cranberry Hoverflies, Lady beetles Ostrinia nubilalis eggs Attraction / Increased Predation MeSA doubled predation of sentinel eggs; significantly increased hoverfly captures. [17]
Cotton Generalist predators Generalist pests No significant effect Deployment of MeSA failed to increase natural enemy abundance or reduce pest densities. [3][22]
Spruce (Ornamental) Aphid parasitoids Mindarus obliquus (Aphid) Attraction / Pest Reduction More parasitoids, fewer aphids, and less shoot damage in MeSA plots (Year 1). [23]

| Tomato | Phytoseiulus persimilis (Predatory mite) | Tetranychus urticae (Spider mite) | Attraction | Predators preferred infested wild-type plants over infested SAMT-silenced (low MeSA) plants. |[24] |

Experimental Protocols

Investigating the role of MeSA requires specialized techniques in chemical analysis and behavioral biology. Detailed below are standard protocols for key experiments.

5.1. Protocol 1: Plant Volatile Collection and Analysis

This protocol describes the collection of airborne MeSA from plants and its subsequent quantification.

Objective: To quantify the emission rate of MeSA from plant tissue.

Methodology: Dynamic Headspace Collection coupled with GC-MS

  • Plant Enclosure: Enclose the plant or a portion of it (e.g., a single leaf) in an inert, non-absorbent chamber (e.g., a glass vessel or PET oven bag). Ensure the chamber is sealed.[25][26]

  • Airflow System: Create a "push-pull" system. Purified, charcoal-filtered air is pushed into the chamber at a controlled flow rate (e.g., 1.0 L/min). Air is simultaneously pulled out of the chamber at a slightly lower flow rate (e.g., 0.8 L/min) through an adsorbent trap.[26] This creates positive pressure, preventing contamination from outside air.

  • Volatile Trapping: The adsorbent trap contains a polymer like Porapak™ Q or Tenax® TA, which binds volatile compounds. Collect volatiles for a predetermined period (e.g., 1-4 hours).

  • Elution/Desorption:

    • Solvent Elution: Rinse the trap with a small volume of a high-purity solvent (e.g., dichloromethane or hexane) to elute the trapped compounds. Add an internal standard of known concentration for quantification.

    • Thermal Desorption: Alternatively, use a thermal desorption unit that rapidly heats the trap, releasing the volatiles directly into the gas chromatograph.[27]

  • GC-MS Analysis:

    • Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

    • The GC separates the compounds based on their volatility and interaction with the column's stationary phase.

    • The separated compounds enter a Mass Spectrometer (MS), which fragments them and detects the mass-to-charge ratio of the fragments.

    • Identify MeSA by comparing its retention time and mass spectrum to that of an authentic standard.[27][28][29]

  • Quantification: Calculate the amount of MeSA by comparing the peak area of the sample to the peak area of the internal standard and a calibration curve generated from authentic MeSA standards. The emission rate is then calculated based on the amount collected, the duration of collection, and the plant's biomass or leaf area.

Volatile_Collection Air_In Purified Air In Flow Controller Chamber Plant Enclosure Chamber | Plant Sample Air_In:f1->Chamber:f0 Push Trap Adsorbent Trap (e.g., Tenax TA) Chamber:f1->Trap:f0 Pull Air_Out Vacuum Pump Flow Controller Trap:f1->Air_Out:f0 Analysis Elution or Thermal Desorption GC-MS Analysis Trap->Analysis Process

Caption: Workflow for dynamic headspace collection of plant volatiles.

5.2. Protocol 2: Y-Tube Olfactometer Bioassay

This bioassay is a standard method to test the behavioral preference of an insect to an odor source.[30][31][32]

Objective: To determine if MeSA is an attractant, repellent, or neutral to a specific insect.

Methodology:

  • Apparatus Setup:

    • Use a Y-shaped glass or PTFE tube.[30] The base of the 'Y' is the insect release point, and the two arms lead to odor sources.

    • Connect each arm to a separate air source. The air should be purified (charcoal-filtered) and humidified.

    • Control the airflow into each arm using flowmeters to ensure a constant, laminar flow (e.g., 700 mL/min).[31]

    • One arm is designated the "treatment" arm, receiving air passed over a source of MeSA (e.g., a solution on filter paper). The other is the "control" arm, receiving air passed over the solvent alone.

  • Insect Preparation: Use insects of a specific age and sex, and standardize their physiological state (e.g., mated, starved for a set period) to reduce behavioral variability.

  • Experimental Procedure:

    • Introduce a single insect into the base of the Y-tube.[33]

    • Allow the insect a fixed amount of time (e.g., 5-10 minutes) to make a choice.[31][33]

    • A "choice" is recorded when the insect walks a set distance (e.g., 15 cm) into one of the arms and remains there.[33] Insects that do not move within the time limit are recorded as "no choice."

    • After each trial, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake it to remove residual odors.[33]

    • Swap the positions of the treatment and control arms between trials to control for any positional bias.[33]

  • Data Analysis:

    • Record the number of insects choosing the treatment arm, the control arm, and making no choice.

    • Use a Chi-square (χ²) test or a binomial test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 random distribution.

Y_Tube_Workflow Y-Tube Olfactometer Workflow cluster_setup Apparatus cluster_procedure Procedure cluster_analysis Analysis Air Purified Air Source Flow Flowmeters Air->Flow Odor1 Odor Source 1 (MeSA) Flow->Odor1 Odor2 Odor Source 2 (Control) Flow->Odor2 YTube Y-Tube Odor1->YTube Arm 1 Odor2->YTube Arm 2 Release 1. Release Insect at Base Observe 2. Observe Choice (Fixed Time) Release->Observe Repeat N times Record 3. Record Choice (Treatment, Control, No Choice) Observe->Record Repeat N times Clean 4. Clean & Rotate Arms Record->Clean Repeat N times Stats Statistical Test (e.g., Chi-Square) Record->Stats Clean->Release Repeat N times Conclusion Conclusion: Attraction, Repulsion, or Neutral Stats->Conclusion

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

5.3. Protocol 3: Electroantennography (EAG)

EAG measures the summed electrical potential from all olfactory receptor neurons on an insect's antenna in response to an odor puff, indicating whether the insect can detect the compound.[34][35]

Objective: To determine if an insect's antenna is physiologically responsive to MeSA.

Methodology:

  • Antenna Preparation:

    • Immobilize a live insect.

    • Excise the head or the entire antenna.[34]

    • Mount the preparation using conductive gel or saline-filled glass capillary electrodes. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base of the head or antenna.[34]

  • Stimulus Delivery:

    • A continuous stream of purified, humidified air is passed over the antenna.

    • Prepare serial dilutions of MeSA in a solvent (e.g., hexane or methylene chloride).[34]

    • Pipette a small amount (e.g., 20 µL) of a dilution onto a piece of filter paper inside a Pasteur pipette.[34]

    • Insert the tip of the pipette into a hole in the main air delivery tube. A puff of air is then injected through the pipette, delivering the MeSA stimulus into the continuous airstream and over the antenna.

  • Recording:

    • The change in electrical potential across the antenna (the EAG response) is amplified and recorded by a computer.

    • The response is measured as the peak voltage (in millivolts) of the negative deflection from the baseline.

  • Data Analysis:

    • Record responses to a range of MeSA concentrations and a solvent control.

    • The raw response to the solvent is subtracted from the responses to MeSA to get the net response.

    • Analyze the dose-response relationship to determine the sensitivity of the antenna to MeSA. Statistical tests (e.g., ANOVA) can be used to compare responses across different concentrations or between sexes.[34]

Conclusion and Future Directions

This compound is unequivocally a cornerstone of chemical communication in tritrophic systems. Its role as a dual-function signal—activating internal plant defenses while simultaneously recruiting external allies—highlights the sophisticated and efficient nature of plant defense strategies. For researchers, understanding the nuances of MeSA signaling provides a window into the co-evolutionary dynamics of plants and insects. For professionals in drug development and agriculture, MeSA and its associated pathways offer promising targets. The application of synthetic MeSA lures to attract natural enemies is a growing strategy in integrated pest management, aiming to enhance biological control and reduce reliance on chemical pesticides.[16][17] Future research will likely focus on the genetic engineering of MeSA production in crops to bolster their natural defenses and on optimizing the use of MeSA in "attract and reward" strategies for sustainable agriculture.[2]

References

Foundational Research on the Analgesic Properties of Methyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate, a naturally occurring organic ester, has long been utilized for its analgesic properties, primarily in topical formulations. This technical guide provides an in-depth exploration of the foundational research into its mechanisms of action, focusing on its interactions with key signaling pathways involved in nociception and inflammation. This document summarizes quantitative data from pivotal studies, details relevant experimental protocols, and presents visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in pain management and drug development.

Introduction

This compound is the active ingredient in many over-the-counter topical analgesics, valued for its ability to relieve musculoskeletal pain.[1] Its therapeutic effects are attributed to a multi-modal mechanism of action that includes counter-irritation, vasodilation, and, most notably, the modulation of key enzymatic and ion channel pathways involved in pain and inflammation.[1][2] Upon topical application, this compound penetrates the skin and is hydrolyzed to its active metabolite, salicylic acid, which is a well-known nonsteroidal anti-inflammatory drug (NSAID).[2] This guide delves into the core molecular interactions of this compound and its metabolites, providing a foundational understanding for further research and development.

Core Mechanisms of Analgesia

The analgesic effects of this compound are primarily mediated through two distinct pathways: the inhibition of cyclooxygenase (COX) enzymes and the modulation of Transient Receptor Potential (TRP) ion channels.

Cyclooxygenase (COX) Inhibition

A study on this compound 2-O-β-d-lactoside (MSL), a natural derivative, demonstrated non-selective inhibition of both COX-1 and COX-2, with a stronger inhibition of COX-2.[3]

Table 1: In Vitro COX Inhibition by this compound Derivative

CompoundTargetIC50 (μM)Selectivity Index (COX-1/COX-2)Reference
This compound Lactoside (MSL)COX-122.75[3]
COX-25.58

Note: Data is for a derivative of this compound and should be interpreted as indicative of the potential inhibitory activity of its active metabolite, salicylic acid.

The inhibition of COX-2 by salicylic acid, the metabolite of this compound, is thought to occur through the suppression of COX-2 induction, thereby reducing the synthesis of pro-inflammatory prostaglandins like PGE2.[4]

Modulation of Transient Receptor Potential (TRP) Channels

This compound also exerts its analgesic effects through the modulation of TRP channels, particularly TRPV1 and TRPA1, which are expressed in sensory neurons and are critical in sensing pain and temperature.[1]

  • TRPV1 Activation and Desensitization: this compound has been shown to be an agonist of the TRPV1 channel, the same receptor activated by capsaicin.[5] This initial activation leads to a sensation of warmth and can contribute to the counter-irritant effect.[1] Prolonged activation of TRPV1 is followed by a desensitization of the channel, leading to a reduction in pain signaling.[5]

  • TRPA1 Activation: this compound is also known to activate the TRPA1 channel, which is involved in sensing irritants and contributes to neurogenic inflammation.[1] While primarily an agonist, the complex interplay of TRP channel modulation contributes to the overall analgesic effect. There is limited quantitative data available on the antagonistic properties of this compound on TRPA1.

Signaling Pathways and Experimental Workflows

Cyclooxygenase Inhibition Pathway

The inhibition of prostaglandin synthesis by this compound's active metabolite, salicylic acid, is a key analgesic mechanism. The following diagram illustrates this pathway.

COX_Inhibition_Pathway MS This compound SA Salicylic Acid (Active Metabolite) MS->SA Hydrolysis in tissue COX COX-1 / COX-2 SA->COX Inhibition AA Arachidonic Acid AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Promotion

Caption: COX inhibition pathway of this compound.

TRP Channel Modulation Pathway

The interaction of this compound with TRPV1 and TRPA1 channels on sensory neurons is another crucial aspect of its analgesic properties.

TRP_Channel_Modulation cluster_neuron Sensory Neuron TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx TRPA1 TRPA1 Channel TRPA1->Ca_influx Desensitization Channel Desensitization Ca_influx->Desensitization Prolonged Exposure Pain_Signal Pain Signal to CNS Ca_influx->Pain_Signal Initial Sensation Desensitization->Pain_Signal Inhibition MS This compound MS->TRPV1 Activation MS->TRPA1 Activation

Caption: TRP channel modulation by this compound.

Experimental Protocols

In Vitro Assay for COX Inhibition

This protocol is adapted from a fluorescence-based inhibitor screening assay to determine the IC50 values of a test compound against COX-1 and COX-2.[3]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic acid

  • Test compound (this compound) at various concentrations

  • Assay buffer

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, fluorescent substrate, and either COX-1 or COX-2 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a set period.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In Vitro Assessment of this compound on Dorsal Root Ganglion (DRG) Neurons

This protocol describes the primary culture of DRG neurons to study the effects of this compound on neuronal activity.[4][6][7][8][9]

Materials:

  • Embryonic or neonatal rats/mice

  • Dissection tools

  • Collagenase and trypsin

  • DMEM/F12 medium supplemented with serum and growth factors

  • Poly-L-lysine and laminin-coated culture dishes or coverslips

  • This compound solutions

  • Calcium imaging reagents (e.g., Fura-2 AM) or multi-electrode array (MEA) system

Procedure:

  • DRG Isolation and Culture:

    • Euthanize the animal according to approved ethical protocols.

    • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

    • Digest the ganglia with collagenase and trypsin to obtain a single-cell suspension.

    • Plate the dissociated neurons on coated culture dishes.

    • Maintain the culture in a humidified incubator at 37°C and 5% CO2.

  • Treatment and Analysis:

    • After allowing the neurons to adhere and extend neurites (typically 24-48 hours), replace the medium with a buffer solution.

    • For Calcium Imaging: Load the cells with a calcium indicator dye. Acquire baseline fluorescence, then apply different concentrations of this compound and record the changes in intracellular calcium levels.

    • For MEA Analysis: Plate neurons on MEA plates. After maturation of the neuronal network, record baseline electrical activity. Perfuse the cultures with varying concentrations of this compound and record changes in firing rate and burst activity.

Measurement of Prostaglandin E2 (PGE2) Production

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 levels in cell culture supernatants following treatment with this compound.[10][11][12][13][14]

Materials:

  • Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound solutions

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production.

  • Incubate for a suitable time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the PGE2 ELISA on the supernatants according to the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited amount of antibody.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of PGE2 in each sample based on a standard curve.

In Vivo Capsaicin-Induced Nocifensive Behavior Model

Materials:

  • Adult male Sprague-Dawley rats or Swiss albino mice

  • This compound formulation for topical application

  • Capsaicin solution (e.g., 1.6 µ g/paw in 20 µL saline)

  • Observation chambers with a transparent floor

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Acclimatize the animals to the testing environment.

  • Apply the this compound formulation or a vehicle control to the plantar surface of one hind paw.

  • After a predetermined absorption time (e.g., 30-60 minutes), inject capsaicin subcutaneously into the same paw.

  • Immediately place the animal in the observation chamber.

  • Record the cumulative time the animal spends licking or biting the injected paw over a specific period (e.g., the first 5 minutes).

  • A reduction in the paw licking/biting time in the this compound-treated group compared to the control group indicates an analgesic effect.

Conclusion

The foundational research on this compound reveals a multifaceted analgesic mechanism. Its primary action is mediated through the hydrolysis to salicylic acid, which subsequently inhibits COX enzymes, particularly COX-2, leading to a reduction in inflammatory prostaglandin synthesis. Concurrently, this compound directly modulates TRP channels, including TRPV1 and TRPA1, on sensory neurons. This interaction likely contributes to its counter-irritant effects and a reduction in nociceptive signaling through channel desensitization. The experimental protocols detailed in this guide provide a framework for further investigation into these mechanisms and the development of novel analgesic therapies. Future research should aim to elucidate the direct inhibitory effects of this compound on COX enzymes and further explore its interactions with TRP channels to fully characterize its analgesic profile.

References

Methodological & Application

Application Note: Quantification of Methyl Salicylate in Plant Tissue using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeSA) is a volatile organic compound produced by a wide variety of plants. It plays a crucial role in plant defense signaling, acting as an airborne signal to induce systemic acquired resistance (SAR) against pathogens and herbivores. The quantification of MeSA in plant tissues is essential for understanding plant stress responses, investigating plant-pathogen interactions, and exploring its potential applications in agriculture and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of MeSA in complex plant matrices. This application note provides detailed protocols for the extraction and quantification of MeSA from plant tissues using two common methods: solvent extraction and headspace solid-phase microextraction (HS-SPME), followed by GC-MS analysis.

Data Presentation

The following table summarizes the quantitative data of this compound found in various plant species under different conditions, as determined by GC-MS.

Plant SpeciesTissueStress ConditionThis compound ConcentrationReference
Nicotiana tabacum (Tobacco)LeavesTobacco Mosaic Virus (TMV) infectionUp to 2318 ng/g fresh weight[1][2]
Lycopersicon esculentum (Tomato)LeavesTobacco Mosaic Virus (TMV) infection> 2.0 µg/g fresh weight[3]
Lycopersicon esculentum (Tomato)LeavesControl (uninfected)Not detected[3]
Camellia sinensis (Tea Plant)SeedlingsDrought stress (24h)Significant increase (quantitative data not specified)[4]
Arabidopsis thalianaLeavesPieris rapae (herbivore) infestationEmission rates are genotype-dependent[5]
Nicotiana glutinosa × debneyiLeavesHealthy (constitutively high SA)480 ± 248 ng/g fresh weight[6]
Hordeum vulgare (Barley)Whole plantExposure to MeSA vapor (Day 0)Significantly higher than unexposed plants[7]

Experimental Protocols

Two primary methods for the extraction of this compound from plant tissue for GC-MS analysis are detailed below. The choice of method may depend on the specific research question, the plant material, and the available equipment.

Protocol 1: Solvent Extraction followed by GC-MS

This protocol is suitable for the quantitative analysis of total this compound content within the plant tissue.

Materials:

  • Plant tissue (leaves, stems, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • GC vials with inserts

Procedure:

  • Sample Collection and Homogenization:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Accurately weigh approximately 100-200 mg of the powdered tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of a pre-chilled extraction solvent mixture of methanol:chloroform (2:1, v/v) to the centrifuge tube.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the tube on a shaker at 4°C for 30 minutes.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Phase Separation:

    • Carefully transfer the supernatant to a new centrifuge tube.

    • To the supernatant, add 5 mL of deionized water and 5 mL of chloroform.

    • Vortex the mixture for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Sample Preparation for GC-MS:

    • Carefully collect the lower organic (chloroform) phase containing the this compound.

    • Filter the organic phase through a 0.22 µm PTFE syringe filter into a clean GC vial.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is a solvent-free method ideal for analyzing volatile and semi-volatile compounds, like this compound, in the headspace of the plant sample.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen (optional, for homogenization)

  • Headspace vials (20 mL) with magnetic crimp caps

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

  • SPME holder

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 - 1.0 g of fresh plant tissue (finely chopped or ground in liquid nitrogen) and place it into a 20 mL headspace vial.

    • Immediately seal the vial with a magnetic crimp cap.

  • Incubation and Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period of 15-30 minutes.

    • After equilibration, expose the SPME fiber to the headspace of the vial by piercing the septum.

    • Allow the fiber to be exposed to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

  • Desorption and GC-MS Analysis:

    • After the extraction period, retract the fiber into the needle and immediately insert it into the hot inlet of the GC-MS for thermal desorption of the analytes onto the GC column.

    • The desorption time and temperature will depend on the GC-MS instrument and method parameters (typically 250°C for 2-5 minutes).

GC-MS Method Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Method optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250°C
Injection ModeSplitless (for solvent extraction) or direct desorption (for HS-SPME)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes (for solvent extraction)
Data Acquisition Mode Scan or Selected Ion Monitoring (SIM) for higher sensitivity. For MeSA, monitor ions m/z 152 (molecular ion), 120, and 92.

Method Validation

For accurate and reliable quantification, the GC-MS method should be validated for the following parameters:

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy The closeness of the measured value to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output plant_tissue Plant Tissue Collection homogenization Homogenization (Liquid N2) plant_tissue->homogenization solvent_extraction Solvent Extraction (Methanol:Chloroform) homogenization->solvent_extraction Method 1 hs_spme Headspace SPME homogenization->hs_spme Method 2 gc_ms GC-MS Analysis solvent_extraction->gc_ms hs_spme->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing results Quantitative Results data_processing->results

Caption: Experimental workflow for the quantification of this compound in plant tissue.

methyl_salicylate_pathway cluster_biosynthesis Biosynthesis of Salicylic Acid cluster_conversion Conversion and Signaling cluster_response Systemic Acquired Resistance cluster_key Key chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate ICS salicylic_acid Salicylic Acid (SA) isochorismate->salicylic_acid IPL methyl_salicylate This compound (MeSA) salicylic_acid->methyl_salicylate SAMT methyl_salicylate->salicylic_acid SABP2 sar Systemic Acquired Resistance (SAR) methyl_salicylate->sar Transport via Phloem / Volatile Signal defense_genes Defense Gene Expression sar->defense_genes key ICS: Isochorismate Synthase IPL: Isochorismate Pyruvate Lyase SAMT: Salicylic Acid Methyltransferase SABP2: Salicylic Acid Binding Protein 2

Caption: Biosynthesis and signaling pathway of this compound in plants.

References

Application Note: HPLC Analysis of Methyl Salicylate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-MS-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of methyl salicylate in various pharmaceutical formulations, such as creams, gels, and ointments. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing in the pharmaceutical industry.[1] The separation is achieved on a C8 column with isocratic elution, and detection is performed using a photodiode array (PDA) detector.[2] All validation parameters are assessed according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Chromatographic Conditions

A simple isocratic RP-HPLC method was developed for the effective separation and quantification of this compound. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity Quaternary Pump or equivalent
Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[2]
Elution Mode Isocratic[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 304 nm[2]
Column Temperature 30°C[2]
Injection Volume 20 µL[2]
Run Time < 9 minutes[1][2]

Under these conditions, this compound is expected to elute with a retention time of approximately 3.8 minutes.[1][5]

Method Validation

The analytical method was validated according to ICH guidelines Q2(R2) to demonstrate its suitability for the intended purpose.[6][7] The validation parameters, including specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness, were evaluated.[4][8]

Data Summary

The quantitative results from the method validation studies are summarized in the tables below.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0< 1.3[2]
Theoretical Plates > 2000> 3000
% RSD of Peak Area ≤ 2.0%< 0.14%[2]
% RSD of Retention Time ≤ 1.0%< 0.32%[2]

Table 2: Linearity, Range, LOD, and LOQ

ParameterResult
Linearity Range 25 - 175 µg/mL[2]
Correlation Coefficient (R²) 0.9999[2]
Limit of Detection (LOD) 0.082 µg/mL[9]
Limit of Quantitation (LOQ) 0.25 µg/mL[9]

Table 3: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 8079.8299.78%
100% 100100.00100.0%[2]
120% 120120.90100.8%

Table 4: Precision (% RSD)

Precision TypeConcentration Level% RSD
Intra-day (Repeatability) 100 µg/mL (n=6)< 2.0%[2]
Inter-day (Intermediate) 100 µg/mL (n=6)< 2.0%[2]

Experimental Protocols

Detailed methodologies for solution preparation and sample analysis are provided below.

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.[2]

    • Add about 70 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with methanol and mix well.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of working standard solutions with concentrations ranging from 25 to 175 µg/mL by diluting the stock standard solution with the mobile phase.[2]

    • For example, to prepare a 100 µg/mL working standard, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[2]

Protocol 2: Preparation of Sample Solutions (Cream/Ointment)
  • Sample Weighing:

    • Accurately weigh approximately 1.0 g of the pharmaceutical formulation (cream or ointment) into a 100 mL volumetric flask.[2]

  • Extraction:

    • Add 20 mL of methanol to the flask.

    • Heat the flask on a water bath until the methanol begins to boil to aid in the dispersion of the sample matrix.[2]

    • Alternatively, for heat-sensitive formulations, disperse the sample in a solvent like ethanol and sonicate to ensure complete extraction.[10]

  • Dilution and Filtration:

    • Allow the flask to cool to room temperature.

    • Dilute to the 100 mL mark with the mobile phase and mix thoroughly.[2]

    • Filter a portion of the solution through a 0.45 µm membrane filter into an HPLC vial.[2]

Protocol 3: Analytical Procedure
  • System Equilibration:

    • Equilibrate the HPLC system by pumping the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.[2]

  • System Suitability:

    • Inject the 100 µg/mL working standard solution six times.

    • Verify that the system suitability parameters (tailing factor, theoretical plates, %RSD of peak area and retention time) meet the criteria listed in Table 1.

  • Analysis:

    • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

    • Record the peak areas from the resulting chromatograms.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression analysis.

    • Calculate the final amount of this compound in the pharmaceutical formulation.

Visualizations

Diagram 1: Overall HPLC Workflow

HPLC Workflow for this compound Analysis start_end start_end process process decision decision data data A Start B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E SST Pass? D->E F Inject Samples & Standards E->F Yes K Troubleshoot System E->K No G Acquire Chromatographic Data F->G H Process Data & Quantify Results G->H I Generate Report H->I J End I->J K->C

Caption: High-level workflow for the HPLC analysis of this compound.

Diagram 2: Sample Preparation from Cream/Ointment

Sample Preparation Protocol input_output input_output process process final_product final_product A Weigh ~1.0g of Cream/Ointment B Transfer to 100 mL Volumetric Flask A->B C Add 20 mL Methanol B->C D Heat on Water Bath (to boil) OR Sonicate C->D E Cool to Room Temperature D->E F Dilute to Volume (100 mL) with Mobile Phase E->F G Filter through 0.45 µm Membrane Filter F->G H Collect Filtrate in HPLC Vial G->H

Caption: Step-by-step workflow for sample preparation from a topical formulation.

References

Application of Methyl Salicylate as a Kairomone in Insect Traps: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeSA) is a volatile organic compound naturally emitted by plants in response to herbivore damage. It serves as a key signaling molecule in plant defense, acting as a "cry for help" that attracts natural enemies of the herbivores. This kairomonal effect can be harnessed in integrated pest management (IPM) programs to monitor and manage insect populations. By deploying synthetic MeSA in traps, researchers and pest management professionals can attract and capture a variety of insects, including beneficial predators and parasitoids, as well as some phytophagous pests. These application notes provide detailed protocols and data for utilizing this compound as a kairomone in insect traps for research and pest management purposes.

Data Presentation: Efficacy of this compound in Attracting Various Insect Taxa

The following tables summarize quantitative data from various studies on the attractiveness of this compound to different insect orders and families. The data presented compares the mean capture rates in traps baited with this compound to unbaited control traps.

Table 1: Attraction of Predatory and Parasitic Insects to this compound-Baited Traps

Insect OrderFamilySpecies/GroupMean No. in MeSA Traps (±SE)Mean No. in Control Traps (±SE)Crop/EnvironmentReference
NeuropteraChrysopidaeGreen lacewings1.5 (±0.26)-Strawberry[1]
NeuropteraChrysopidaeChrysopa nigricornis--Grapes and Hops[2]
HymenopteraBraconidaeParasitic wasps1.57 (±0.14)0.69 (±0.07)Grapes[3]
HymenopteraMymaridae, Pteromalidae, Eulophidae, AphelinidaeParasitic micro-HymenopteraSignificantly HigherLowerForest Park[4]
ColeopteraCoccinellidaeLady beetles--Cranberry[2][5]
DipteraSyrphidaeHoverfliesSignificantly HigherLowerCranberry[2]
DipteraEmpididaeDance fliesSignificantly HigherLowerForest Park[4]
HemipteraAnthocoridaeMinute pirate bugs (Orius tristicolor)2.5 (±0.6)-Strawberry[1]
HemipteraAnthocoridaeMinute pirate bugs--Grapes and Hops[2]

Table 2: Attraction of Phytophagous Insects to this compound-Baited Traps

Insect OrderFamilySpecies/GroupMean No. in MeSA Traps (±SE)Mean No. in Control Traps (±SE)Crop/EnvironmentReference
HemipteraFulgoridaeSpotted Lanternfly (Lycorma delicatula)2-4 fold increase-Various[6]
ThysanopteraThripidaeThrips2409 (±189)1966 (±172)Cranberry[2]
ThysanopteraThripidaeFrankliniella triticiSignificantly HigherLowerSweet Pepper[7]
HemipteraMiridaePlant bugs~5 times more abundant-Cranberry[2]

Experimental Protocols

Protocol 1: General Field Trapping with this compound Lures

This protocol outlines a general procedure for using MeSA-baited traps to monitor insect populations in an agricultural or natural setting.

Materials:

  • Insect traps (e.g., yellow sticky traps, white sticky traps, pan traps, or pyramid traps).

  • Commercially available slow-release this compound lures (e.g., PredaLure®) or custom-prepared lures.

  • Stakes or posts for trap deployment.

  • Collection vials and preservative (e.g., 70% ethanol) for non-sticky traps.

  • Field notebook or data sheets.

  • GPS device for recording trap locations.

Procedure:

  • Site Selection: Choose a study site representative of the target environment. Establish multiple plots for treatment (MeSA-baited) and control (unbaited) traps. Ensure a sufficient distance (e.g., >200 m) between plots to minimize interference.[5]

  • Trap Preparation:

    • For sticky traps, handle them carefully to avoid contamination.

    • For custom lures, impregnate a carrier (e.g., cotton roll, rubber septum) with a known concentration of this compound. A common method involves placing 1 mL of a MeSA solution onto a dental cotton roll.[8]

  • Trap Deployment:

    • Attach traps securely to stakes at a consistent height (e.g., 1-2 m above ground or at canopy level).[9]

    • In MeSA-baited plots, place the lure on or near the trap. For example, hang a lure from the trap or place it at the center of the plot.[1][5]

    • In control plots, deploy identical traps without lures.

    • Randomize the placement of treatment and control traps within the experimental design.

  • Sampling:

    • Collect traps at regular intervals (e.g., weekly).[5]

    • For sticky traps, carefully remove them and wrap them for transport to the lab.

    • For other trap types, collect the captured insects into vials with preservative.

    • Replace traps and lures as needed, depending on the lure's specified release duration (e.g., 30-day or 90-day lures).[1][5]

  • Data Collection and Analysis:

    • Identify and count the captured insects.

    • Calculate the mean number of each target species per trap per collection date for both MeSA and control treatments.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there is a significant difference in capture rates between baited and unbaited traps.

Protocol 2: "Push-Pull" Strategy for Whitefly Control in a Greenhouse

This protocol describes a "push-pull" strategy using this compound as a repellent ("push") and attractive traps as a "pull" for managing glasshouse whiteflies (Trialeurodes vaporariorum).[8]

Materials:

  • Tomato plants infested with whiteflies.

  • This compound solution (e.g., 1:100 dilution).[8]

  • Dental cotton rolls and Petri dishes.

  • Yellow sticky traps (YST) or green light-emitting diode (LED)-enhanced yellow sticky traps (GLT).[8]

  • Gauze cages to enclose the experimental setup.

Procedure:

  • Experimental Setup:

    • Place a whitefly-infested tomato plant inside a gauze cage.

    • Position a YST or GLT at a set distance from the plant (e.g., 25 cm).[8]

  • "Push" Application:

    • Impregnate a dental cotton roll with 1 mL of the this compound solution.

    • Place the cotton roll in a Petri dish and position it near the base of the tomato plant (e.g., 15 cm away).[8]

    • For the control setup, use a cotton roll with the solvent only.

  • Data Collection:

    • At set time intervals (e.g., 2 hours and 24 hours), count the number of whiteflies that have dispersed from the plant and are captured on the trap.[8]

    • Also, count the number of whiteflies remaining on the plant.

  • Analysis:

    • Compare the dispersal and capture rates between the MeSA treatment and the control. A significant increase in whiteflies leaving the plant and being caught on the trap in the MeSA treatment indicates an effective push-pull action.[8]

Visualizations

Signaling_Pathway cluster_plant Plant Response cluster_insect Insect Response Herbivore Damage Herbivore Damage Plant Plant Herbivore Damage->Plant induces MeSA Release MeSA Release Plant->MeSA Release produces Natural Enemy Natural Enemy MeSA Release->Natural Enemy attracts (Kairomone) Trap Trap Natural Enemy->Trap is captured by

Caption: Kairomonal signaling pathway of this compound.

Experimental_Workflow Start Start Site_Selection Select Field Site (Treatment & Control Plots) Start->Site_Selection Trap_Preparation Prepare Traps (MeSA-baited & Unbaited) Site_Selection->Trap_Preparation Trap_Deployment Deploy Traps in Randomized Design Trap_Preparation->Trap_Deployment Data_Collection Collect Traps Weekly Trap_Deployment->Data_Collection Insect_Identification Identify & Count Captured Insects Data_Collection->Insect_Identification Data_Analysis Statistical Analysis (Compare Capture Rates) Insect_Identification->Data_Analysis End End Data_Analysis->End Push_Pull_Logic cluster_push "Push" Component cluster_pull "Pull" Component MeSA_Source This compound (Repellent) Plant Infested Plant MeSA_Source->Plant Whiteflies_Disperse Whiteflies Disperse Plant->Whiteflies_Disperse from Attractive_Trap Attractive Trap (YST or GLT) Whiteflies_Disperse->Attractive_Trap are attracted to Whiteflies_Captured Whiteflies Captured Attractive_Trap->Whiteflies_Captured results in

References

Application Notes and Protocols for Studying Methyl Salicylate as a Plant Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl salicylate (MeSA) is a volatile organic compound that plays a critical role in plant defense.[1][2] Synthesized from salicylic acid (SA), MeSA functions as a mobile signal in both intra-plant and inter-plant communication, activating systemic acquired resistance (SAR) against a broad spectrum of pathogens and pests.[3][4][5] The study of MeSA signaling is crucial for understanding plant immunity and developing novel strategies for crop protection. These application notes provide detailed protocols for the collection, quantification, and functional analysis of MeSA as a plant signaling molecule.

Section 1: Analysis and Quantification of this compound

Accurate quantification of MeSA is fundamental to studying its role in plant signaling. The primary methods involve headspace collection of the volatile compound followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1.1: Volatile Organic Compound (VOC) Collection from Plants

This protocol describes two common methods for collecting MeSA emitted by plants: dynamic headspace sampling and static headspace sampling with Solid Phase Microextraction (SPME).

A. Dynamic Headspace Sampling ('Push-Pull' System)

  • Enclose the plant or a specific leaf in a glass chamber or a polyethylene terephthalate (PET) bag.

  • Create an inlet and an outlet. Use a pump to push purified, hydrocarbon-free air into the chamber at a controlled flow rate (e.g., 200 mL/min).[6]

  • Connect the outlet to a collection trap containing an adsorbent material (e.g., a multi-bed cartridge with Tenax TA, Carbotrap).[6]

  • Pull the air from the chamber through the trap using a second pump at a slightly lower flow rate to maintain positive pressure.

  • Collect volatiles for a defined period (e.g., 20 minutes to several hours).[6]

  • For accurate quantification, collect ambient control samples from an empty chamber to subtract background VOCs.[7]

  • Elute the trapped volatiles from the adsorbent using a solvent (e.g., dichloromethane) or analyze directly via thermal desorption.

B. Static Headspace Sampling (SPME)

  • Enclose the plant sample (e.g., a leaf) in a sealed glass vial.[8]

  • Insert an SPME fiber holder through the vial's septum.[8]

  • Expose the adsorbent-coated fiber to the headspace by depressing the plunger.[8] The fiber coating should be selected based on the target analytes' polarity.

  • Allow the fiber to be exposed for a predetermined time (e.g., 30-60 minutes) for volatiles to adsorb.[8]

  • Retract the fiber into the needle and immediately introduce it into the GC-MS injection port for thermal desorption and analysis.[8]

Protocol 1.2: Quantification of MeSA by GC-MS
  • Sample Introduction: Introduce the collected volatiles into the GC-MS system.

    • For dynamic headspace samples, use a thermal desorption unit connected to the GC. Heat the adsorbent cartridge (e.g., to 250°C) to release VOCs, which are then focused on a cold trap (-20°C) before being injected into the GC column.[6]

    • For SPME, insert the fiber directly into the hot GC inlet (e.g., 250°C) for desorption.

  • Gas Chromatography: Separate the volatile compounds on a suitable capillary column (e.g., Zebron ZB-624).[6]

    • Oven Program Example: Hold at 40°C for 1 min, then increase by 9°C/min to 120°C, then by 2°C/min to 190°C, and finally by 5°C/min to 250°C.[6]

    • Use Helium as the carrier gas.[6]

  • Mass Spectrometry: Operate the MS in electron impact (EI) mode. Identify MeSA by comparing its mass spectrum and retention time to those of an authentic standard and spectra in a reference library like NIST.[6]

  • Quantification: Create a standard curve using known concentrations of pure MeSA to calculate the amount in the plant samples. The detection limit for MeSA using this type of method can be as low as 0.08 ng/mg of plant tissue.[9]

Table 1: Comparison of MeSA Quantification Methods
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Reversed-Phase Liquid Chromatography (RPLC)
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Separation based on polarity using a nonpolar stationary phase and a polar mobile phase.[10]
Sample Type Volatiles collected from headspace; solvent extracts.[11]Solvent extracts of plant tissue.[10]
Typical Mobile Phase Carrier Gas (e.g., Helium).[6]Methanol-water mixture (e.g., 65:35 v/v) with 1.0% acetic acid.[10]
Detection Method Mass Spectrometry (MS).[11]Photodiode Array (PDA) UV detection (e.g., at 304 nm).[10]
Linearity Range Dependent on standard curve, highly sensitive.25-175 µg/mL.[10]
Advantages High sensitivity and specificity, ideal for volatile analysis.Robust, precise, and suitable for non-volatile forms or extracts.[10]
Reference Tholl et al., 2006[11]; Deng et al., 2005[9]Shabir G.A., 2007[10]

Section 2: Genetic and Molecular Response to MeSA

MeSA signaling involves changes in gene expression. Quantitative real-time PCR (qRT-PCR) is a standard method to measure the transcript levels of genes involved in the MeSA pathway.

MeSA Biosynthesis and Airborne Signaling Pathway

Aphid infestation or pathogen attack induces the production of salicylic acid (SA).[12] SA is converted to MeSA by the enzyme SA-carboxylmethyltransferase-1 (SAMT1), a process regulated by the transcription factor NAC2.[13][14] Volatile MeSA is then released and can travel to neighboring plants.[5] In the receiver plant, MeSA is perceived by SA-binding protein-2 (SABP2), which converts it back to SA.[12][14] This triggers a downstream defense response, including the activation of the same NAC2-SAMT1 module, amplifying the signal and preparing the plant against future attacks.[14]

MeSA_Signaling_Pathway MeSA-Mediated Airborne Defense Signaling cluster_emitter Emitter Plant (Aphid-Attacked) cluster_receiver Receiver Plant (Neighbor) Aphids Aphid Attack SA1 Salicylic Acid (SA) Aphids->SA1 Induces NAC2_1 NAC2 (TF) SA1->NAC2_1 Activates SAMT1 SAMT1 Gene NAC2_1->SAMT1 Upregulates Transcription MeSA_emit This compound (MeSA) SAMT1->MeSA_emit SA -> MeSA SABP2 SABP2 (Receptor) MeSA_emit->SABP2 Airborne Signal SA2 Salicylic Acid (SA) SABP2->SA2 MeSA -> SA NAC2_2 NAC2 (TF) SA2->NAC2_2 Activates Defense Plant Defense Response SA2->Defense Induces SAMT2 SAMT1 Gene NAC2_2->SAMT2 Amplifies Signal

Caption: MeSA biosynthesis in an attacked plant and its role as an airborne signal to induce defense in a neighboring plant.

Protocol 2.1: Gene Expression Analysis by qRT-PCR
  • Plant Treatment: Expose plants to MeSA vapor (e.g., by placing a cotton ball with MeSA in a sealed chamber) or a control (e.g., empty vial) for a specified duration (e.g., 24 hours).[1]

  • RNA Isolation: Harvest leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol.[15]

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[15][16]

  • qRT-PCR: Perform the qPCR reaction using a real-time PCR system.

    • Reaction Mix: Combine cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.[1]

    • Cycling Conditions (Example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[1]

  • Data Analysis: Use a housekeeping gene (e.g., Actin) as an internal reference for normalization. Calculate the relative gene expression using the 2-ΔΔCt method.[1] Perform at least three biological replicates for statistical validity.[1]

Table 2: Example Gene Expression Data in Tomato Leaves

This table shows hypothetical data based on findings where MeSA levels are altered. For instance, overexpression of SlSAMT1 leads to higher MeSA and altered defense gene expression.[15]

GenePlant LineFold Change vs. Wild Type (WT)
SlSAMT1 SAMT-Overexpressor (SAMT-OE)+22.6
SAMT-Antisense (SAMT-AS)-1.8
MeSA Content SAMT-Overexpressor (SAMT-OE)+10.9
SAMT-Antisense (SAMT-AS)-2.5
Salicylic Acid (SA) Content SAMT-Overexpressor (SAMT-OE)-4.0
SAMT-Antisense (SAMT-AS)+2.1
Data are representative values based on trends reported in the literature.[15]

Section 3: Functional Analysis of MeSA Signaling

A key function of MeSA is to induce Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense state in distal, uninfected parts of the plant.[3]

Protocol 3.1: Systemic Acquired Resistance (SAR) Assay

This protocol is used to determine if a treatment or genetic modification affects the plant's ability to mount a systemic defense response.

  • Primary Inoculation (Induction of SAR):

    • Grow plants (e.g., Arabidopsis thaliana) for 3-4 weeks.

    • Infiltrate three lower leaves (local leaves) with a SAR-inducing pathogen, such as Pseudomonas syringae pv. maculicola carrying an avirulence gene (e.g., Psm AvrRpt2), at a concentration of 1 x 106 colony-forming units (cfu)/mL.[3]

    • For the control group, mock-infiltrate leaves with 10 mM MgCl2.

  • Incubation: Allow 2-3 days for the SAR signal to be generated and transported systemically. The requirement for MeSA in SAR signaling can be dependent on the duration of light exposure after the primary infection.[3]

  • Secondary Inoculation:

    • Infect three upper, distal leaves (systemic leaves) with a virulent strain of the pathogen (e.g., Psm ES4326) at 5 x 106 cfu/mL.[3]

  • Quantification of Pathogen Growth:

    • After 3-4 days, collect leaf discs of a known area from the systemic leaves.

    • Homogenize the tissue in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on appropriate selective media (e.g., King's B agar with rifampicin).

    • Incubate for 2 days and count the bacterial colonies to determine the cfu per cm² of leaf tissue.

    • A significant reduction in bacterial growth in the systemic leaves of SAR-induced plants compared to mock-treated plants indicates a successful SAR response.

SAR_Workflow Experimental Workflow for SAR Assay start Start step1 Step 1: Primary Inoculation Infiltrate lower leaves with Psm AvrRpt2 (inducer) or MgCl2 (mock). start->step1 step2 Step 2: Incubation Wait 48-72 hours for SAR signal to travel. step1->step2 step3 Step 3: Secondary Challenge Infiltrate upper (systemic) leaves with virulent Psm ES4326. step2->step3 step4 Step 4: Pathogen Quantification After 3-4 days, collect systemic leaves, homogenize, and plate dilutions. step3->step4 end Result: Compare cfu/cm² between SAR-induced and mock plants. step4->end

Caption: A stepwise workflow illustrating the induction and measurement of Systemic Acquired Resistance (SAR).

Table 3: Example Quantitative Results of SAR Assays

This table shows the effect of exogenous MeSA treatment on TMV-induced lesion size in tobacco, indicating enhanced resistance.

Plant TreatmentMean Lesion Diameter (mm) ± SE
Wild-Type (Control) 1.328 ± 0.09
Wild-Type + 250 µg/L MeSA 0.950 ± 0.07
NahG (SA-deficient) (Control) 1.800 ± 0.11
NahG + 250 µg/L MeSA 1.250 ± 0.08
Data are representative values based on trends reported in the literature.[17]

Section 4: Protein-Level Interactions in MeSA Signaling

Understanding the proteins that bind MeSA or interact with key signaling components is crucial. For example, SABP2 is known to bind MeSA, and protein-protein interaction assays can reveal how it connects to downstream pathways.[5]

Caption: The logic of the Yeast Two-Hybrid (Y2H) system for detecting protein-protein interactions.

Protocol 4.1: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful in vivo technique to screen for protein-protein interactions.[18]

  • Plasmid Construction:

    • Clone the coding sequence of your "bait" protein (e.g., SABP2) into a vector containing a DNA-binding domain (BD).

    • Clone the coding sequences of potential interacting "prey" proteins (from a cDNA library or specific candidates) into a vector containing a transcription activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast strain with both the bait (BD-ProteinX) and prey (AD-ProteinY) plasmids.

  • Selection: Plate the transformed yeast on selection media.

    • First, plate on media lacking the amino acids used for plasmid selection (e.g., Trp, Leu) to ensure the yeast contains both plasmids.

    • Next, plate on high-stringency selective media lacking other nutrients (e.g., His, Ade).

  • Reporter Gene Assay: The interaction between the bait and prey proteins brings the BD and AD into close proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

  • Analysis: Growth on high-stringency media and/or a colorimetric reaction (for lacZ) indicates a positive interaction. False positives are possible, so interactions should be confirmed with other methods.[18]

Protocol 4.2: In Planta Interaction Confirmation (e.g., BiFC)

Bimolecular Fluorescence Complementation (BiFC) can be used to visualize protein-protein interactions in living plant cells.

  • Vector Construction: Fuse the two proteins of interest to complementary, non-fluorescent fragments of a fluorescent protein (e.g., N-terminal half of YFP and C-terminal half of YFP).

  • Transient Expression: Co-express both constructs in plant cells, typically via Agrobacterium-mediated infiltration of Nicotiana benthamiana leaves.

  • Imaging: If the two proteins interact, the YFP fragments are brought together, allowing the fluorophore to refold and emit a fluorescent signal.

  • Analysis: Visualize the location and intensity of the fluorescent signal using confocal microscopy. The presence of fluorescence indicates that the proteins interact in that specific subcellular compartment.

References

Application Notes and Protocols for the Synthesis of Methyl Salicylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the methyl ester of salicylic acid, is a naturally occurring organic compound renowned for its characteristic wintergreen scent.[1][2] It finds extensive applications in the pharmaceutical industry as a topical analgesic and rubefacient for the relief of musculoskeletal pain.[3] Furthermore, it serves as a flavoring agent in food and beverages and as a fragrance in various consumer products.[3] In a laboratory setting, the synthesis of this compound is a classic example of the Fischer esterification, a fundamental reaction in organic chemistry.[1][4] This document provides detailed protocols for the synthesis, purification, and characterization of this compound for laboratory use.

The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water.[3][4][5] In this case, salicylic acid reacts with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions.[1][4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is often used.[3][5]

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

C₇H₆O₃ (Salicylic Acid) + CH₃OH (Methanol) ⇌ C₈H₈O₃ (this compound) + H₂O (Water)

The reaction is catalyzed by a strong acid (H⁺), typically sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocols

This section details two common protocols for the synthesis of this compound: a microscale and a macroscale procedure.

Microscale Synthesis of this compound

This protocol is suitable for small-scale synthesis and familiarization with the reaction.

Materials:

  • Salicylic acid: 0.65 g[5]

  • Methanol: 2.0 mL[5]

  • Concentrated Sulfuric Acid (H₂SO₄): 0.75 mL[5]

  • Dichloromethane (CH₂Cl₂): for extraction

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 5-mL conical vial

  • Water-cooled condenser

  • Stirring hotplate and spin vane

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 5-mL conical vial, combine 0.65 g of salicylic acid and 2.0 mL of methanol. Add a spin vane and stir the mixture until the salicylic acid dissolves.[5]

  • Catalyst Addition: While stirring, carefully and slowly add 0.75 mL of concentrated sulfuric acid to the solution.[5]

  • Reflux: Attach a water-cooled condenser to the conical vial and place the setup on a stirring hotplate. Gently heat the mixture to reflux (approximately 80°C) and maintain for 75 minutes.[5]

  • Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Work-up:

    • Add 1 mL of dichloromethane to the reaction vial to rinse any remaining product and add it to the separatory funnel.[5]

    • Add an additional amount of dichloromethane and 1 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid.[5]

    • Shake the funnel gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The bottom organic layer contains the this compound.

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer with two more portions of dichloromethane. Combine all organic extracts.

  • Drying and Isolation:

    • Dry the combined organic extracts over anhydrous sodium sulfate.[5]

    • Decant or filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator or by gentle heating in a warm water bath in a fume hood to obtain the crude this compound.[5]

  • Characterization: Determine the mass of the product and calculate the percent yield. Characterize the product using IR and NMR spectroscopy.

Macroscale Synthesis of this compound

This protocol is suitable for preparing larger quantities of this compound.

Materials:

  • Salicylic acid: 5.0 g[1]

  • Methanol: 25 mL[1]

  • Concentrated Sulfuric Acid (H₂SO₄): 1.0 mL[1]

  • Ice-cold water

  • Methylene Chloride (CH₂Cl₂): for extraction

  • 5% Sodium Bicarbonate (NaHCO₃) solution[4]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[4]

  • 100-mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a stir plate

  • Magnetic stirring bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask, place 5.0 g of salicylic acid and 25 mL of methanol. Add a magnetic stirring bar.[1]

  • Catalyst Addition: While stirring, cautiously add 1.0 mL of concentrated sulfuric acid dropwise to the mixture.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle for 60 minutes, with continuous stirring.[1]

  • Cooling and Quenching: After the reflux period, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 10 mL of ice-cold water.[4]

  • Extraction:

    • Extract the product with two 15 mL portions of methylene chloride.[4]

    • Combine the organic extracts in the separatory funnel.

  • Washing:

    • Wash the combined organic layer first with 15 mL of water and then with 15 mL of 5% aqueous sodium bicarbonate solution to neutralize any unreacted salicylic acid and the sulfuric acid catalyst.[4]

  • Drying and Isolation:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1][4]

    • Decant the dried solution into a pre-weighed round-bottom flask.

    • Remove the methylene chloride using a rotary evaporator to yield the this compound product.[4]

  • Characterization: Weigh the final product, calculate the percentage yield, and perform spectroscopic analysis (IR and NMR) to confirm its identity and purity.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolar Mass ( g/mol )Density (g/mL)Melting Point (°C)Boiling Point (°C)
Salicylic Acid138.12[4]1.443158-161[4]211
Methanol32.040.791-9865.4
Sulfuric Acid98.08[4]1.8410[4]337
This compound152.15[4][6]1.174[4]-8.3[7]220-224
Table 2: Typical Reaction Conditions and Yields
ParameterMicroscale ProtocolMacroscale ProtocolReference
Salicylic Acid0.65 g5.0 g[1][5]
Methanol2.0 mL25 mL[1][5]
Sulfuric Acid0.75 mL1.0 mL[1][5]
Reflux Time75 min60-90 min[1][4][5]
Reflux Temperature~80°C~65-70°C[1][5]
Reported Yield-64.8% - 94.3%[4][8]
Table 3: Spectroscopic Data for this compound
SpectroscopyPeak AssignmentChemical Shift (ppm) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)-OH~10.75 (s, 1H)[6]
Aromatic-H6.87-7.85 (m, 4H)[6]
-OCH₃~3.95 (s, 3H)[6]
IR O-H stretch (phenol)3233–3000[8]
C-H stretch (aromatic)~3000-3100
C=O stretch (ester)~1674[4]
C=C stretch (aromatic)~1600
C-O stretch~1200-1300

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants salicylic_acid Salicylic Acid reaction_mixture Mix & Dissolve salicylic_acid->reaction_mixture methanol Methanol methanol->reaction_mixture catalyst_addition Add H₂SO₄ Catalyst reaction_mixture->catalyst_addition reflux Reflux (60-75 min) catalyst_addition->reflux workup Work-up reflux->workup cooling Cool to RT workup->cooling extraction Extract with CH₂Cl₂ cooling->extraction washing Wash with NaHCO₃ extraction->washing drying Dry with Na₂SO₄ washing->drying isolation Isolation drying->isolation evaporation Evaporate Solvent isolation->evaporation product This compound evaporation->product characterization Characterization product->characterization yield_calc Calculate Yield characterization->yield_calc spectroscopy IR & NMR Analysis characterization->spectroscopy

Caption: Experimental workflow for this compound synthesis.

Logical Relationship of Purification Steps

purification_logic start Crude Product (this compound, Methanol, Salicylic Acid, H₂SO₄, H₂O) extraction Liquid-Liquid Extraction (with CH₂Cl₂ and H₂O) start->extraction Separates water-soluble impurities end Pure this compound neutralization Neutralization Wash (with 5% NaHCO₃) extraction->neutralization Removes acidic components (H₂SO₄, unreacted Salicylic Acid) drying Drying (with anhydrous Na₂SO₄) neutralization->drying Removes residual water evaporation Solvent Removal (Rotary Evaporation) drying->evaporation Isolates the final product evaporation->end

Caption: Purification steps for isolating this compound.

Safety Precautions

  • Concentrated Sulfuric Acid: is extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol: is flammable and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane: is a volatile organic solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Reflux: Ensure that the reflux apparatus is properly set up with a water-cooled condenser to prevent the escape of flammable vapors.

  • Pressure Buildup: When using a separatory funnel for extractions with sodium bicarbonate, vent frequently to release the carbon dioxide gas produced.

Conclusion

The Fischer esterification of salicylic acid with methanol provides a reliable and straightforward method for the laboratory synthesis of this compound. The protocols outlined in this document, along with the provided data and visualizations, offer a comprehensive guide for researchers and professionals. Adherence to the experimental procedures and safety precautions is crucial for a successful and safe synthesis. The characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

Application Notes and Protocols for Tissue Dehydration Prior to Methyl Salicylate Clearing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proper tissue dehydration is a critical step in histological preparations, ensuring the complete removal of water from the tissue and allowing for infiltration by a clearing agent. This protocol details a standardized method for dehydrating various tissue types using a graded ethanol series, followed by clearing with methyl salicylate. This compound, also known as oil of wintergreen, is an effective and less hazardous alternative to xylene for rendering tissues transparent.[1][2] It is particularly advantageous for protocols involving fluorescent proteins due to its properties that help in their preservation.[3] This method is designed to minimize tissue shrinkage and distortion, thereby maintaining cellular morphology for high-quality microscopic analysis.[4]

Principle of Dehydration and Clearing

Dehydration involves the sequential immersion of the tissue in ethanol solutions of increasing concentration.[5][6][7] This gradual process minimizes osmotic shock and prevents cellular damage.[8] Following dehydration, the clearing agent, this compound, replaces the ethanol.[1] The term "clearing" arises from the fact that the clearing agent has a refractive index similar to that of cellular proteins, making the tissue translucent and suitable for microscopic examination.[1]

Experimental Protocol

This protocol is a general guideline and may require optimization based on tissue type, size, and fixation method.

Materials:

  • Fixed tissue samples

  • Ethanol (100%)

  • This compound

  • Distilled water

  • Glass or polypropylene containers (polystyrene is not compatible with this compound)[9]

  • Gentle shaker or rotator

Reagent Preparation:

Prepare the following graded ethanol solutions by diluting 100% ethanol with distilled water:

  • 50% Ethanol

  • 70% Ethanol

  • 90% Ethanol

  • 95% Ethanol

Dehydration and Clearing Workflow:

A visual representation of the dehydration and clearing workflow is provided below.

G cluster_dehydration Dehydration cluster_clearing Clearing cluster_output Output Fixed_Tissue Fixed Tissue Sample Ethanol_50 50% Ethanol Fixed_Tissue->Ethanol_50 Incubate Ethanol_70 70% Ethanol Ethanol_50->Ethanol_70 Incubate Ethanol_90 90% Ethanol Ethanol_70->Ethanol_90 Incubate Ethanol_95 95% Ethanol Ethanol_90->Ethanol_95 Incubate Ethanol_100_1 100% Ethanol I Ethanol_95->Ethanol_100_1 Incubate Ethanol_100_2 100% Ethanol II Ethanol_100_1->Ethanol_100_2 Incubate Ethanol_100_3 100% Ethanol III Ethanol_100_2->Ethanol_100_3 Incubate MS_Ethanol 50:50 this compound:Ethanol Ethanol_100_3->MS_Ethanol Transition MS_1 100% this compound I MS_Ethanol->MS_1 Incubate MS_2 100% this compound II MS_1->MS_2 Incubate Cleared_Tissue Cleared Tissue for Imaging/Embedding MS_2->Cleared_Tissue Final Output

Caption: Workflow for Tissue Dehydration and this compound Clearing.

Step-by-Step Procedure:

  • Initial Dehydration: Begin by immersing the fixed tissue samples in 50% ethanol. The volume of the ethanol solution should be at least 10 times the volume of the tissue to ensure efficient dehydration.[10]

  • Graded Ethanol Series: Sequentially immerse the tissue in increasing concentrations of ethanol as detailed in the table below. Gentle agitation during incubation can improve the efficiency of dehydration.

  • Final Dehydration: Perform three changes of 100% ethanol to ensure complete water removal. Using fresh 100% ethanol for the final wash is crucial.[7] Incomplete dehydration will result in soft, poorly cleared tissue.[11]

  • Transition to Clearing Agent: To prevent tissue distortion, gradually introduce the this compound. First, immerse the tissue in a 1:1 mixture of 100% ethanol and this compound.

  • Clearing: Perform two changes of 100% this compound to ensure complete replacement of ethanol. The tissue should become transparent during this step.

  • Ready for Downstream Applications: The cleared tissue is now ready for mounting for microscopy or for infiltration with an embedding medium like paraffin.

Data Presentation

The following table provides recommended incubation times for different tissue sizes. These are starting points and may need optimization. For dense or fatty tissues, longer incubation times may be necessary.

Dehydration/Clearing StepSmall Tissue (<5mm thick)Medium Tissue (5-10mm thick)Large Tissue (>10mm thick)
50% Ethanol 30 minutes1 hour2 hours
70% Ethanol 30 minutes1 hour2 hours
90% Ethanol 30 minutes1 hour2 hours
95% Ethanol 30 minutes1 hour2 hours
100% Ethanol I 1 hour1.5 hours3 hours
100% Ethanol II 1 hour1.5 hours3 hours
100% Ethanol III 1 hour2 hours4 hours
50:50 this compound:Ethanol 30 minutes1 hour2 hours
100% this compound I 1 hour2 hours4 hours
100% this compound II 1 hour2 hours4 hours

Troubleshooting

IssuePossible CauseSuggested Solution
Tissue is opaque or cloudy Incomplete dehydration (residual water).[11]Extend incubation times in 100% ethanol. Ensure fresh, anhydrous 100% ethanol is used for the final washes.
Incomplete clearing (residual ethanol).Extend incubation times in this compound. Ensure a sufficient volume of clearing agent is used.
Tissue is brittle or shrunken Dehydration steps were too rapid, causing excessive water removal.[11][12]Use a more gradual series of ethanol concentrations (e.g., start with 30% ethanol). Reduce incubation times, especially in higher ethanol concentrations.
Prolonged exposure to high concentrations of ethanol.[11]Adhere to the recommended incubation times and consider reducing them for delicate tissues.
Poor staining quality Over-dehydration leading to hardened tissue.[11]Optimize the dehydration protocol by reducing incubation times.
Residual clearing agent interfering with staining.Ensure complete removal of this compound before proceeding with staining protocols.

Logical Relationships in Troubleshooting

The following diagram illustrates the cause-and-effect relationships in common troubleshooting scenarios.

G cluster_cause Cause cluster_effect Effect Incomplete_Dehydration Incomplete Dehydration Opaque_Tissue Opaque/Cloudy Tissue Incomplete_Dehydration->Opaque_Tissue Rapid_Dehydration Rapid Dehydration Brittle_Tissue Brittle/Shrunken Tissue Rapid_Dehydration->Brittle_Tissue Prolonged_Dehydration Prolonged Dehydration Prolonged_Dehydration->Brittle_Tissue Poor_Staining Poor Staining Quality Prolonged_Dehydration->Poor_Staining Incomplete_Clearing Incomplete Clearing Incomplete_Clearing->Opaque_Tissue

Caption: Troubleshooting Cause-and-Effect Relationships.

References

Application Notes: Using Methyl Salicylate for Clearing Insect Brains for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tissue clearing is a crucial step in modern microscopy, enabling the visualization of complex three-dimensional structures within intact biological samples. The primary goal of clearing is to reduce light scattering by matching the refractive indices of the tissue components and the surrounding medium, thereby rendering the sample transparent.[1] Methyl salicylate (MS) is a traditional and widely used clearing agent in insect neurobiology, valued for its ability to make tissue translucent for subsequent imaging.[2][3]

The process typically involves dehydrating the tissue with organic solvents, which aids in displacing air from the extensive tracheal systems found in insects, leading to good tissue clarity.[2] Following dehydration, the tissue is infiltrated with this compound, which has a high refractive index (n ≈ 1.52), closely matching that of immersion oil used for high-resolution confocal objectives.[2][4] This matching minimizes spherical aberration and allows for deep imaging.[2][5] While effective, the MS method can cause significant tissue shrinkage compared to newer, water-based clearing agents.[4][6] This document provides detailed protocols for using this compound and summarizes comparative data to inform experimental design.

Data Presentation: Comparison of Clearing Agents

Quantitative analysis of different clearing methods reveals trade-offs between tissue transparency and shrinkage. The traditional this compound/Permount (MS/P) method is often used as a benchmark.[4][6]

Clearing MethodMean Shrinkage (% of original size)Notes
This compound/Permount (MS/P) High (Specific % not provided, but significantly more than others)Causes the most significant tissue shrinkage among the compared methods.[2][4][7]
SeeDB2G (n=1.47) LowEthanol pre-treatment significantly reduces shrinkage compared to the MS/P method.[4][6]
Rapiclear (n=1.47) LowEthanol pre-treatment significantly reduces shrinkage compared to the MS/P method.[4][6]
2,2′-thiodiethanol (TDE) ModerateLess shrinkage than MS/P but more than SeeDB2G and Rapiclear.
Clearing MethodRelative TransparencyNotes
This compound/Permount (MS/P) GoodProvides good tissue clarity, aided by the required dehydration step which removes air from tracheae.[2]
SeeDB2G (n=1.47) OutstandingOffers superior transparency compared to TDE and MS/P, especially at a refractive index closer to glycerol immersion.[4][7]
Rapiclear (n=1.47) OutstandingOffers superior transparency compared to TDE and MS/P.[4][7] Rapiclear protocols are also noted to be less laborious than SeeDB2.[2]
2,2′-thiodiethanol (TDE) GoodProvides good transparency but is surpassed by SeeDB2G and Rapiclear.[4]

Experimental Workflow

The general workflow for clearing insect brains using this compound involves several key stages, from initial sample preparation to final mounting for microscopy. An optional bleaching step can be incorporated for highly pigmented tissues.

G A 1. Brain Dissection & Fixation B 2. (Optional) Bleaching (e.g., 10% H₂O₂) A->B C 3. Dehydration (Graded Ethanol Series) B->C D 4. Clearing Step 1: 50% Ethanol / 50% MS C->D E Step 2: 100% this compound D->E F 5. Mounting (e.g., in Permount) E->F G 6. Confocal Microscopy F->G

Caption: Workflow for this compound clearing of insect brains.

Experimental Protocols

Caution: this compound is a solvent for many plastics. All clearing steps involving this compound must be performed in glass vials.[2]

Protocol 1: Standard this compound Clearing

This protocol is adapted from standard immunohistochemistry and clearing procedures for insect brains.[2][8]

A. Materials

  • Phosphate-buffered saline (PBS)

  • Ethanol (50%, 70%, 90%, 95%, 100%)

  • This compound (MS)

  • Permount™ mounting medium

  • Glass vials (e.g., 5 mL)

  • Dissection tools

  • Microscope slides and coverslips (No. 1.5)

  • Spacers to prevent squeezing the brain

B. Dehydration NOTE: Complete dehydration is essential as this compound is not miscible with water.[2]

  • After fixation and any antibody staining/washing steps, wash the brain samples 2 x 30 minutes in PBS.[8]

  • Dehydrate the brains in a graded series of ethanol with increasing concentrations. Incubate for 15 minutes at each step: 50%, 70%, 90%, 95%, and 100% ethanol.[8] For larger brains or to ensure complete dehydration, incubations can be extended to 20 minutes on a shaker at room temperature.[2]

C. Clearing

  • Transfer the dehydrated brains from the plastic well plate or tube into a glass vial.[2]

  • Add a freshly prepared 1:1 mixture of 100% ethanol and this compound. Incubate for 15 minutes at room temperature.[2][8] During this step, the ethanol will begin to evaporate.

  • Carefully remove the ethanol/MS mixture and replace it with 100% this compound.[8]

  • Incubate for a minimum of 45 minutes.[8] For larger brains, an overnight incubation on a shaker at room temperature is recommended to ensure complete clearing.[2] The brain should become translucent.

D. Mounting

  • Place a drop of Permount™ on a microscope slide.

  • Carefully transfer the cleared brain from the this compound into the drop of Permount™.

  • Use plastic or glass spacers around the brain to prevent it from being compressed by the coverslip.[8]

  • Gently lower a coverslip over the sample, avoiding air bubbles.

  • Allow the Permount™ to harden before imaging. This creates a stable preparation suitable for long-term storage and imaging.[2]

Protocol 2: Clearing with Optional Bleaching for Pigmented Tissues

For insect brains with heavily pigmented areas, such as the optic lobes, a bleaching step can be integrated to improve imaging quality without negatively impacting fluorescent staining.[8]

A. Materials

  • All materials from Protocol 1

  • Hydrogen peroxide (H₂O₂) (e.g., 10%)

  • Tris-HCl buffer

B. Bleaching Procedure (Perform after fixation and before dehydration)

  • After fixation and washing, wash the brains 4 x 15 minutes in 0.1M PBS.[8]

  • Incubate the brains in 10% hydrogen peroxide. The optimal duration depends on the species and pigment density and must be determined empirically. Start with 30-60 minutes and extend to 2 hours if necessary.[8]

  • After bleaching, wash the brains thoroughly in Tris-HCl buffer (3 x 10 minutes) to remove all traces of hydrogen peroxide.[8]

  • Proceed with any immunolabeling steps or, if staining is complete, continue directly to the Dehydration protocol (Protocol 1, Section B).

Considerations and Troubleshooting

  • Tissue Shrinkage: Be aware that the MS/P method causes notable tissue shrinkage.[4] If precise morphology and volume are critical, consider alternative clearing agents like Rapiclear or SeeDB2.[2]

  • Ethanol Pre-treatment: The dehydration series is critical for successful clearing with this compound. It is highly effective at removing air from the tracheal system, which is a major source of light scatter in insect tissue.[4][6]

  • Safety: Work in a well-ventilated area and use appropriate personal protective equipment when handling this compound and other solvents.

  • Fluorescence Preservation: this compound has been shown to provide good preservation of fluorescent proteins.[9] However, like all solvent-based clearing methods, some quenching of fluorescence may occur. Image samples as soon as possible after clearing for best results.

References

Application Notes and Protocols for the Extraction of Methyl Salicylate from Plant Material via Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the primary active compound in oil of wintergreen, is a valuable organic ester with extensive applications in the pharmaceutical, cosmetic, and food industries. It is naturally produced by several plant species, most notably wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta).[1] Steam distillation is the principal method for extracting this compound from these natural sources.[1] This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[2] This document provides detailed protocols for the steam distillation of this compound from plant material, guidance on data presentation, and a visual representation of the experimental workflow.

Data Presentation: Quantitative Yield of this compound

The yield of this compound from steam distillation can be influenced by several factors, including the plant species, the condition of the plant material (fresh or dry), pre-treatment methods, and distillation time.[3] Below is a summary of reported yields from Gaultheria fragrantissima.

Plant Material ConditionPre-treatmentDistillation Time (min)Yield (%)Reference
Dry LeavesNoneNot Specified1.48[3]
Fresh LeavesSoaking in 5% NaCl for 18hNot SpecifiedIncreased Yield[3]
Not SpecifiedNot Specified30-[3]
Not SpecifiedNot Specified60-[3]
Not SpecifiedNot Specified120Maximum number of identified compounds[3]
Not SpecifiedNot Specified180-[3]

Note: The table highlights the importance of optimizing distillation parameters to maximize yield and the chemical profile of the extracted oil. A distillation time of 120 minutes was found to be optimal for obtaining the maximum number of compounds in one study.[3]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from wintergreen leaves using steam distillation.

Materials and Equipment
  • Plant Material: Fresh or dried leaves of Gaultheria procumbens (Wintergreen).

  • Reagents:

    • Distilled water

    • Sodium chloride (optional, for pre-treatment)

    • Dichloromethane or ether (for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

    • Saturated sodium bicarbonate solution (for washing)

  • Equipment:

    • Steam distillation apparatus (including a steam generator, a large round-bottom flask for the plant material, a Claisen adapter, a condenser, and a receiving flask)[4]

    • Heating mantle or steam line

    • Separatory funnel

    • Rotary evaporator (optional, for solvent removal)

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Analytical balance

Experimental Workflow Diagram

SteamDistillationWorkflow cluster_prep 1. Plant Material Preparation cluster_distillation 2. Steam Distillation cluster_extraction 3. Extraction of this compound cluster_purification 4. Purification and Isolation A Collect and weigh plant material B Optional: Macerate or chop the leaves A->B C Optional: Soak in NaCl solution B->C D Set up steam distillation apparatus C->D E Add plant material and water to the flask D->E F Generate steam and pass through the flask E->F G Collect the distillate (hydrosol and essential oil) F->G H Transfer distillate to a separatory funnel G->H I Extract with an organic solvent (e.g., ether) H->I J Collect the organic layer I->J K Wash organic layer with saturated NaHCO3 solution J->K L Dry the organic layer with anhydrous Na2SO4 K->L M Remove the solvent (e.g., rotary evaporator) L->M N Collect purified This compound M->N

Caption: Experimental workflow for this compound extraction.

Step-by-Step Methodology

1. Preparation of Plant Material:

1.1. Weigh a desired quantity of fresh or dried wintergreen leaves. For laboratory scale, 50-100g is a common starting amount.

1.2. Macerate or chop the leaves to increase the surface area for more efficient oil extraction.

1.3. Optional Pre-treatment: To potentially increase the yield, soak the plant material in a 5% sodium chloride solution for 18 hours prior to distillation.[3]

2. Steam Distillation Setup and Procedure:

2.1. Assemble the steam distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed. A Claisen adapter is recommended to prevent plant material from being carried over into the condenser.[4]

2.2. Place the prepared plant material into the large round-bottom flask. Add enough distilled water to just cover the material.[4]

2.3. Begin heating the water in the steam generator or the flask directly to produce steam. If using an external steam line, ensure a steam trap is in place.[4]

2.4. Pass the steam through the plant material. The steam will cause the volatile this compound to vaporize.

2.5. The steam and this compound vapor will then pass into the condenser, where they will cool and liquefy.

2.6. Collect the distillate, which will be a two-phase mixture of water (hydrosol) and this compound (essential oil), in the receiving flask. Continue the distillation until no more oil droplets are observed in the distillate.[1]

3. Extraction of this compound:

3.1. Transfer the collected distillate to a separatory funnel.

3.2. Add a portion of a non-polar organic solvent, such as diethyl ether or dichloromethane (e.g., 3 x 30 mL for a typical lab-scale extraction), to the separatory funnel.[1]

3.3. Stopper the funnel and shake gently, periodically venting to release pressure.

3.4. Allow the layers to separate. The denser layer will be at the bottom. The organic layer containing the this compound should be carefully collected. Repeat the extraction process two more times with fresh solvent to maximize recovery.

4. Purification and Isolation:

4.1. Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any acidic impurities.

4.2. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

4.3. Filter the drying agent from the organic solution.

4.4. Remove the solvent using a rotary evaporator or by simple distillation to obtain the purified this compound.

4.5. Weigh the final product to determine the yield.

Signaling Pathways and Logical Relationships

While steam distillation is a physical separation process and does not directly involve signaling pathways in the traditional biological sense, the release of this compound from the plant material is a result of the enzymatic hydrolysis of the glycoside gaultherin during the distillation process.[3]

Logical Relationship of the Extraction Process

LogicalRelationship PlantMaterial Plant Material (containing Gaultherin) Hydrolysis Enzymatic Hydrolysis of Gaultherin PlantMaterial->Hydrolysis Steam Steam (Heat and Water) Steam->Hydrolysis MethylSalicylateVapor Volatile This compound Hydrolysis->MethylSalicylateVapor Condensation Condensation MethylSalicylateVapor->Condensation Distillate Distillate (this compound and Water) Condensation->Distillate Extraction Solvent Extraction Distillate->Extraction PurifiedMethylSalicylate Purified This compound Extraction->PurifiedMethylSalicylate

Caption: Logical flow of this compound extraction.

Conclusion

This application note provides a detailed framework for the extraction of this compound from plant material using steam distillation. By following the outlined protocols and optimizing parameters such as pre-treatment and distillation time, researchers can achieve efficient and reproducible extraction of this valuable compound for various applications in research and development. Careful attention to the post-distillation extraction and purification steps is crucial for obtaining a high-purity final product.

References

Application Notes and Protocols for the Simultaneous Estimation of Methyl Salicylate and Menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate and menthol are common active ingredients in many topical pharmaceutical formulations, valued for their analgesic and anti-inflammatory properties. The simultaneous quantification of these volatile compounds is crucial for quality control and formulation development. Due to their similar physicochemical properties, such as volatility and solubility, chromatographic methods are preferred for their separation and analysis.[1][2] This document provides detailed application notes and protocols for the simultaneous estimation of this compound and menthol in various pharmaceutical preparations using Gas Chromatography (GC), a widely adopted and effective technique.

Principle of the Method

Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of analyzing this compound and menthol, the sample is injected into a heated port, where it vaporizes. An inert carrier gas (the mobile phase) transports the vaporized analytes through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase travel slower, while those with a lower affinity move faster, resulting in their separation. A detector at the end of the column measures the quantity of each analyte. For quantitative analysis, an internal standard is often used to improve accuracy and precision by correcting for variations in injection volume and sample preparation.[3]

Experimental Workflow

The general workflow for the simultaneous analysis of this compound and menthol by Gas Chromatography is outlined below.

Workflow A Sample Preparation (Extraction/Dilution) B Addition of Internal Standard A->B C GC Injection B->C D Separation in GC Column C->D E Detection (FID) D->E F Data Acquisition and Processing E->F G Quantification and Reporting F->G

Caption: A generalized workflow for the GC analysis of this compound and Menthol.

Protocols

Gas Chromatography (GC) Method

This protocol is a composite of validated methods for the analysis of this compound and menthol in topical formulations such as creams, ointments, and gels.[1][3][4][5]

1. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) is suitable.

  • Column: A fused silica capillary column is typically used. Common stationary phases include DB-FFAP or equivalent (e.g., 30 m length, 0.53 mm internal diameter, 1 µm film thickness) or DB-23 (e.g., 60 m length, 250 µm internal diameter, 0.25 µm film thickness).[4][5]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2.5 to 5.0 mL/min).[4][5]

  • Injector and Detector Temperatures:

    • Injector Temperature: 230-250°C[4][5]

    • Detector (FID) Temperature: 270-280°C[4][5]

  • Oven Temperature Program: A temperature gradient is typically employed. For example:

    • Initial Temperature: 120°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 15°C/minute to 200°C.

    • Final Temperature: 200°C, hold for 3 minutes.[5]

    • Alternative Program: Initial temperature of 125°C for 5 minutes, then increase to 150°C at 3°C/min, and finally to 200°C at 10°C/min.[4]

  • Injection Volume: 1-2 µL.[4][5]

2. Preparation of Solutions:

  • Diluent: Methanol or N,N-dimethylformamide are commonly used.[4][5]

  • Internal Standard (IS) Solution: Prepare a solution of an appropriate internal standard such as Anethole (e.g., 2.0 mg/mL in Isopropyl alcohol), Camphor, or Thymol.[1][3]

  • Standard Stock Solution:

    • Accurately weigh and transfer appropriate amounts of pure this compound and menthol into separate volumetric flasks.

    • Dissolve and dilute to volume with the chosen diluent to obtain a known concentration (e.g., 10 mg/mL).

  • Working Standard Solution:

    • Transfer a known volume of the this compound and menthol stock solutions into a single volumetric flask.

    • Add a known volume of the Internal Standard solution.

    • Dilute to the final volume with the diluent to achieve concentrations within the expected sample range.

  • Sample Preparation (from Ointment/Cream/Gel):

    • Accurately weigh a quantity of the formulation equivalent to a known amount of this compound and menthol.[3][5]

    • Transfer the sample to a volumetric flask.

    • Add a portion of the diluent and sonicate or warm gently to dissolve the sample completely.[4][5]

    • Allow the solution to cool to room temperature.

    • Add a known volume of the Internal Standard solution.

    • Dilute to the final volume with the diluent.

    • Filter the solution through a 0.45 µm filter before injection.[3]

3. System Suitability:

Before sample analysis, inject the working standard solution multiple times (e.g., six injections) to ensure the system is performing adequately. Key parameters to check include:

  • Tailing Factor: Should be within acceptable limits (typically ≤ 2).

  • Theoretical Plates: A measure of column efficiency.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area ratios of the analytes to the internal standard for replicate injections should be less than 2.0%.

4. Analysis and Quantification:

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and identify the peaks for menthol, this compound, and the internal standard based on their retention times, which are determined by injecting the standard solution. Example retention times are: menthol (~7.2 min) and this compound (~8.7 min).[1][6]

  • Calculate the peak area ratios of this compound and menthol to the internal standard in both the standard and sample chromatograms.

  • The concentration of each analyte in the sample can be calculated using the following formula:

    Concentration = (Areaanalyte / AreaIS)sample * (ConcentrationIS / (Areaanalyte / AreaIS)standard) * Concentrationanalyte, standard

Method Validation Data

The following tables summarize typical validation parameters for the GC-based simultaneous estimation of this compound and menthol, as reported in various studies.

Table 1: Linearity and Range

AnalyteLinearity RangeCorrelation Coefficient (r²)Reference
Menthol1.0 - 3.0 mg/mL0.9998[3]
This compound1.5 - 4.5 mg/mL0.9998[3]
Menthol10 - 50 µg/mL-[4]
This compound100 - 300 µg/mL-[4]
Menthol0.1 - 0.15 mg/mL-[5]
This compound0.1 - 0.15 mg/mL-[5]

Table 2: Accuracy (Recovery)

AnalyteSpiked LevelsRecovery (%)Reference
Menthol50%, 100%, 150%98.0% - 102.0%[3]
This compound50%, 100%, 150%98.0% - 102.0%[3]
Menthol-100.55%[4]
This compound-99.95%[4]
Menthol-100.42%[5]
This compound-100.63%[5]

Table 3: Precision

ParameterAnalyte%RSDReference
RepeatabilityMenthol & this compound< 2.0%[3]
Intermediate PrecisionMenthol & this compound< 2.0%[3]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLODLOQReference
Menthol0.1 ng-[1][6]
This compound5.0 ng-[1][6]

Alternative and Emerging Methods

While GC is the most established method, other techniques have been explored:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for this compound.[7] However, simultaneous determination with menthol can be challenging due to menthol's lack of a strong UV chromophore, often necessitating derivatization.[8]

  • Near-Infrared Spectroscopy (NIR): NIR has been investigated as a rapid and non-destructive method for the simultaneous analysis of this compound and menthol in certain formulations, offering a potential alternative for routine quality control.[9]

Logical Relationship of Method Development Steps

The development of a robust analytical method follows a logical progression of steps to ensure its suitability for the intended purpose.

Method_Development A Define Analytical Objective B Select Method (e.g., GC, HPLC) A->B C Optimize Chromatographic Conditions B->C D Develop Sample Preparation Protocol C->D E Method Validation (ICH Guidelines) D->E F Routine Application and Quality Control E->F G Specificity E->G H Linearity E->H I Accuracy E->I J Precision E->J K LOD/LOQ E->K L Robustness E->L

Caption: Logical flow of analytical method development and validation.

Conclusion

The Gas Chromatographic method detailed in these notes provides a reliable, accurate, and precise approach for the simultaneous quantification of this compound and menthol in various pharmaceutical formulations. Adherence to the outlined protocols and validation parameters will ensure high-quality data for research, development, and quality control purposes.

References

Application Notes and Protocols for the Use of Methyl Salicylate as a Chemical Warfare Agent Simulant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl salicylate (MS) as a simulant for chemical warfare agents (CWAs) in research and development. The protocols detailed below are intended to guide researchers in designing and executing experiments for testing individual protection, decontamination, and detection systems.

This compound is a widely used simulant primarily due to its comparable physical properties to agents like sulfur mustard (HD) and soman (GD), as well as its relatively low toxicity.[1][2] It has a long history of use in liquid and vapor permeation testing.[3][4] Recent studies have also explored its utility as a reactive simulant for certain decontamination agents.[3]

Data Presentation: Physicochemical Property Comparison

The selection of a suitable simulant is critical for obtaining meaningful results that can be extrapolated to actual CWAs. The following table summarizes the key physicochemical properties of this compound in comparison to sulfur mustard and soman.

PropertyThis compound (MS)Sulfur Mustard (HD)Soman (GD)
Molecular Weight ( g/mol ) 152.15159.08182.18
Vapor Pressure (mmHg at 20°C) 0.010.0720.4
Volatility (mg/m³ at 20°C) ~130~610~3000
Water Solubility (g/L at 20°C) 0.70.921
Persistence on Surfaces Similar to HDHighModerate

Note: This data is compiled from various sources and should be used for comparative purposes. Exact values may vary with experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments involving this compound as a CWA simulant are provided below.

Protocol 1: Evaluation of Skin Decontamination Efficacy

This protocol is designed to assess the effectiveness of decontamination products against a CWA simulant on a skin model.

1. Objective: To quantify the efficacy of various decontamination products in removing this compound from a skin surrogate.

2. Materials:

  • This compound (MS), radiolabeled with Carbon-14 ((14C)-MS) for quantitative analysis.
  • Porcine skin, as a surrogate for human skin.
  • Static diffusion cells.
  • Decontamination products to be tested (e.g., Fuller's earth, reactive sorbents, lotions).
  • Scintillation fluid and a liquid scintillation counter.
  • Solvents for extraction (e.g., methanol).

3. Methodology:

  • Skin Preparation: Procure fresh porcine skin and remove any subcutaneous fat. Cut the skin into sections suitable for mounting on static diffusion cells.
  • Simulant Application: Apply a precise micro-droplet (e.g., 10 µL) of (14C)-MS onto the surface of the porcine skin mounted in the diffusion cells.[5][6]
  • Decontamination Procedure:
  • At a predetermined time point post-application, apply the decontamination product according to its intended use (e.g., dusting with powder, wiping with a towelette).
  • Allow the decontaminant to remain in contact for a specified duration.
  • Remove the decontaminant as per the protocol.
  • Sample Collection and Analysis:
  • Quantify the amount of (14C)-MS remaining on the skin surface by swabbing the application site with a solvent-soaked swab.
  • Quantify the amount of (14C)-MS that has permeated into the skin by analyzing the receptor fluid in the diffusion cell.
  • Quantify the amount of (14C)-MS removed by the decontaminant by analyzing the used decontamination material.
  • Analyze all samples using a liquid scintillation counter to determine the amount of radioactivity.
  • Data Analysis: Calculate the percentage of the initial dose of (14C)-MS that was removed, that penetrated the skin, and that remains on the skin surface. Efficacy is typically reported as the percentage of simulant retained by the decontaminant. For example, Fuller's earth has been shown to retain 83% of a this compound dose over 24 hours.[5]

DOT Script for Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_skin Prepare Porcine Skin mount_skin Mount Skin on Diffusion Cell prep_skin->mount_skin apply_ms Apply (14C)-MS mount_skin->apply_ms apply_decon Apply Decontaminant apply_ms->apply_decon remove_decon Remove Decontaminant apply_decon->remove_decon analyze_skin Analyze Skin Surface remove_decon->analyze_skin analyze_receptor Analyze Receptor Fluid remove_decon->analyze_receptor analyze_decon Analyze Decontaminant remove_decon->analyze_decon calc_efficacy Calculate Decontamination Efficacy analyze_skin->calc_efficacy analyze_receptor->calc_efficacy analyze_decon->calc_efficacy

Caption: Workflow for Skin Decontamination Efficacy Testing.

Protocol 2: Assessment of Material Permeation

This protocol outlines a method for testing the resistance of protective materials to liquid and vapor penetration by this compound.

1. Objective: To determine the breakthrough time and permeation rate of this compound through protective materials.

2. Materials:

  • This compound (MS).
  • Protective material swatches.
  • Permeation test cell (e.g., ASTM F739 standard cell).
  • Vapor generation and delivery system (for vapor testing).
  • Detection system: Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS), or a Photoionization Detector (PID).
  • Controlled temperature and humidity chamber.

3. Methodology:

  • Material Preparation: Cut the protective material into swatches of the appropriate size for the permeation cell. Condition the swatches at a specified temperature and humidity for a set period.
  • Cell Assembly: Mount the material swatch in the permeation cell, creating a barrier between a challenge chamber and a collection chamber.
  • Challenge Application:
  • Liquid Challenge: Introduce a known quantity of liquid this compound into the challenge chamber, ensuring it is in contact with the outer surface of the material.
  • Vapor Challenge: Introduce a continuous flow of air containing a known concentration of this compound vapor into the challenge chamber.
  • Sample Collection and Analysis:
  • Continuously or periodically sample the collection medium (e.g., air, nitrogen) from the collection chamber.
  • Analyze the collected samples using the chosen detection system to determine the concentration of this compound that has permeated the material.
  • Data Analysis:
  • Breakthrough Time: The time from the initial challenge application to the detection of this compound in the collection medium at a specified concentration.
  • Permeation Rate: The steady-state rate at which this compound passes through the material, typically expressed in µg/cm²/min.

DOT Script for Logical Relationships:

G cluster_factors Influencing Factors cluster_outcome Permeation Outcome temp Temperature breakthrough Breakthrough Time temp->breakthrough affects permeation_rate Permeation Rate temp->permeation_rate affects humidity Humidity humidity->breakthrough affects humidity->permeation_rate affects ms_conc MS Concentration ms_conc->breakthrough affects ms_conc->permeation_rate affects material_prop Material Properties material_prop->breakthrough determines material_prop->permeation_rate determines

Caption: Factors Influencing Material Permeation.

Protocol 3: Evaluation of Detection Equipment Response

This protocol describes a method for testing the response of chemical agent detectors to this compound vapor.

1. Objective: To characterize the sensitivity, response time, and selectivity of a chemical agent detector to this compound.

2. Materials:

  • This compound (MS).
  • Vapor generator capable of producing stable and known concentrations of MS vapor.
  • Exposure chamber with controlled environmental conditions.
  • The chemical agent detector under test.
  • Reference analytical instrument for vapor concentration verification (e.g., GC-MS).
  • Data acquisition system.

3. Methodology:

  • System Setup: Place the detector inside the exposure chamber. Connect the vapor generator and the reference instrument to the chamber.
  • Detector Calibration and Zeroing: Calibrate and zero the detector according to the manufacturer's instructions in a clean air stream.
  • Vapor Challenge:
  • Introduce a known concentration of this compound vapor into the chamber.
  • Vary the concentration in a stepwise manner to assess the detector's dynamic range.
  • Data Recording:
  • Record the detector's response (e.g., alarm status, concentration reading) and the response time.
  • Simultaneously, measure the actual vapor concentration in the chamber using the reference instrument.
  • Selectivity Testing (Optional): Introduce potential interferent chemicals into the chamber along with this compound to assess the detector's selectivity.
  • Data Analysis:
  • Sensitivity: Determine the limit of detection (LOD) for this compound.
  • Response Time: Calculate the time taken for the detector to reach a certain percentage (e.g., 90%) of its final reading after the introduction of the vapor.
  • Accuracy: Compare the detector's readings to the concentrations measured by the reference instrument.

DOT Script for Signaling Pathway (Detector Response Logic):

G ms_vapor This compound Vapor sensor Detector Sensor ms_vapor->sensor interacts with signal_proc Signal Processing Unit sensor->signal_proc generates signal output Audible/Visual Alarm Concentration Reading signal_proc->output triggers

Caption: Logic Pathway of a Chemical Agent Detector.

Safety Precautions

While this compound is significantly less toxic than actual CWAs, it is a strong dermal and mucous membrane irritant and can be absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work with this compound vapor should be conducted in a well-ventilated area or a fume hood. Researchers should consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols: Hydrolysis of Methyl Salicylate to Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate, the primary component of oil of wintergreen, is an ester that can be efficiently hydrolyzed to yield salicylic acid, a key precursor in the synthesis of acetylsalicylic acid (aspirin) and a valuable compound in pharmaceuticals and dermatology.[1][2][3] This process is typically carried out via saponification, which involves heating the ester in the presence of a strong base, such as sodium hydroxide, followed by acidification.[2][3][4] This document provides a detailed protocol for the laboratory-scale synthesis of salicylic acid from this compound, intended for researchers, scientists, and professionals in drug development.

Principle of the Reaction

The conversion of this compound to salicylic acid is a two-step process. First, the ester undergoes base-catalyzed hydrolysis (saponification) with sodium hydroxide (NaOH). This reaction breaks the ester bond, forming the sodium salt of salicylic acid (sodium salicylate) and methanol.[1][2] In the second step, the reaction mixture is acidified with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This protonates the salicylate salt, causing the less soluble salicylic acid to precipitate out of the solution, allowing for its isolation and purification.[1][3][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the hydrolysis of this compound, compiled from various experimental procedures.

ParameterValueSource(s)
Reactants
This compound2.0 mL - 7.5 g (approx. 0.050 mol)[1][6]
Sodium Hydroxide (NaOH)5 M, 6 M, or 20% w/v aqueous solution[1][2][3]
Molar Ratio (NaOH:Ester)~7:1 (to ensure complete reaction)[7]
Reaction Conditions
Reaction TypeReflux[1][3][7]
TemperatureGentle boiling[4]
Reaction Time15 - 30 minutes[2][7][8]
Acidification Agent 1 M or 3 M Sulfuric Acid (H₂SO₄) / 2 M HCl[1][8][9]
Purification
MethodRecrystallization from hot water[3][7][8]
Product Characterization
Theoretical Melting Point158-161 °C[1][8]
Reported Experimental Yield~65-86%[6][9]

Detailed Experimental Protocol

This protocol details the synthesis, isolation, and purification of salicylic acid from this compound.

Materials and Reagents:

  • This compound (Oil of Wintergreen)

  • Sodium Hydroxide (NaOH) pellets or a 5-6 M solution

  • Sulfuric Acid (H₂SO₄), 3 M, or Hydrochloric Acid (HCl), 2 M

  • Distilled or Deionized Water

  • Boiling stones or magnetic stir bar

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • 250 mL Beaker

  • Glass stirring rod

  • pH indicator paper (e.g., litmus paper)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice-water bath

  • Erlenmeyer flasks for recrystallization

  • Melting point apparatus

Procedure:

Part 1: Saponification of this compound

  • Prepare a 5 M NaOH solution by carefully dissolving 5.0 g of NaOH pellets in 25 mL of distilled water in a 100 mL round-bottom flask (Note: this is an exothermic process).[1] Alternatively, use a pre-made 5-6 M NaOH solution.

  • Add 7.5 g (approx. 6.4 mL) of this compound to the NaOH solution in the round-bottom flask.[1] A white solid may form but will dissolve upon heating.[1][3][7]

  • Add a few boiling stones or a magnetic stir bar to the flask to ensure smooth boiling.[1]

  • Attach a reflux condenser to the flask and ensure cooling water is flowing through the condenser jacket.

  • Heat the mixture to a gentle boil using a heating mantle and allow it to reflux for approximately 20-30 minutes.[1][7] The reaction is complete when the oily layer of this compound disappears and the solution becomes homogeneous.

Part 2: Acidification and Isolation of Crude Salicylic Acid

  • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL beaker.[1] Rinse the round-bottom flask with a small amount of distilled water (5-10 mL) and add the rinsing to the beaker to ensure a complete transfer.[3]

  • Place the beaker in an ice-water bath to thoroughly cool the solution.

  • Slowly and with constant stirring, add 3 M sulfuric acid to the cooled solution.[1] Continue adding the acid until the solution is acidic, which can be confirmed when blue litmus paper turns red.[2] A thick white precipitate of salicylic acid will form.[9]

  • Add a small excess of acid (an additional 5-10% of the volume used for neutralization) to ensure complete precipitation of the product.[3][5]

  • Cool the mixture in the ice bath for another 5-10 minutes to maximize crystal formation.[9]

  • Collect the crude salicylic acid by vacuum filtration using a Büchner funnel.[7][8] Wash the collected solid with a small amount of cold distilled water to remove any remaining acid and inorganic salts.[8]

Part 3: Purification by Recrystallization

  • Transfer the crude salicylic acid to an Erlenmeyer flask.

  • Add a minimum amount of hot distilled water to the flask—just enough to dissolve the solid when the water is boiling.[3][8] A general guideline is approximately 20 mL of water per gram of crude product.[3]

  • Heat the mixture gently to dissolve the salicylic acid completely. If any insoluble impurities remain, perform a hot gravity filtration.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]

  • Once the flask has reached room temperature, place it in an ice-water bath to complete the crystallization process.[8][9]

  • Collect the purified crystals by vacuum filtration and wash them with a small portion of ice-cold distilled water.

  • Allow the crystals to dry completely in a desiccator or in an open container until the next laboratory period.[7][8]

Part 4: Product Characterization

  • Weigh the dry, purified salicylic acid to determine the final yield.

  • Measure the melting point of the purified product. Pure salicylic acid has a melting point of 158-160 °C.[1] A sharp melting point close to this range indicates high purity.[8]

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the key processes and relationships in the hydrolysis of this compound.

Hydrolysis_Workflow cluster_reactants Reactants cluster_process Experimental Process cluster_product Final Product MS This compound Reflux 1. Saponification (Reflux for 20-30 min) MS->Reflux NaOH NaOH Solution NaOH->Reflux Intermediate Sodium Salicylate (in solution) Reflux->Intermediate Forms intermediate Acidify 2. Acidification (Add H₂SO₄) Intermediate->Acidify Precipitate Crude Salicylic Acid (Precipitate) Acidify->Precipitate Precipitates product Filter1 3. Vacuum Filtration Precipitate->Filter1 Recrystallize 4. Recrystallization (from Hot Water) Filter1->Recrystallize Crude product Filter2 5. Final Filtration & Drying Recrystallize->Filter2 Purified crystals Final_Product Pure Salicylic Acid Filter2->Final_Product

Caption: Experimental workflow for the synthesis of salicylic acid.

Chemical_Reaction cluster_step1 Step 1: Saponification cluster_step2 Step 2: Acidification MethylSalicylate This compound plus1 + MethylSalicylate->plus1 NaOH NaOH (aq) plus1->NaOH arrow1 Heat (Reflux) NaOH->arrow1 SodiumSalicylate Sodium Salicylate arrow1->SodiumSalicylate plus2 + SodiumSalicylate->plus2 Methanol Methanol plus2->Methanol SodiumSalicylate2 Sodium Salicylate plus3 + SodiumSalicylate2->plus3 H2SO4 H₂SO₄ (aq) plus3->H2SO4 arrow2 H2SO4->arrow2 SalicylicAcid Salicylic Acid (s) arrow2->SalicylicAcid plus4 + SalicylicAcid->plus4 Na2SO4 Na₂SO₄ (aq) plus4->Na2SO4

Caption: Two-step chemical reaction pathway.

References

Application Notes & Protocols: Rapid Tissue Processing with Methyl Salicylate as a Xylene Substitute

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for a rapid tissue processing technique that utilizes methyl salicylate as a safer and effective substitute for xylene. This method significantly reduces processing time while maintaining high-quality tissue morphology and staining characteristics, making it an invaluable tool for high-throughput histology laboratories.

Introduction

Tissue processing is a critical step in histopathology, preparing biological specimens for microscopic examination. The conventional process, which involves dehydration, clearing, and infiltration, traditionally uses xylene as a clearing agent. However, xylene is a hazardous chemical with significant health and environmental risks. This compound, a derivative of wintergreen oil, has emerged as a non-toxic and efficient alternative.[1][2][3] This rapid processing technique not only enhances laboratory safety but also accelerates the workflow, enabling same-day diagnosis in many cases.[1][4]

Advantages of this compound-Based Rapid Tissue Processing:

  • Reduced Turnaround Time: Significantly shortens the total processing time compared to routine methods.[1][4]

  • Enhanced Safety: this compound is less toxic than xylene, improving the safety of the laboratory environment.[1][5]

  • Comparable Quality: Produces tissue sections with staining quality and cellular morphology comparable to those processed with xylene.[1][2][3]

  • Cost-Effective: The rapid protocol can be more cost-effective due to minimal reagent requirement.[1]

Comparative Data: this compound vs. Xylene

The following tables summarize the key differences in processing times and reagent steps between the Rapid Processing Technique (RaPT) using this compound and the Routine Processing Technique (RoPT) using xylene.

Table 1: Comparison of Processing Schedules for Tissue Thickness ≤ 3mm

StepReagentRoutine Processing (RoPT)Rapid Processing (RaPT)
Fixation 10% Neutral Buffered Formalin6 - 8 hours1 hour (at 60°C with agitation)
Washing Running Water15 minutes15 minutes
Dehydration 70% Alcohol1 hour30 minutes
90% Alcohol1 hour-
Absolute Alcohol I1 hour30 minutes
Absolute Alcohol II1 hour30 minutes
Absolute Alcohol III1 hour-
Clearing Xylene I1 hour-
Xylene II1 hour-
This compound-20 minutes
Infiltration Paraffin Wax I1 hour1 hour
Paraffin Wax II1 hour-
Total Time ~16 hours 15 minutes ~4 hours 5 minutes

Data adapted from a comparative study on rapid tissue processing.[1][2]

Table 2: Comparison of Processing Schedules for Tissue Thickness 3-5mm

StepReagentRoutine Processing (RoPT)Rapid Processing (RaPT)
Fixation 10% Neutral Buffered Formalin8 - 12 hours1 hour (at 60°C with agitation)
Washing Running Water15 minutes15 minutes
Dehydration 70% Alcohol1.5 hours45 minutes
90% Alcohol1.5 hours-
Absolute Alcohol I1.5 hours45 minutes
Absolute Alcohol II1.5 hours45 minutes
Absolute Alcohol III1.5 hours-
Clearing Xylene I1.5 hours-
Xylene II1.5 hours-
This compound-30 minutes
Infiltration Paraffin Wax I1.5 hours1 hour
Paraffin Wax II1.5 hours-
Total Time ~23 hours 15 minutes ~5 hours

Data adapted from a comparative study on rapid tissue processing.[1][2]

Experimental Protocols

The following are detailed protocols for both the rapid this compound and routine xylene tissue processing methods.

Rapid Tissue Processing (RaPT) Protocol with this compound

This protocol is optimized for tissues with a thickness of up to 5mm.

Materials:

  • 10% Neutral Buffered Formalin

  • 70% Ethyl Alcohol

  • Absolute Ethyl Alcohol

  • This compound

  • Paraffin Wax

  • Tissue Cassettes

  • Automated or Manual Tissue Processor

  • Heated Water Bath/Oven (60°C)

Procedure:

  • Fixation: Place the tissue specimen in a cassette and immerse in 10% Neutral Buffered Formalin at 60°C for 1 hour with continuous agitation.

  • Washing: Wash the cassettes under running tap water for 15 minutes.

  • Dehydration:

    • Immerse in 70% Ethyl Alcohol for 30-45 minutes (depending on tissue thickness).

    • Transfer to Absolute Ethyl Alcohol I for 30-45 minutes.

    • Transfer to Absolute Ethyl Alcohol II for 30-45 minutes.

  • Clearing: Immerse in this compound for 20-30 minutes. The tissue will become translucent, indicating complete clearing.

  • Infiltration:

    • Transfer to molten Paraffin Wax I at 60°C for 1 hour.

  • Embedding: Proceed with embedding the tissue in a paraffin block.

Routine Tissue Processing (RoPT) Protocol with Xylene

This protocol represents a conventional, longer processing schedule.

Materials:

  • 10% Neutral Buffered Formalin

  • 70% Ethyl Alcohol

  • 90% Ethyl Alcohol

  • Absolute Ethyl Alcohol

  • Xylene

  • Paraffin Wax

  • Tissue Cassettes

  • Automated or Manual Tissue Processor

Procedure:

  • Fixation: Place the tissue specimen in a cassette and immerse in 10% Neutral Buffered Formalin at room temperature for a minimum of 6-8 hours.

  • Washing: Wash the cassettes under running tap water for 15 minutes.

  • Dehydration:

    • Immerse in 70% Ethyl Alcohol for 1-1.5 hours.

    • Transfer to 90% Ethyl Alcohol for 1-1.5 hours.

    • Transfer to Absolute Ethyl Alcohol I for 1-1.5 hours.

    • Transfer to Absolute Ethyl Alcohol II for 1-1.5 hours.

    • Transfer to Absolute Ethyl Alcohol III for 1-1.5 hours.

  • Clearing:

    • Immerse in Xylene I for 1-1.5 hours.

    • Transfer to Xylene II for 1-1.5 hours.

  • Infiltration:

    • Transfer to molten Paraffin Wax I at 60°C for 1-1.5 hours.

    • Transfer to molten Paraffin Wax II at 60°C for 1-1.5 hours.

  • Embedding: Proceed with embedding the tissue in a paraffin block.

Visualized Workflows and Pathways

The following diagrams illustrate the tissue processing workflows and the chemical transition of the tissue.

G cluster_0 Rapid Tissue Processing Workflow (RaPT) A Fixation (10% NBF, 60°C) 1 hr B Wash (Water) 15 min A->B C Dehydration (70% & Absolute EtOH) ~1.5 hrs B->C D Clearing (this compound) ~30 min C->D E Infiltration (Paraffin Wax) 1 hr D->E F Embedding E->F

Caption: Workflow for Rapid Tissue Processing (RaPT).

G cluster_1 Routine Tissue Processing Workflow (RoPT) G Fixation (10% NBF, RT) >6 hrs H Wash (Water) 15 min G->H I Dehydration (70%, 90% & Absolute EtOH) >5 hrs H->I J Clearing (Xylene) >2 hrs I->J K Infiltration (Paraffin Wax) >2 hrs J->K L Embedding K->L

Caption: Workflow for Routine Tissue Processing (RoPT).

G cluster_steps Chemical Transition Stages TissueState Fresh Tissue Water & Lipids Fixation Fixed Tissue Water & Lipids Replaced by Formalin TissueState:start->Fixation:in Fixation Dehydration Dehydrated Tissue Water Replaced by Alcohol Fixation->Dehydration:in Dehydration Clearing Cleared Tissue Alcohol Replaced by Clearing Agent Dehydration->Clearing:in Clearing Infiltration Infiltrated Tissue Clearing Agent Replaced by Wax Clearing->Infiltration:in Infiltration

Caption: Chemical transition of tissue during processing.

Conclusion

The rapid tissue processing technique using this compound as a xylene substitute offers a safe, efficient, and high-quality alternative to traditional methods.[1][4] The significant reduction in processing time can streamline laboratory workflows, leading to faster diagnostic reporting without compromising the integrity of the tissue samples. This makes the adoption of this technique highly beneficial for modern pathology and research laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Salicylate for Tissue Clearing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using methyl salicylate for tissue clearing. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based tissue clearing?

A1: this compound-based tissue clearing operates on the principle of refractive index (RI) matching. Biological tissues are opaque due to the scattering of light at interfaces between components with different RIs, such as water, lipids, and proteins. The process involves dehydrating the tissue to remove water and then infiltrating it with this compound, an organic solvent with a high RI (approximately 1.534-1.538) that closely matches the average RI of cellular proteins and lipids.[1][2] This homogenization of the refractive index throughout the tissue minimizes light scattering, rendering the tissue transparent and suitable for deep-tissue imaging.[1][2]

Q2: What are the main advantages of using this compound over other clearing agents?

A2: this compound offers several advantages:

  • Safety: It is considered less toxic than other common clearing agents like xylene.[3][4]

  • Preservation of fluorescent proteins: It has been observed to provide good preservation of fluorescent signals, making it suitable for fluorescence microscopy applications.[5]

  • Tissue integrity: When used correctly with a graded dehydration series, it causes minimal tissue shrinkage and hardening, preserving the structural integrity of the sample.[6][7]

  • Cost-effectiveness: While sometimes considered more expensive than xylene, its potential for rapid processing can offset costs in certain laboratory workflows.[3][4]

Q3: Is this compound compatible with all types of tissue?

A3: this compound is a versatile clearing agent that has been successfully used for a variety of tissues, including adipose tissue, plant roots, and for clearing whole-mount samples.[1][8][9][10] However, the optimal protocol, including incubation times and the concentration of graded solutions, may need to be adjusted based on the tissue's density, size, and type.

Q4: Can I use this compound for immunostaining applications?

A4: While this compound is effective for clearing, the organic solvents used in the dehydration step (e.g., ethanol, methanol) can denature antibodies and affect immunostaining. Therefore, it is crucial to perform immunostaining before initiating the dehydration and clearing protocol.

Troubleshooting Guide

Problem Possible Cause Solution
Tissue becomes opaque or white precipitates form during clearing. Incomplete dehydration. Residual water in the tissue is immiscible with this compound, leading to precipitation.Ensure complete dehydration by using anhydrous ethanol (100%) in the final dehydration steps. Use fresh ethanol, as it can absorb moisture from the air. A graded series of ethanol is recommended to prevent tissue distortion.[5][11]
Significant tissue shrinkage or distortion. Rapid changes in solvent concentration.Use a graded series of both the dehydrating agent (e.g., 50%, 70%, 90%, 100% ethanol) and the clearing solution (e.g., 50:50 ethanol:this compound, then 100% this compound) to allow for gradual solvent exchange and minimize osmotic shock to the tissue.[5]
Poor clearing, tissue remains translucent but not transparent. Insufficient incubation time in the clearing solution.The time required for complete clearing depends on the tissue size and density. For larger or denser tissues, extend the incubation time in 100% this compound, refreshing the solution daily.[5] Gentle agitation can also facilitate infiltration.
Loss of fluorescent signal. Fixation method or prolonged exposure to organic solvents.For fluorescent proteins, fixation with ethanol may offer better fluorescence preservation than paraformaldehyde (PFA) or methanol.[5] Minimize the duration of each step in the clearing process to reduce the quenching of fluorescent signals.
Difficulty imaging deep into the cleared tissue. Mismatch between the refractive index of the clearing medium and the immersion oil of the microscope objective.Ensure the refractive index of your final clearing solution is as close as possible to that of your immersion oil (typically around 1.51). This compound has a refractive index of about 1.534-1.538, which is a good match for oil immersion objectives.[1][2]

Experimental Protocols

General Workflow for this compound Tissue Clearing

This workflow provides a general framework. Incubation times should be optimized based on tissue size and type.

G fixation 1. Fixation wash 2. Washing fixation->wash e.g., PBS dehydration 3. Graded Dehydration wash->dehydration e.g., 50%, 70%, 90%, 100% Ethanol clearing 4. Graded Clearing dehydration->clearing e.g., 50:50 Ethanol: This compound, 100% this compound imaging 5. Imaging clearing->imaging

Caption: General experimental workflow for this compound-based tissue clearing.

Detailed Protocol for Adipose Tissue Clearing

This protocol is adapted for clearing mouse and human white adipose tissue.[8][9]

  • Fixation: Fix adipose tissue samples in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Washing: Wash the samples in Phosphate Buffered Saline (PBS) three times for 30 minutes each at room temperature with gentle agitation.

  • Dehydration:

    • Immerse the tissue in 50% ethanol for 1 hour.

    • Immerse the tissue in 70% ethanol for 1 hour.

    • Immerse the tissue in 90% ethanol for 1 hour.

    • Immerse the tissue in 100% ethanol for 1 hour (repeat twice with fresh ethanol).

  • Clearing:

    • Immerse the tissue in a 1:1 mixture of 100% ethanol and this compound for 1 hour.

    • Transfer the tissue to 100% this compound and incubate for at least 2 hours or until the tissue is transparent. For larger samples, this may take longer.

  • Imaging: Mount the cleared tissue in fresh this compound for imaging.

Detailed Protocol for Plant Root Clearing

This protocol is a rapid method for clearing plant roots.[10]

  • Fixation: Fix root tips in a suitable fixative (e.g., FAA: formalin, acetic acid, ethanol) for 24 hours.

  • Washing: Rinse the samples in PBS three times, each for 3 hours.

  • Dehydration:

    • Incubate in 30%, 50%, 70%, 80%, and 90% ethanol sequentially for 30 minutes each.

    • Rinse in 100% ethanol twice for 30 minutes each.

  • Clearing:

    • Immerse in a 2:1 mixture of methanol and this compound for 1 hour.

    • Transfer to a 1:1 mixture for 1 hour.

    • Transfer to a 1:2 mixture for 1 hour.

    • Finally, immerse in 100% this compound until clear.

  • Imaging: Mount in this compound for microscopic observation.

Quantitative Data Summary

Parameter Value Significance Reference
Refractive Index of this compound ~1.534 - 1.538This high refractive index is crucial for matching the RI of tissue components, leading to transparency. It is also a close match for most immersion oils (~1.51), which is important for high-resolution imaging.[2]
Typical Dehydration Series (Ethanol) 50%, 70%, 90%, 100%A graded series prevents osmotic shock and minimizes tissue distortion during water removal.[5]
Typical Clearing Series 50:50 Ethanol:this compound, then 100% this compoundGradually introduces the clearing agent to prevent tissue damage.[5]
Clearing Time for ~1 cm³ Tissue 1-3 weeks (motion-assisted)Demonstrates that clearing can be a lengthy process for large samples and that gentle agitation can improve efficiency.[5]
Rapid Clearing Time (Adipose Tissue) > 2 hoursShows that for smaller or more permeable tissues, clearing can be achieved relatively quickly.[8]

Signaling Pathway and Logical Relationships

The process of tissue clearing with this compound is a physical one based on the principles of optics rather than a biological signaling pathway. The following diagram illustrates the logical relationship between the steps and their effects on the tissue.

G cluster_0 Initial State cluster_1 Process cluster_2 Final State OpaqueTissue Opaque Tissue (High Light Scattering) Dehydration Dehydration (e.g., Ethanol Series) OpaqueTissue->Dehydration HeterogeneousRI Heterogeneous Refractive Indices (Water, Lipids, Proteins) HeterogeneousRI->Dehydration Clearing Clearing (this compound) Dehydration->Clearing Removes Water TransparentTissue Transparent Tissue (Low Light Scattering) Clearing->TransparentTissue RI Matching HomogeneousRI Homogeneous Refractive Index Clearing->HomogeneousRI

References

Technical Support Center: Troubleshooting Tissue Clearing with Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyl salicylate for tissue clearing.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of tissue clearing with this compound?

Tissue clearing with this compound is a solvent-based method that renders biological tissues transparent by minimizing light scattering. This is achieved through a two-step process:

  • Dehydration: Water is removed from the tissue, typically using a graded series of ethanol. This is a critical step as residual water will impede clearing.

  • Refractive Index (RI) Matching: The dehydrated tissue is then infiltrated with this compound, which has a high refractive index (approximately 1.534-1.538) that closely matches the refractive index of proteins and lipids in the tissue.[1] This homogenization of refractive indices throughout the tissue reduces light scattering, making the sample transparent.

Q2: What are the main advantages of using this compound for tissue clearing?

This compound offers several benefits:

  • High-Quality Transparency: It effectively clears tissues, enabling deep imaging.[2]

  • Refractive Index Compatibility: Its refractive index is a good match for many immersion oils used in microscopy.[2]

  • Reduced Toxicity: It is considered less toxic than other organic solvents like xylene or benzyl alcohol/benzyl benzoate (BABB).[2][3]

  • Preservation of some Fluorophores: It has been shown to be compatible with certain fluorescent proteins, such as RFP and GFP, particularly when preceded by ethanol fixation.[4][5]

  • Long-Term Storage: It can be used for the long-term storage of biological tissues while preserving their antigenic properties.[6]

Q3: Can I use this compound with fluorescently labeled samples?

Yes, this compound can be used with fluorescently labeled samples, but with important considerations. Studies have shown that fixation with ethanol prior to clearing with this compound can significantly preserve the fluorescence of proteins like RFP and GFP.[4][5] In contrast, paraformaldehyde (PFA) fixation can lead to a substantial loss of fluorescence.[5]

Q4: How does tissue size affect the clearing process?

The time required for successful clearing is directly proportional to the size and thickness of the tissue sample. Larger and denser tissues will require longer incubation times in each of the dehydration and clearing steps to ensure complete penetration of the reagents.[4][7]

Troubleshooting Guide

This guide addresses common issues encountered during tissue clearing with this compound.

Issue 1: Incomplete or Patchy Tissue Clearing

Appearance: The tissue appears cloudy, opaque in the center, or has white precipitates.

Potential Cause Recommended Solution
Incomplete Dehydration The most common cause of clearing failure is the presence of residual water.[7][8] Ensure a thorough and gradual dehydration process. Use a graded ethanol series (e.g., 50%, 70%, 90%, 100%).[8] Increase the incubation time in each ethanol step, especially for larger or denser tissues.
Hygroscopic Reagents Ethanol and this compound can absorb water from the atmosphere. Use fresh, anhydrous (100%) ethanol for the final dehydration steps.[7][8] Keep reagent containers tightly sealed.
Insufficient Reagent Volume The volume of the dehydration and clearing solutions should be significantly larger than the tissue volume to ensure effective exchange. Increase the volume of the solutions.
Rapid Transition to this compound Abruptly moving the tissue from 100% ethanol to pure this compound can sometimes cause precipitation. Introduce an intermediate step with a 50:50 mixture of ethanol and this compound before transferring to 100% this compound.[8]

Issue 2: Tissue Shrinkage or Distortion

Appearance: The tissue has shrunk significantly, appears wrinkled, or its morphology is distorted.

Potential Cause Recommended Solution
Aggressive Dehydration A rapid increase in ethanol concentration can cause osmotic shock and lead to tissue shrinkage.[9] Use a more gradual ethanol series with smaller increments in concentration.[8][9]
Prolonged Exposure to High Ethanol Concentrations Leaving the tissue in high concentrations of ethanol for too long can cause hardening and shrinkage.[10] Optimize incubation times based on tissue size and type.
Over-fixation Prolonged fixation can also contribute to tissue hardening and subsequent shrinkage during processing.[11] Adhere to recommended fixation times for your tissue type.

Issue 3: Loss of Fluorescence Signal

Appearance: The fluorescence of labeled proteins (e.g., GFP, RFP) is significantly diminished or completely quenched after clearing.

Potential Cause Recommended Solution
Incompatible Fixation Paraformaldehyde (PFA) fixation can be detrimental to some fluorescent proteins when followed by solvent-based clearing.[5] For fluorescent proteins like RFP and GFP, consider using ethanol fixation instead of PFA.[4][5]
Photobleaching Exposure to light during the clearing process can cause photobleaching. Protect the samples from light during all incubation steps.

Experimental Protocols

Standard Dehydration and Clearing Protocol

This is a general protocol that should be optimized based on tissue type and size.

Step Reagent Incubation Time Notes
1. FixationEthanol or 4% PFAVaries by tissueEthanol fixation is recommended for preserving fluorescent proteins.[4][5]
2. Dehydration50% Ethanol in PBS20-60 minutesTimes are approximate and should be adjusted for sample size.[12]
3. Dehydration70% Ethanol in PBS20-60 minutes
4. Dehydration90% Ethanol in PBS20-60 minutes
5. Dehydration100% Ethanol2 x 30-60 minutesUse fresh, anhydrous ethanol.[8]
6. Transition50:50 Ethanol:this compound30-60 minutesThis step is optional but recommended to prevent precipitation.[8]
7. Clearing100% this compoundUntil transparentChange the this compound at least once. The tissue is cleared when it is completely transparent.

Visual Guides

Troubleshooting Logic for Incomplete Clearing

IncompleteClearing Start Tissue is Opaque or Cloudy CheckDehydration Was Dehydration Thorough? Start->CheckDehydration CheckReagents Are Reagents Anhydrous? CheckDehydration->CheckReagents Yes SolutionDehydration Increase Incubation Times in Graded Ethanol CheckDehydration->SolutionDehydration No CheckTransition Was a Gradual Transition Used? CheckReagents->CheckTransition Yes SolutionReagents Use Fresh, Anhydrous Ethanol CheckReagents->SolutionReagents No SolutionTransition Introduce a 50:50 Ethanol:this compound Step CheckTransition->SolutionTransition No Success Tissue is Transparent CheckTransition->Success Yes SolutionDehydration->Success SolutionReagents->Success SolutionTransition->Success

A flowchart to diagnose and resolve incomplete tissue clearing.

General Experimental Workflow

ClearingWorkflow Fixation 1. Tissue Fixation (e.g., Ethanol) Dehydration 2. Graded Dehydration (50% -> 100% Ethanol) Fixation->Dehydration Transition 3. Transition (Optional) (50:50 EtOH:MeSA) Dehydration->Transition Clearing 4. Clearing (100% this compound) Transition->Clearing Imaging 5. Imaging Clearing->Imaging

A diagram of the standard workflow for this compound tissue clearing.

References

Technical Support Center: Methyl Salicylate Extraction from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of methyl salicylate from plant leaves.

Frequently Asked Questions (FAQs)

Q1: Which plant species are the most common natural sources for this compound extraction?

A1: this compound, also known as oil of wintergreen, is naturally produced by many plants. The most common sources for commercial extraction are wintergreen plants, particularly from the Gaultheria genus (Gaultheria procumbens, Gaultheria fragrantissima), and the bark of the sweet birch, Betula lenta.[1][2][3] It can also be found in smaller amounts in other plants like cloves, apples, and strawberries.[1][4]

Q2: What are the primary methods for extracting this compound from plant leaves?

A2: The two main methods for extracting this compound from plant materials are steam distillation and solvent extraction.[1] Steam distillation is a common method for obtaining essential oils, including wintergreen oil.[2][4] Solvent extraction utilizes organic solvents to dissolve and isolate the this compound from the plant matrix.[1]

Q3: What is the expected purity of this compound extracted from natural sources?

A3: this compound is the major constituent of wintergreen oil, often comprising over 99% of the essential oil when extracted from plants like Gaultheria fragrantissima.[5][6]

Q4: Can pre-treatment of the plant leaves improve the extraction yield?

A4: Yes, pre-treatment can significantly impact the yield. For instance, studies on Gaultheria fragrantissima have shown that using dried leaves or soaking fresh leaves in a sodium chloride solution before distillation can drastically increase the extraction yield.[5][7]

Troubleshooting Guides

Steam Distillation

Q: My this compound yield from steam distillation is very low. What are the possible causes and solutions?

A: Low yield can be attributed to several factors. Here are some common issues and how to address them:

  • Incomplete Distillation: The distillation process may not have been run long enough to extract all the volatile compounds.

    • Solution: Continue the distillation until no more oily droplets are observed in the distillate.[1] Research on Gaultheria fragrantissima suggests that the optimal distillation time to obtain the maximum number of compounds is around 120 minutes.[5][8]

  • Improper Plant Material Preparation: The physical state of the leaves can affect extraction efficiency.

    • Solution: Macerating or chopping the leaves before distillation increases the surface area, facilitating better steam penetration and extraction.[2][4] Consider drying the leaves or soaking them in a salt solution, as these methods have been shown to improve yields.[5]

  • Loss of Product During Recovery: this compound is only slightly soluble in water and may not fully separate.

    • Solution: After distillation, saturate the aqueous layer of the distillate with sodium chloride to decrease the solubility of the this compound. Then, perform a solvent extraction on the aqueous layer using an appropriate solvent like ether or methylene chloride to recover the dissolved product.[1][9]

Solvent Extraction

Q: I'm observing an emulsion during the liquid-liquid extraction step, making it difficult to separate the layers. What should I do?

A: Emulsion formation is a common issue when washing the organic extract, especially after a base wash.

  • Solution: To break the emulsion, you can try adding a small amount of a saturated salt solution (brine).[10] Gently swirling the separatory funnel instead of vigorous shaking can also help prevent stable emulsions from forming.

Q: The final product has a lingering solvent smell. How can I remove the residual solvent?

A: This indicates that the solvent evaporation step was incomplete.

  • Solution: For high-boiling point oils like this compound, removing the last traces of solvent can be challenging. After the initial evaporation (e.g., on a rotary evaporator), you can gently heat the oil under a vacuum to remove the final solvent traces.[9][10]

Q: After neutralizing the extraction mixture with a strong base (like NaOH), the mixture solidified. Why did this happen and can I recover my product?

A: This solidification is likely due to the saponification (base-catalyzed hydrolysis) of the this compound ester into sodium salicylate, a salt, which may be insoluble in the organic solvent.

  • Solution: To avoid this, use a weaker base like sodium bicarbonate (NaHCO₃) for neutralization.[10][11] If solidification has already occurred, you may be able to recover the salicylic acid by acidifying the aqueous layer, which can then be re-esterified if desired.

Quantitative Data on Extraction Yield

The following table summarizes the impact of different leaf pre-treatments on the yield of essential oil from Gaultheria fragrantissima, where this compound is the primary component.

Sample ConditionPre-treatmentExtraction Yield (%)
Fresh LeavesNone0.65
Dry LeavesDried in shade for one week1.48
Fresh LeavesSoaked in water for 18h0.68
Fresh LeavesSoaked in 5% NaCl solution for 18h0.85
(Data sourced from a study on Gaultheria fragrantissima)[5][7]

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Plant Leaves

This protocol outlines the general steps for extracting this compound via steam distillation.

  • Preparation of Plant Material: Collect fresh plant leaves (e.g., Gaultheria procumbens). Chop or macerate the leaves to increase the surface area. For potentially higher yield, consider drying the leaves or soaking them in a 5% NaCl solution for several hours.[5]

  • Apparatus Setup: Set up a steam distillation apparatus. Place the prepared plant material in the distillation flask and add sufficient water.

  • Distillation: Heat the flask to boil the water. Steam will pass through the plant material, carrying the volatile this compound with it.

  • Collection: Collect the distillate, which will be a milky-white mixture of water and this compound oil. Continue collection until the distillate runs clear.[9]

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; this compound is denser than water and will form the bottom layer.[12] Drain the crude this compound.

  • Purification:

    • To maximize recovery, saturate the aqueous layer with NaCl.[1]

    • Extract the aqueous layer 2-3 times with a solvent like methylene chloride or ether (e.g., 2 x 15 mL portions).[9]

    • Combine the organic extracts with the initially separated crude oil.

    • Dry the combined organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[9] .

    • Filter or decant the solution to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.[9]

Protocol 2: Solvent Extraction of this compound

This protocol describes a general method for solvent extraction followed by purification.

  • Preparation of Plant Material: Air-dry and coarsely powder the plant leaves.

  • Extraction:

    • Place the powdered material into a flask or a Soxhlet extractor.

    • Add an appropriate solvent, such as 95% ethanol.[1]

    • For maceration, allow the material to soak for an extended period (e.g., 3 hours or more) with agitation.[1][13] For Soxhlet extraction, heat the solvent to reflux continuously through the plant material.

  • Solvent Recovery: Once the extraction is complete (indicated by the solvent becoming pale), distill the mixture to recover the bulk of the solvent.[1]

  • Purification (Acid-Base Wash):

    • Pour the crude extract into a separatory funnel. If a non-polar solvent was used, you may wash the solution.

    • Wash the organic solution with water to remove any residual alcohol.[11]

    • Wash with a 5-10% sodium bicarbonate solution to remove any unreacted salicylic acid or other acidic impurities. Continue washing until adding acid to the aqueous wash layer no longer produces a precipitate.[10][11]

    • Wash again with water to remove any remaining bicarbonate solution.

  • Final Steps:

    • Dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[11]

    • Filter the solution and evaporate the solvent to yield the purified this compound.

Visualizations

Extraction_Workflow Diagram 1: General Workflow for this compound Extraction PlantMaterial Plant Material (e.g., Wintergreen Leaves) Preparation Preparation (Macerate/Dry/Soak) PlantMaterial->Preparation Extraction Extraction Method Preparation->Extraction SteamDist Steam Distillation Extraction->SteamDist Option 1 SolventExt Solvent Extraction Extraction->SolventExt Option 2 Distillate Crude Distillate (Oil + Water) SteamDist->Distillate CrudeExtract Crude Solvent Extract SolventExt->CrudeExtract Separation Phase Separation Distillate->Separation Purification Purification CrudeExtract->Purification Separation->Purification Crude Oil Drying Drying (Anhydrous MgSO₄) Purification->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct Troubleshooting_Yield Diagram 2: Factors Influencing Extraction Yield cluster_material Plant Material cluster_process Process Parameters cluster_recovery Recovery & Purification Yield This compound Yield Species Plant Species Species->Yield Condition Leaf Condition (Fresh vs. Dry) Condition->Yield PreTreatment Pre-Treatment (Soaking, Salt) PreTreatment->Yield Method Extraction Method (Distillation vs. Solvent) Method->Yield Duration Extraction Duration Duration->Yield Solvent Solvent Choice Solvent->Yield Emulsion Emulsion Formation Emulsion->Yield Reduces PurificationSteps Purification Steps (e.g., Base Wash) PurificationSteps->Yield Improves

References

addressing co-elution issues in HPLC analysis of methyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of methyl salicylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the HPLC analysis of this compound?

A1: Co-elution, where two or more compounds elute from the column at the same or very similar times, is a frequent issue. The primary causes include:

  • Inadequate Chromatographic Resolution: The chosen HPLC method (mobile phase, stationary phase, temperature) may not be selective enough to separate this compound from other components in the sample matrix.

  • Matrix Effects: Excipients in pharmaceutical formulations (creams, gels, ointments) can interfere with the analysis.[1] Common co-eluting substances can include other active ingredients like menthol, camphor, thymol, or diclofenac.[2][3][4][5]

  • Poor Column Performance: A loss of column efficiency, often due to degradation or contamination, can lead to broader peaks and increased overlap.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and co-elution.

Q2: How can I detect if I have a co-elution problem?

A2: Detecting co-elution can be challenging, especially if peaks completely overlap. Here are some common indicators:

  • Asymmetrical Peak Shapes: Look for shoulders, tailing, or fronting on your this compound peak. A shoulder is a strong indicator of a co-eluting impurity.[6]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A non-homogenous spectrum across the peak suggests the presence of more than one compound.[6][7]

  • Unexpectedly High Peak Area: If the peak area for this compound is larger than anticipated for a known concentration, it may be due to a co-eluting compound.

  • Inconsistent Results: Poor reproducibility of retention times and peak areas can sometimes be a symptom of unresolved peaks.

Q3: What is a good starting point for developing an HPLC method for this compound?

A3: A reversed-phase HPLC (RP-HPLC) method is commonly used for this compound analysis. A good starting point would be:

  • Column: A C18 or C8 column.[1][2][8]

  • Mobile Phase: A mixture of methanol or acetonitrile and water, often with an acidic modifier like acetic acid or phosphoric acid to improve peak shape.[1][2][8]

  • Detection: UV detection at a wavelength where this compound has significant absorbance, such as 281 nm or 304 nm.[1][3]

  • Mode: Isocratic elution is often sufficient, but a gradient may be necessary for complex mixtures.[1][2]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the HPLC analysis of this compound.

Problem: My this compound peak is showing a shoulder or is not well-resolved from an adjacent peak.

Here is a step-by-step workflow to address this issue:

CoElution_Troubleshooting start Start: Co-elution Observed step1 Step 1: Adjust Mobile Phase Strength (Modify Organic Solvent %) start->step1 step2 Step 2: Change Organic Solvent Type (e.g., ACN to MeOH) step1->step2 If resolution is still poor end Resolution Achieved step1->end If resolved step3 Step 3: Modify Mobile Phase pH (Add or adjust acid modifier) step2->step3 If resolution is still poor step2->end If resolved step4 Step 4: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step3->step4 If resolution is still poor step3->end If resolved step5 Step 5: Optimize Temperature and Flow Rate step4->step5 If resolution is still poor step4->end If resolved step5->end If resolved

Caption: A workflow for troubleshooting co-elution in HPLC.

Detailed Troubleshooting Steps

Step 1: Adjust Mobile Phase Strength

The first and often simplest parameter to adjust is the strength of the mobile phase.[9] In reversed-phase HPLC, this involves changing the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

  • To increase retention and potentially improve separation: Decrease the percentage of the organic solvent. This will increase the retention time of all components, which may provide better resolution between closely eluting peaks.[9][10]

  • To decrease retention: Increase the percentage of the organic solvent. This is useful if your peaks are too retained and broad.

Experimental Protocol:

  • Prepare a series of mobile phases with varying organic solvent concentrations (e.g., 5% increments or decrements from your original method).

  • Equilibrate the column with each new mobile phase for at least 10-15 column volumes.

  • Inject your sample and observe the changes in retention time and resolution.

Step 2: Change the Organic Solvent Type

If adjusting the mobile phase strength is insufficient, changing the type of organic solvent can alter the selectivity of the separation.[10] The most common solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).

  • Rationale: Acetonitrile and methanol have different chemical properties and will interact differently with the analyte and the stationary phase, leading to changes in elution order and peak spacing.[10]

Experimental Protocol:

  • Replace the organic solvent in your mobile phase (e.g., switch from acetonitrile to methanol, or vice versa) while keeping the same percentage.

  • Prepare the new mobile phase and ensure it is properly degassed.

  • Equilibrate the column thoroughly with the new mobile phase.

  • Inject your sample and evaluate the chromatogram for improved resolution.

Step 3: Modify Mobile Phase pH

For ionizable compounds, adjusting the pH of the mobile phase can have a significant impact on retention and selectivity.[11][12] While this compound is not strongly ionizable, some interfering compounds in the matrix might be.

  • Rationale: Changing the pH can alter the ionization state of acidic or basic analytes, which in turn affects their hydrophobicity and interaction with the C18 stationary phase.

  • Common Modifiers: Use buffers or add small amounts of acids like phosphoric acid or acetic acid to control the pH.[1][12]

Experimental Protocol:

  • Prepare mobile phases with different pH values (e.g., in 0.5 pH unit increments). Ensure the chosen pH is within the stable range for your column.

  • Equilibrate the column with the new buffered mobile phase.

  • Inject the sample and assess the impact on peak shape and resolution.

Step 4: Change the Stationary Phase

If modifications to the mobile phase do not resolve the co-elution, the issue may be with the selectivity of the stationary phase.[10][11]

  • Alternative Columns: Consider a column with a different chemistry. For example, if you are using a C18 column, you could try a C8, Phenyl-Hexyl, or a polar-embedded phase column. These different stationary phases will offer alternative selectivities.

Experimental Protocol:

  • Select a new column with a different stationary phase chemistry.

  • Install the new column and equilibrate it with your initial mobile phase conditions.

  • Inject your sample and begin optimizing the mobile phase as described in the previous steps.

Step 5: Optimize Temperature and Flow Rate

Temperature and flow rate can also be adjusted to fine-tune the separation.[13]

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and sometimes improved resolution.[13] However, it can also decrease retention times.

  • Flow Rate: Decreasing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, but it will also increase the analysis time.[13]

Experimental Protocol:

  • Temperature: Adjust the column oven temperature in increments of 5-10°C and observe the effect on the separation.

  • Flow Rate: Modify the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and evaluate the impact on resolution and backpressure.

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of this compound, which can serve as a reference for method development and troubleshooting.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Lichrosorb C8[1]Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm)[2]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1]Acetonitrile:Water (pH 3 with Phosphoric Acid) (65:35, v/v)[2]
Flow Rate 1.0 mL/min[1]0.7 mL/min[2]
Detection 304 nm[1]205 nm[2]
Temperature 30°C[1]25°C[2]
Injection Volume 20 µL[1]Not Specified

Table 2: System Suitability Parameters from a Validated Method

ParameterReported Value
Tailing Factor < 1.3[1]
**Linearity (R²) **0.9999[1]
Recovery 99.78 - 100.0%[1]
Precision (Intra- and Inter-day %RSD) < 2.0%[1]

Logical Relationships in HPLC Troubleshooting

The following diagram illustrates the relationship between key HPLC parameters and their impact on peak resolution, based on the resolution equation: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k).

Resolution_Factors cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k) efficiency_params Column Length Particle Size Flow Rate resolution Peak Resolution (Rs) efficiency_params->resolution selectivity_params Mobile Phase Type Stationary Phase Type Temperature pH selectivity_params->resolution retention_params Mobile Phase Strength (% Organic) retention_params->resolution

Caption: Factors influencing HPLC peak resolution.

References

Technical Support Center: Enhancing GC-MS Sensitivity for Methyl Salicylate Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace-level detection of methyl salicylate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance GC-MS sensitivity for this compound?

A1: To enhance sensitivity for trace-level detection of this compound, a multi-faceted approach is recommended, focusing on three main areas:

  • Sample Preparation and Introduction: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) pre-concentrate the analyte from the sample matrix, leading to a higher concentration being introduced into the GC-MS system.[1] Another powerful technique is Large Volume Injection (LVI), which allows for the introduction of a significantly larger sample volume onto the column, thereby increasing the analyte signal.[2][3]

  • Gas Chromatography Method Optimization: Fine-tuning GC parameters is crucial. This includes optimizing the inlet temperature, carrier gas flow rate, and the oven temperature program to ensure sharp, symmetrical peaks, which improves the signal-to-noise ratio. Using a high-performance capillary column with a suitable stationary phase is also critical.

  • Mass Spectrometry Detection: Utilizing a more sensitive mass spectrometry technique can dramatically lower detection limits. Switching from a standard single quadrupole GC-MS to a tandem mass spectrometer (GC-MS/MS) allows for Multiple Reaction Monitoring (MRM), which significantly improves selectivity and sensitivity by reducing background noise.[4][5][6]

Q2: When should I consider using GC-MS/MS instead of GC-MS for this compound analysis?

A2: You should consider using GC-MS/MS under the following circumstances:

  • Trace-Level Quantification: If the concentration of this compound in your samples is expected to be very low (e.g., in the parts-per-trillion range), GC-MS/MS is the preferred technique due to its enhanced sensitivity.[5]

  • Complex Matrices: When analyzing samples with complex matrices, such as biological fluids or environmental samples, GC-MS/MS provides superior selectivity, minimizing interferences from co-eluting compounds.[4][5]

  • High Specificity Requirement: For applications requiring a high degree of confidence in compound identification, the specificity of MRM in GC-MS/MS is invaluable.[7]

Q3: Is derivatization necessary for analyzing this compound by GC-MS?

A3: this compound is a volatile compound and generally does not require derivatization for GC-MS analysis.[8] However, in some validated methods aiming for very high sensitivity, derivatization has been employed as part of the overall analytical strategy to improve chromatographic properties and achieve lower detection limits, particularly in complex sample matrices like hair and skin.[7][9] If you are analyzing salicylic acid alongside this compound, derivatization of the salicylic acid is necessary to make it volatile enough for GC analysis.[10]

Troubleshooting Guide

Problem: I am experiencing low sensitivity or no peak for this compound.

This is a common issue that can often be resolved by systematically checking several components of your analytical workflow.

Q1: Have you checked your sample preparation and injection?

A1:

  • Sample Concentration: Is the concentration of this compound in your sample below the detection limit of your current method? Consider using a pre-concentration technique like HS-SPME.[1] A study using HS-SPME with a 100 µm polydimethylsiloxane fiber achieved a detection limit of 10 ng/g in fresh tomato leaves.[1]

  • Injection Volume: If you are performing a standard 1 µL injection, the amount of analyte may be insufficient. Consider implementing Large Volume Injection (LVI) to introduce a larger sample volume (e.g., up to 100-150 µL).[11]

  • Injector Issues: Check for common injector problems:

    • Leaking Septum: A worn or cored septum can lead to sample loss. Replace the septum regularly.[12][13]

    • Incorrect Liner: Ensure you are using the correct type of inlet liner for your application. For LVI, a liner packed with a suitable adsorbent like Tenax may be necessary to trap volatile analytes.[2][11]

    • Syringe Problems: Verify that the autosampler syringe is functioning correctly, aspirating the correct volume, and is not leaking.[12][14]

Q2: Are your GC and MS parameters optimized?

A2:

  • GC Conditions:

    • Inlet Temperature: An incorrect inlet temperature can lead to poor sample vaporization or degradation.

    • Carrier Gas Flow: Verify that your carrier gas flow rate is appropriate for your column dimensions and that there are no leaks in the gas lines.[12]

    • Column Installation: Ensure the column is installed correctly in both the injector and the detector to prevent leaks and ensure efficient transfer of analytes.[12]

  • MS Detector Settings:

    • Ion Source Cleanliness: A contaminated ion source is a very common cause of sensitivity loss. If you have run many samples, especially from complex matrices, the source may need to be cleaned.[14][15]

    • Detector Voltage: The electron multiplier (EM) voltage may need to be increased to amplify the signal. However, be aware that this will also increase noise and shorten the lifespan of the multiplier. Check your instrument's autotune report to see if the EM voltage has been steadily increasing, which can indicate a decline in performance.[13][15]

    • Data Acquisition Mode: For trace analysis with a single quadrupole MS, use Selected Ion Monitoring (SIM) instead of full scan mode. Monitor the characteristic ions of this compound (e.g., m/z 152, 120, 92).[16][17] For significantly enhanced sensitivity, use a GC-MS/MS system in MRM mode.[6][7]

Q3: Could there be an issue with the instrument's hardware?

A3:

  • Air Leaks: Leaks in the GC or MS system can severely degrade sensitivity and cause high background noise. Perform a leak check, paying close attention to fittings and seals.[13][18]

  • Electron Multiplier: The electron multiplier has a finite lifetime and its performance will degrade over time, leading to a loss of sensitivity. It may need to be replaced.[15]

Data Presentation

Table 1: Comparison of Detection Limits for this compound using Different Techniques

Analytical TechniqueSample MatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
HS-SPME-GC-MSTomato LeavesLOD: 10 ng/g[1]
SPME-IMSStandard SolutionLOD: 0.1 µg/mL[19][20]
GC-MS/MS (with derivatization)Hair and Skin SamplesLOD: 0.05 ng/mL, LOQ: 0.5 ng/mL[7]
GC-MS (SIM mode)Rat PlasmaStandard curve range: 31 ng/mL to 1250 ng/mL[10]
Direct Thermal Desorption-GC-MSTomato LeavesLOD: 0.08 ng/mg[21]
LC-MS/MSHuman PlasmaLOQ: 1.75 ng/mL[22]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol is based on the methodology for analyzing volatile compounds in plant tissues.[1]

1. Sample Preparation: a. Weigh a precise amount of the sample (e.g., 0.5 g of ground plant tissue) into a headspace vial. b. If required, add a known volume of a saturated salt solution (e.g., NaCl) to facilitate the release of volatile compounds from the matrix. c. Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Procedure: a. Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes). b. Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

3. GC-MS Analysis: a. After extraction, immediately retract the fiber and insert it into the heated GC inlet. b. Desorb the analytes from the fiber onto the GC column by exposing the fiber in the inlet for a set time (e.g., 5 minutes) at a high temperature (e.g., 250°C). c. Start the GC-MS data acquisition at the beginning of the desorption process.

Protocol 2: General Workflow for Large Volume Injection (LVI)

This protocol provides a general outline for implementing LVI using a Programmable Temperature Vaporization (PTV) injector.[6][11]

1. PTV Injector Setup: a. Install an appropriate liner for LVI, which may be a wide-bore liner, potentially packed with an adsorbent material like Tenax.[2] b. Set the initial PTV injector temperature below the boiling point of the sample solvent to allow for solvent evaporation without losing the analytes.

2. Injection and Solvent Elimination: a. Inject the sample at a slow and controlled rate. The injection speed is a critical parameter to optimize.[23] b. During the injection, use a high split vent flow to efficiently remove the solvent vapor. This is known as the "solvent vent" mode. c. The duration of the solvent elimination step depends on the volume and type of solvent used.

3. Analyte Transfer and GC-MS Analysis: a. After the solvent has been vented, close the split vent. b. Rapidly heat the PTV injector to a high temperature to thermally desorb the trapped analytes and transfer them to the GC column. c. Begin the GC oven temperature program and MS data acquisition.

Mandatory Visualizations

Enhancing_GCMS_Sensitivity_Workflow start Start: Low Signal for this compound sample_prep Step 1: Optimize Sample Preparation start->sample_prep injection Step 2: Enhance Sample Introduction sample_prep->injection sub_spme Implement HS-SPME sample_prep->sub_spme gc_method Step 3: Refine GC Method injection->gc_method sub_lvi Use Large Volume Injection (LVI) injection->sub_lvi ms_method Step 4: Improve MS Detection gc_method->ms_method end End: Trace-Level Detection Achieved ms_method->end sub_sim Switch to SIM Mode ms_method->sub_sim sub_msms Upgrade to GC-MS/MS (MRM) ms_method->sub_msms

Caption: General workflow for enhancing GC-MS sensitivity.

Decision_Tree_Sensitivity q1 Is the sample matrix complex (e.g., biological fluid)? spme Use HS-SPME for Pre-concentration & Cleanup q1->spme  Yes lvi Use Large Volume Injection (LVI) for clean samples q1->lvi No   q2 Is the expected concentration extremely low (ppt)? gcms Standard GC-MS (SIM mode) may be sufficient q2->gcms No   gcmsms Use GC-MS/MS (MRM mode) for ultimate sensitivity & selectivity q2->gcmsms  Yes spme->q2 lvi->q2

Caption: Decision tree for selecting an appropriate analytical strategy.

HS_SPME_Workflow prep 1. Sample Preparation (Vial Sealing) equil 2. Equilibration (Heating) prep->equil extract 3. Headspace Extraction (Expose SPME Fiber) equil->extract desorb 4. Thermal Desorption (Inject into GC) extract->desorb analyze 5. GC-MS Analysis desorb->analyze

References

preventing tissue shrinkage during methyl salicylate clearing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent tissue shrinkage during methyl salicylate clearing protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tissue shrinkage during this compound clearing?

A1: The primary cause of tissue shrinkage is not the this compound itself, but the preceding dehydration step.[1][2] Dehydration is necessary because this compound is not miscible with water. This process is typically performed using a graded series of ethanol, and if not done gradually, it can lead to significant volume loss in the tissue.[3] In fact, approximately half of the total shrinkage can occur during the dehydration phase alone.[1]

Q2: How does a graded ethanol series help in preventing tissue shrinkage?

A2: A graded ethanol series introduces ethanol to the tissue in increasing concentrations (e.g., 50%, 70%, 95%, 100%). This gradual increase in ethanol concentration allows for a slow and gentle removal of water from the tissue.[3] This controlled process minimizes the osmotic shock and rapid changes in solvent properties that can cause the tissue's structural components to collapse, thereby reducing overall shrinkage.[3] Abruptly transferring tissue from an aqueous solution to a high concentration of ethanol will cause rapid water removal and significant distortion.[4]

Q3: Can tissue be left in any of the dehydration or clearing solutions for an extended period?

A3: While tissues can be stored in 70-80% ethanol for some time, prolonged storage in higher concentrations of alcohol (above 80%) can make the tissue hard and brittle.[5] It is generally recommended to proceed through the dehydration and clearing steps without unnecessary delays.

Q4: Are there alternatives to this compound that might cause less shrinkage?

A4: Yes, other clearing agents are available that may result in less tissue shrinkage. However, the choice of clearing agent often depends on the specific experimental needs, such as the desired refractive index and compatibility with fluorescent proteins or immunolabeling. It's important to note that even with alternative clearing agents, the dehydration protocol remains a critical factor in controlling shrinkage.

Q5: Can shrunken tissue be rehydrated to its original size?

A5: Rehydration of shrunken tissue is possible to some extent, but it may not fully restore the original morphology and can introduce its own set of artifacts. Preventing shrinkage in the first place is a much more effective strategy. If rehydration is attempted, it should be done through a reversed graded ethanol series (from high to low concentration).

Troubleshooting Guide: Preventing Tissue Shrinkage

This guide addresses common issues encountered during this compound clearing that can lead to tissue shrinkage.

Problem Potential Cause Recommended Solution
Significant tissue shrinkage observed after dehydration. Dehydration was too rapid (e.g., too few steps in the graded ethanol series, or steps were too short).Increase the number of steps in your graded ethanol series. A more gradual increase in ethanol concentration is gentler on the tissue. For delicate tissues, consider starting with a lower ethanol concentration (e.g., 30% or 50%). Increase the incubation time at each step to ensure complete equilibration.
Tissue appears distorted or warped after clearing. Uneven dehydration due to tissue size or shape.For larger or irregularly shaped tissues, ensure they are fully submerged in the solutions and consider gentle agitation during incubation to promote even solvent exchange.
Tissue becomes brittle and difficult to handle. Excessive time in high concentrations of ethanol or clearing agent.Adhere to the recommended incubation times in your protocol. Avoid prolonged storage in absolute ethanol or this compound.
Inconsistent shrinkage across different samples. Variations in fixation, tissue type, or processing times.Standardize your fixation protocol. Be aware that different tissue types will have different susceptibilities to shrinkage. Process all samples intended for comparative analysis in parallel using the exact same protocol.

Data on Tissue Shrinkage

The following tables summarize quantitative data on tissue shrinkage during dehydration and clearing. While specific data for this compound with varying dehydration protocols is limited, the data presented for similar solvent-based clearing methods and different dehydration agents highlight the critical impact of the dehydration process.

Table 1: Approximate Tissue Shrinkage with Different Dehydrating Agents

Dehydrating AgentTemperatureAverage Shrinkage (%)Shrinkage Range (%)
AcetoneCold (-15°C)14.5%8.2% - 29%
AcetoneRoom Temperature20.2%11.1% - 34.3%
MethanolRoom Temperature22.6%14.3% - 34.5%
Data adapted from a study on plastination, which involves a dehydration step similar to that used in tissue clearing.[6]

Table 2: Contribution of Dehydration and Clearing Steps to Total Shrinkage (Using BABB Clearing)

Tissue TypeShrinkage after Dehydration (Ethanol)Total Shrinkage after Clearing (BABB)
Rat Liver (0.7 mm)23.6% ± 6.3%36.2% ± 10.8%
Data from a study using a graded ethanol series followed by clearing with Benzyl Alcohol Benzyl Benzoate (BABB), a solvent with similar properties to this compound.[1]

Experimental Protocols

Protocol 1: Standard Graded Ethanol Dehydration and this compound Clearing

This protocol is designed to minimize tissue shrinkage for standard tissue samples.

  • Fixation: Fix tissue sample in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Washing: Wash the sample in PBS three times for 30 minutes each to remove excess fixative.

  • Graded Dehydration (Ethanol Series):

    • Immerse the sample in 50% ethanol in distilled water for 1 hour.

    • Immerse the sample in 70% ethanol in distilled water for 1 hour.

    • Immerse the sample in 95% ethanol in distilled water for 1 hour.

    • Immerse the sample in 100% ethanol for 1 hour.

    • Repeat the 100% ethanol step with fresh ethanol for another hour to ensure complete water removal.

  • Clearing:

    • Transfer the sample to a 1:1 mixture of 100% ethanol and this compound for 1 hour.

    • Transfer the sample to 100% this compound. The tissue will become transparent. Allow at least 2 hours for complete clearing, or until the tissue is fully transparent.

  • Imaging: The sample can now be mounted for imaging.

Protocol 2: Gentle Dehydration for Delicate Tissues

This protocol uses a more gradual dehydration series suitable for delicate or embryonic tissues.

  • Fixation and Washing: Follow steps 1 and 2 from Protocol 1.

  • Gentle Graded Dehydration (Ethanol Series):

    • Immerse the sample in 30% ethanol in distilled water for 1-2 hours.

    • Immerse the sample in 50% ethanol in distilled water for 1-2 hours.

    • Immerse the sample in 70% ethanol in distilled water for 1-2 hours.

    • Immerse the sample in 80% ethanol in distilled water for 1-2 hours.

    • Immerse the sample in 95% ethanol in distilled water for 1-2 hours.

    • Immerse the sample in 100% ethanol for 1-2 hours.

    • Repeat the 100% ethanol step with fresh ethanol for another 1-2 hours.

  • Clearing: Follow steps 4 and 5 from Protocol 1.

Visualizations

The following diagrams illustrate the key workflows and relationships in preventing tissue shrinkage during this compound clearing.

G cluster_workflow Experimental Workflow for Minimizing Shrinkage fixation 1. Fixation (e.g., 4% PFA) washing 2. Washing (PBS) fixation->washing dehydration 3. Graded Dehydration (Ethanol Series) washing->dehydration clearing 4. Clearing (this compound) dehydration->clearing imaging 5. Imaging clearing->imaging

Caption: Overview of the tissue clearing workflow.

G cluster_dehydration Graded Dehydration Process start Fixed Tissue in PBS eth50 50% Ethanol start->eth50 Gradual water removal begins eth70 70% Ethanol eth50->eth70 eth95 95% Ethanol eth70->eth95 eth100a 100% Ethanol (I) eth95->eth100a eth100b 100% Ethanol (II) eth100a->eth100b Ensures complete dehydration clearing_mix Ethanol/Methyl Salicylate eth100b->clearing_mix final_clearing 100% this compound clearing_mix->final_clearing

Caption: Step-by-step graded dehydration workflow.

G cluster_troubleshooting Troubleshooting Logic for Tissue Shrinkage shrinkage Problem: Significant Tissue Shrinkage cause1 Potential Cause: Rapid Dehydration shrinkage->cause1 cause2 Potential Cause: Excessive Incubation shrinkage->cause2 solution1 Solution: Increase Dehydration Steps & Incubation Time per Step cause1->solution1 solution2 Solution: Adhere to Protocol Times cause2->solution2

Caption: A logical approach to troubleshooting tissue shrinkage.

References

Technical Support Center: Optimization of Mobile Phase for Methyl Salicylate HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the optimization of the mobile phase for better separation of methyl salicylate in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Question: Why is my this compound peak tailing?

Answer:

Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For phenolic compounds like this compound, it can be caused by several factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based column packing can interact with the polar functional groups of this compound, causing tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, resulting in peak tailing.[1][3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[4]

  • Metal Contamination: Trace metals in the silica matrix of the column can interact with the analyte and exacerbate tailing.[1]

Solutions:

  • Adjust Mobile Phase pH: For acidic compounds like this compound, using a low-pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing secondary interactions.[1] Adding an acidic modifier like acetic acid or phosphoric acid is common.[5]

  • Use a High-Purity (Type B) Silica Column: Modern columns are manufactured with higher purity silica and have fewer residual silanols, which significantly reduces tailing for polar and basic compounds.[1]

  • Incorporate an Acidic Modifier: Adding a small percentage of an acid (e.g., 0.1-1.0% acetic acid or phosphoric acid) to the mobile phase can help to protonate residual silanols and reduce their interaction with this compound.[6]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

  • Replace the Guard Column/Column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.[4]

Question: What causes peak fronting for my this compound analysis?

Answer:

Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur. Potential causes include:

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to fronting.[3][7][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a distorted peak.[7][9]

  • Poor Column Packing or a Column Void: Physical degradation of the column bed can lead to an uneven flow path and peak fronting.[7][10]

Solutions:

  • Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject.[3][8]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[11]

  • Check Column Condition: If the problem persists with different samples, the column itself may be the issue and might need replacement.[8]

Question: My this compound peak is splitting. What should I do?

Answer:

Split peaks can be indicative of several issues:

  • Contamination at the Column Inlet: Particulate matter on the inlet frit of the column can disrupt the sample band.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates.

  • Sample Solvent/Mobile Phase Mismatch: A very strong sample solvent can cause the peak to split.

  • Co-elution: An impurity or related compound may be eluting at a very similar retention time.

Solutions:

  • Use a Guard Column and Filter Samples: A guard column will protect the analytical column from particulates and strongly retained sample components. Always filter your samples through a 0.45 µm or 0.22 µm filter before injection.

  • Prepare Sample in Mobile Phase: Dissolving your sample in the mobile phase can often resolve peak splitting caused by solvent effects.

  • Check for Co-eluting Peaks: Try adjusting the mobile phase composition or gradient to see if the split peak resolves into two separate peaks.

Retention Time and Resolution Issues

Question: The retention time for this compound is drifting. How can I stabilize it?

Answer:

Retention time drift can compromise the reliability of your analysis. Common causes include:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run. This is especially true when using mobile phase additives like ion-pairing reagents.[12]

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the mobile phase strength and cause retention times to shift.[13][14]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time drift.[15]

  • Column Contamination: Buildup of contaminants from the sample matrix can change the characteristics of the stationary phase over time.[12]

Solutions:

  • Ensure Proper Column Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[12]

  • Prepare Fresh Mobile Phase: Prepare mobile phase accurately and degas it properly. For isocratic methods, it is best to premix the solvents.

  • Use a Column Oven: Maintaining a constant column temperature will improve the reproducibility of retention times.[15]

  • Implement a Column Washing Step: After a sequence of samples, wash the column with a strong solvent to remove any adsorbed contaminants.

Question: How can I improve the resolution between this compound and other components in my sample?

Answer:

Poor resolution can be addressed by optimizing several parameters:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., methanol or acetonitrile) in the mobile phase will increase the retention time and can improve the resolution of early eluting peaks.[16]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve resolution.[17]

  • Modify the Mobile Phase pH: Adjusting the pH can change the ionization state of interfering compounds, which can significantly impact their retention and improve separation from the this compound peak.

  • Use a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano column) can provide the necessary change in selectivity.[16]

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will increase the analysis time.[16]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A common and effective starting point for reversed-phase HPLC separation of this compound is a mixture of methanol or acetonitrile and water, often with an acidic modifier. For example, a mobile phase of methanol and water in a 65:35 (v/v) ratio with 1.0% acetic acid has been shown to provide good separation.[6][7] Another option is a mixture of acetonitrile and water (e.g., 50:50 v/v or 65:35 v/v) with phosphoric acid to adjust the pH to around 3.[5]

Q2: Should I use methanol or acetonitrile as the organic solvent?

Both methanol and acetonitrile can be used effectively. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, meaning it will generally lead to shorter retention times. The choice between them can also affect the selectivity of the separation, so if you are having trouble resolving this compound from other compounds, trying the other solvent is a good optimization step.[17]

Q3: Is it necessary to add an acid to the mobile phase?

While not always strictly necessary, adding an acid like acetic acid or phosphoric acid is highly recommended. It helps to suppress the ionization of residual silanol groups on the column, which in turn reduces peak tailing and leads to more symmetrical peaks for polar analytes like this compound.[1][6]

Q4: What flow rate should I use?

A typical flow rate for a standard 4.6 mm internal diameter HPLC column is 1.0 mL/min.[6][7] This provides a good balance between analysis time and separation efficiency. The flow rate can be optimized as needed; a lower flow rate may improve resolution, while a higher flow rate will shorten the run time.

Q5: What detection wavelength is best for this compound?

This compound has a UV absorbance maximum around 304-305 nm, and this is a commonly used detection wavelength.[7] However, depending on the other components in the sample and the mobile phase used, other wavelengths such as 230 nm or 268 nm have also been reported.[15][18] It is always best to determine the optimal wavelength by running a UV scan of a standard solution of this compound in the mobile phase.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method with Methanol

This protocol is based on a validated method for the determination of this compound.[6][7]

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[7]

  • Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid.[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30 °C.[6][7]

  • Injection Volume: 20 µL.

  • Detection: UV at 304 nm.[6][7]

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm membrane filter before injection.[6]

Protocol 2: Isocratic RP-HPLC Method with Acetonitrile

This protocol is adapted from a method for the simultaneous quantification of several active pharmaceutical ingredients, including this compound.

  • Column: Thermo Scientific ACCLAIM™ 120 C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Deionized Water (65:35, v/v). Adjust the pH of the water to 3 with phosphoric acid before mixing.[5]

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Column Temperature: 25-35 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 230 nm or 268 nm.[15][18]

  • Sample Preparation: Dissolve the sample in methanol and then dilute with the mobile phase. Filter through a 0.45 µm membrane filter.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention
Organic SolventRatio (Organic:Aqueous, v/v)Acid ModifierColumn TypeRetention Time (min)Tailing Factor
Methanol65:351.0% Acetic AcidC8~5.8< 1.3
Methanol65:35NoneC8~3.9-
Acetonitrile50:50NoneC18--
Acetonitrile65:35Phosphoric Acid (pH 3)C18--

Data synthesized from multiple sources. Retention times are approximate and will vary based on the specific system and column.[5][7][15][18]

Table 2: System Suitability Parameters
ParameterRecommended LimitTypical Result
Tailing Factor (T)T < 21.12
Theoretical Plates (N)N > 20004686
Capacity Factor (k')k' > 24.02
RSD of Peak Area (n=6)< 1%0.16%

Data from a validated method for this compound.[7]

Visualizations

TroubleshootingWorkflow start Problem with This compound Peak peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Issue? peak_shape->retention No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Splitting peak_shape->split Yes resolution Poor Resolution? retention->resolution No drift Drifting RT retention->drift Yes solution_resolution Adjust % Organic Change Organic Solvent Modify pH Change Column resolution->solution_resolution Yes solution_tailing Adjust pH (Low pH) Use Type B Column Add Acidic Modifier tailing->solution_tailing solution_fronting Reduce Sample Conc. Match Sample Solvent fronting->solution_fronting solution_split Filter Sample Use Guard Column Inject in Mobile Phase split->solution_split solution_drift Equilibrate Column Use Column Oven Prepare Fresh Mobile Phase drift->solution_drift

Caption: Troubleshooting workflow for common HPLC issues with this compound.

MobilePhaseOptimization start Start: Initial Method select_column Select Column (e.g., C18, C8) start->select_column initial_mp Initial Mobile Phase (e.g., MeOH:H2O 65:35) select_column->initial_mp check_separation Evaluate Separation (Peak Shape, Resolution) initial_mp->check_separation optimize_organic Adjust % Organic Solvent check_separation->optimize_organic No good_separation Good Separation Achieved check_separation->good_separation Yes optimize_organic->check_separation Re-evaluate change_solvent Change Organic Solvent (MeOH <-> ACN) optimize_organic->change_solvent Selectivity Issue add_modifier Add/Adjust Acidic Modifier (pH) optimize_organic->add_modifier Tailing Issue change_solvent->check_separation Re-evaluate add_modifier->check_separation Re-evaluate

Caption: Logical workflow for mobile phase optimization.

References

Technical Support Center: Stability of Methyl Salicylate Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of methyl salicylate standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in standard solutions?

A1: The primary degradation pathway for this compound is hydrolysis, which breaks down the ester into salicylic acid and methanol.[1] This reaction can be catalyzed by both acids and bases, meaning it is accelerated in both acidic and alkaline conditions.[2]

Q2: What are the main factors that influence the stability of this compound solutions?

A2: The stability of this compound solutions is primarily affected by:

  • pH: Hydrolysis is significantly faster in both acidic and basic solutions compared to neutral conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4]

  • Light: this compound can undergo photodegradation when exposed to UV light.[5]

  • Solvent: The choice of solvent can influence the stability of the solution. While common organic solvents like methanol and acetonitrile are used, their interaction with this compound can differ.[6]

  • Presence of other substances: The presence of amino acids has been shown to expedite hydrolysis, particularly in alkaline environments.[7]

Q3: What are the recommended storage conditions for this compound standard solutions?

A3: To ensure the stability of this compound standard solutions, it is recommended to store them in tightly sealed containers in a cool, dark place, such as a refrigerator at 2-8°C.[3][4][8] This minimizes the impact of temperature and light. For long-term storage, freezing the solution at -20°C or -80°C can be considered, though freeze-thaw cycles should be avoided.

Q4: How long can I expect my this compound standard solution to be stable?

A4: The stability period depends on the storage conditions and the solvent used. A solution of this compound in a methanol-water mobile phase was found to be stable for at least 48 hours when stored on a laboratory bench under normal lighting conditions.[9][10] For longer-term stability, refrigeration is recommended. An extemporaneous ointment preparation of this compound had a shelf life (t90%) of 131 days at room temperature (25°C ± 5°C) and 176 days in a refrigerator (2°C–8°C).[3][4]

Q5: What are the visible signs of degradation in a this compound standard solution?

A5: Visually, a fresh this compound solution should be a colorless to yellowish or reddish oily liquid.[4] The formation of a precipitate could indicate the crystallization of salicylic acid, a degradation product, which is less soluble in some solvents. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to assess the stability of the solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Drifting Peak Areas in HPLC Analysis 1. Degradation of the standard solution: The concentration of this compound is decreasing over time due to hydrolysis or photolysis. 2. Evaporation of solvent: Improperly sealed vials can lead to an increase in concentration. 3. Instrumental issues: Inconsistent injection volume or detector response.1. Prepare fresh standards daily or every 48 hours. [9] Store stock solutions in a refrigerator and protect from light. 2. Ensure vials are tightly capped. Use high-quality septa. 3. Perform system suitability tests to check for instrument performance. Consult HPLC troubleshooting guides for your specific instrument.[11][12][13]
Appearance of a New Peak in the Chromatogram 1. Formation of salicylic acid: This is the primary degradation product from hydrolysis. 2. Contamination: The solvent or glassware may be contaminated.1. Confirm the identity of the new peak by comparing its retention time with a salicylic acid standard. 2. Use high-purity solvents and clean glassware. Prepare a fresh mobile phase.
Inconsistent Results in UV-Vis Spectrophotometry 1. Degradation of the standard solution: The absorbance at the λmax of this compound will decrease as it degrades. 2. pH shift in the solution: The UV spectrum of both this compound and its degradation product, salicylic acid, can be pH-dependent.1. Prepare fresh standards for each analysis. 2. Buffer the solution if pH stability is a concern, though be mindful that the buffer itself could influence the hydrolysis rate.
Precipitate Formation in the Standard Solution 1. Crystallization of salicylic acid: The degradation product may be less soluble than this compound in the chosen solvent. 2. Low temperature storage of a concentrated solution: The solubility of this compound may decrease at lower temperatures.1. Filter the solution before use if a small amount of precipitate is observed , but it is highly recommended to prepare a fresh standard. 2. Gently warm the solution to room temperature and sonicate to redissolve the analyte. If it does not redissolve, prepare a new, less concentrated standard.

Data on this compound Stability

The stability of this compound is significantly influenced by temperature. The following table summarizes the degradation of this compound in an extemporaneous ointment preparation at different storage temperatures over a period of 120 days.

Time (Days) % this compound Remaining at Room Temperature (25°C ± 5°C) % this compound Remaining in Refrigerator (2°C–8°C)
0100 ± 0.98100 ± 1.30
3096.85 ± 1.2197.61 ± 2.36
6095.97 ± 2.1096.92 ± 1.82
9092.94 ± 2.7394.64 ± 0.68
12090.61 ± 2.1292.95 ± 2.01
Shelf Life (t90%) 131 days 176 days
Data adapted from a study on an extemporaneous this compound ointment preparation.[3]

Experimental Protocols

Stability-Indicating HPLC-PDA Method

This method is designed to separate and quantify this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[9]

  • Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid[9]

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 20 µL[9]

  • Column Temperature: 30 ± 0.5°C[9]

  • Detection: Photodiode Array (PDA) detector at 304 nm[9]

2. Standard Solution Preparation:

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations (e.g., 100 µg/mL).

3. Stability Study Procedure (Forced Degradation):

  • Acid Hydrolysis: Mix the standard solution with 1 M hydrochloric acid and heat.[14]

  • Base Hydrolysis: Mix the standard solution with 1 M sodium hydroxide at room temperature.[14]

  • Oxidative Degradation: Treat the standard solution with 3-30% hydrogen peroxide.[15]

  • Thermal Degradation: Heat the standard solution at a controlled temperature (e.g., 60°C).[14]

  • Photodegradation: Expose the standard solution to UV light (e.g., in a photostability chamber).[14]

  • At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.

  • Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.

UV-Vis Spectrophotometric Method

This is a simpler method for a quick estimation of this compound concentration.

1. Instrument and Parameters:

  • Instrument: UV-Vis Spectrophotometer

  • Wavelength of Maximum Absorbance (λmax): Approximately 237 nm in methanol[3][4]

  • Blank: Methanol

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).[4]

3. Stability Study Procedure:

  • Store the this compound solution under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time points, withdraw an aliquot of the solution.

  • Dilute the aliquot with methanol to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance at the λmax.

  • Calculate the concentration of this compound using the calibration curve.

Visualizations

Hydrolysis_Pathway methyl_salicylate This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) methyl_salicylate->hydrolysis salicylic_acid Salicylic Acid hydrolysis->salicylic_acid + H₂O methanol Methanol hydrolysis->methanol

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_standard Prepare this compound Standard Solution acid Acidic (HCl) prep_standard->acid base Basic (NaOH) prep_standard->base heat Thermal (e.g., 60°C) prep_standard->heat light Photolytic (UV Light) prep_standard->light sampling Sample at Time Intervals acid->sampling base->sampling heat->sampling light->sampling hplc HPLC-PDA Analysis sampling->hplc data Data Evaluation (% Degradation) hplc->data

Caption: Forced degradation experimental workflow.

References

troubleshooting poor peak shape in gas chromatography of methyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography of Methyl Salicylate

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of this compound, specifically focusing on poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound peak is tailing. What are the possible causes and how can I fix it?

Peak tailing, where the peak's rear is wider than its front, is a common issue in GC analysis. It can lead to inaccurate integration and reduced resolution.[1][2][3]

Possible Causes & Solutions:

  • Active Sites in the System: this compound, with its polar functional groups, can interact with active sites (e.g., exposed silanols) in the GC system, such as in the injection port liner, column, or detector.[2][4][5] This is a frequent cause of peak tailing for polar compounds.

    • Solution: Use a deactivated liner and ensure your column is highly inert. If the column is old, consider trimming the first few centimeters or replacing it.[4][5]

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites and cause tailing.[2][3]

    • Solution: Bake out your column at a high temperature (within its specified limits) to remove contaminants. Regularly replace the septum and liner to prevent the accumulation of residues.[6]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volumes and disrupt the sample path, leading to tailing.[1][2]

    • Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth.[1][4]

  • Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, which can cause tailing for later-eluting peaks.[1]

    • Solution: Increase the injector temperature to ensure rapid and complete vaporization of this compound. A typical starting point is 250°C.[7][8]

Why is my this compound peak fronting?

Peak fronting, the inverse of tailing where the peak's front is wider, is often a sign of column overload.[4][9][10]

Possible Causes & Solutions:

  • Sample Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, leading to fronting.[4][9][11]

    • Solution: Dilute your sample or reduce the injection volume.[9][12] If using a splitless injection, consider switching to a split injection or increasing the split ratio.[9]

  • Incompatible Solvent: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a solvent with a similar polarity to the stationary phase.[9]

I am seeing split peaks for this compound. What could be the cause?

Split peaks can arise from various issues, often related to the injection process.[13][14]

Possible Causes & Solutions:

  • Improper Injection Technique: A slow or erratic manual injection can cause the sample to be introduced as multiple bands.[13]

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, do so smoothly and quickly.[13]

  • Solvent and Stationary Phase Mismatch: Using a solvent that does not properly wet the stationary phase can lead to the sample band splitting.[14]

    • Solution: Ensure the solvent is compatible with the stationary phase. For example, injecting a non-polar solvent onto a highly polar column can cause issues.[4][10]

  • Condensation Effects (Splitless Injection): In splitless injection, if the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column, leading to peak splitting.[4][10]

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent trapping and analyte focusing.[4][10]

  • Dirty Inlet Liner: Contamination in the liner can interfere with sample vaporization and transfer to the column.[13]

    • Solution: Replace the inlet liner. Using a liner with glass wool can help trap non-volatile residues and promote better vaporization.[11]

Experimental Protocols

Below are typical starting parameters for the GC analysis of this compound. These may require optimization for your specific instrument and application.

Table 1: Example GC Parameters for this compound Analysis

ParameterSetting 1Setting 2
Column DB-FFAP (or equivalent polar phase)[15]DB-5ms (or equivalent non-polar phase)[16]
Column Dimensions 30 m x 0.53 mm ID, 1.0 µm film thickness[15]15 m x 0.25 mm ID, 0.25 µm film thickness[16]
Carrier Gas Nitrogen[8][15]Helium
Flow Rate 5.0 mL/min[15]1.0 mL/min
Inlet Temperature 230 - 250°C[8][15]225°C[16]
Detector FIDMS
Detector Temperature 270 - 280°C[8][15]250°C (Transfer Line)
Oven Program Initial: 120°C (hold 5 min), Ramp: 15°C/min to 200°C (hold 3 min)[15]Isothermal or temperature programmed depending on the separation needs.
Injection Volume 1 µL[15]1 µL[16]
Split Ratio Varies (e.g., 10:1 or higher for concentrated samples)10:1[16]

Troubleshooting Workflows

The following diagrams illustrate a logical approach to troubleshooting poor peak shapes for this compound in GC.

PeakTailing start Peak Tailing Observed check_system Check for System Activity start->check_system check_column Evaluate Column Condition check_system->check_column If tailing persists solution1 Use Deactivated Liner & Inert Column check_system->solution1 Polar analyte interaction check_temp Verify Temperatures check_column->check_temp If tailing persists solution2 Trim or Replace Column check_column->solution2 Column contamination or degradation check_install Inspect Column Installation check_temp->check_install If tailing persists solution3 Increase Injector Temp. check_temp->solution3 Incomplete vaporization solution4 Re-install Column Correctly check_install->solution4 Dead volume or poor cut

Caption: Troubleshooting workflow for peak tailing.

PeakFronting start Peak Fronting Observed check_overload Check for Sample Overload start->check_overload check_solvent Evaluate Solvent Compatibility check_overload->check_solvent If fronting persists solution1 Dilute Sample or Reduce Injection Volume check_overload->solution1 Concentration too high solution2 Use a Compatible Solvent check_solvent->solution2 Solvent/phase mismatch

Caption: Troubleshooting workflow for peak fronting.

SplitPeaks start Split Peaks Observed check_injection Review Injection Technique start->check_injection check_liner Inspect Inlet Liner check_injection->check_liner If splitting persists solution1 Use Autosampler or Inject Smoothly check_injection->solution1 Inconsistent injection check_oven_temp Verify Initial Oven Temp. (Splitless Injection) check_liner->check_oven_temp If splitting persists solution2 Replace Liner check_liner->solution2 Contaminated liner check_compatibility Check Solvent/Phase Compatibility check_oven_temp->check_compatibility If splitting persists solution3 Lower Initial Oven Temp. check_oven_temp->solution3 Poor analyte focusing solution4 Use Compatible Solvent check_compatibility->solution4 Poor stationary phase wetting

Caption: Troubleshooting workflow for split peaks.

References

Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of methyl salicylate following derivatization.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

1. Incomplete Derivatization

Q: I am seeing a peak for underivatized this compound in my chromatogram. What are the possible causes and solutions?

A: This indicates that the derivatization reaction has not gone to completion. Here are the common causes and how to address them:

  • Insufficient Reagent: The derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), should be in excess. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in the sample.[1]

    • Solution: Increase the volume of the derivatization reagent.

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and prevent the derivatization of the target analyte.[2]

    • Solution: Ensure all glassware is thoroughly dried. Dry the sample completely, if in an aqueous solution, before adding the derivatization reagent. Handle reagents under anhydrous conditions, for example, by using a dry nitrogen stream.[2][3]

  • Inadequate Reaction Time or Temperature: Derivatization of phenolic hydroxyl groups, like the one in this compound, may require specific time and temperature conditions to proceed to completion.

    • Solution: Increase the reaction time and/or temperature. For BSTFA, a common starting point is heating at 60-70°C for 15-30 minutes.[4] You can monitor the reaction progress by analyzing aliquots at different time intervals until the peak area of the derivatized this compound no longer increases.[1]

  • Steric Hindrance: While less of an issue for this compound compared to more complex molecules, steric hindrance can sometimes slow down the derivatization reaction.

    • Solution: The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can increase the reactivity of the silylating reagent and overcome mild steric hindrance.[1] A common formulation is BSTFA with 1% TMCS.

2. Poor Peak Shape (Tailing or Fronting)

Q: My derivatized this compound peak is tailing. What should I investigate?

A: Peak tailing for derivatized analytes often points to active sites in the GC system or issues with the derivatization itself.

  • Active Sites in the Inlet or Column: Free silanol groups on the surface of the inlet liner or the GC column can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner and septum. Condition the GC column according to the manufacturer's instructions. If the problem persists, trimming a small portion (e.g., 10-15 cm) from the front of the column may help.[5]

  • Incomplete Derivatization: As mentioned previously, the presence of underivatized this compound can contribute to peak tailing due to its polar nature.

    • Solution: Re-optimize the derivatization conditions (reagent volume, temperature, time) to ensure complete reaction.

  • Hydrolysis of the Derivative: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis if exposed to moisture.

    • Solution: Analyze the samples as soon as possible after derivatization. Ensure the entire system, from sample preparation to injection, is free of moisture.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Injecting too much sample can saturate the column, leading to a fronting peak shape.

    • Solution: Dilute the sample or reduce the injection volume.

  • Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can sometimes cause peak distortion.

    • Solution: Ensure the solvent used to dissolve the derivatized sample is compatible with the GC column phase.

3. Extraneous or "Ghost" Peaks

Q: I am observing unexpected peaks in my chromatogram, even in my blank runs. What are their potential sources?

A: These are often referred to as "ghost peaks" and can originate from several sources:

  • Septum Bleed: Particles from the injection port septum can break off and be introduced into the system, leading to siloxane-related ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Derivatization Reagent Byproducts: The derivatization reaction itself produces byproducts. While reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are designed to have volatile byproducts that elute early, they can sometimes interfere.[3][6]

    • Solution: Run a reagent blank (all components except the sample) to identify peaks originating from the derivatization reagents.[1]

  • Contamination: Contamination can be introduced from solvents, glassware, or carryover from previous injections.

    • Solution: Use high-purity solvents. Thoroughly clean all glassware. Run a solvent blank before and after sample analysis to check for carryover.

Quantitative Data Summary

The following table summarizes quantitative data from published methods for the GC-MS analysis of this compound after derivatization. This data can be used as a benchmark for method development and validation.

ParameterMethod 1 (Kakkar & Mayersohn, 1998)[7]Method 2 (James et al., 2019)[8]
Derivatization Reagent BSTFANot explicitly stated, but derivatization was performed.
Matrix Rat plasma and liver homogenateHuman skin and hair
Quantitation Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Linear Range 31 - 1250 ng/mL0.5 - 5000 ng/mL
**Coefficient of Determination (R²) **Not reported> 0.9968
Limit of Detection (LOD) Not reported0.05 ng/mL
Limit of Quantitation (LOQ) 31 ng/mL0.5 ng/mL
Intra-day Precision (RSD%) < 11%1.43% - 2.35%
Inter-day Precision (RSD%) < 11%1.91% - 2.97%
Accuracy (Recovery %) Not reported99.48% - 102.33%

Experimental Protocols

Below are detailed methodologies for the silylation of this compound using common derivatization reagents.

Protocol 1: Derivatization with BSTFA (+/- TMCS)

This protocol is a general guideline and may need to be optimized for specific sample matrices and instrument conditions.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Dry nitrogen gas supply

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of dry nitrogen.[1] If the sample is already in a non-aqueous solvent, ensure it is free from water.

  • Reconstitution: Dissolve the dried sample residue in a small volume of anhydrous solvent (e.g., 50-100 µL).

  • Reagent Addition: Add an excess of the BSTFA reagent (with or without 1% TMCS). A typical starting volume is 50-100 µL. For phenolic compounds, the use of BSTFA with 1% TMCS is often recommended to enhance reactivity.[1]

  • Reaction: Tightly cap the vial and heat it at a controlled temperature, typically between 60°C and 70°C, for 15 to 30 minutes.[4] The optimal time and temperature should be determined experimentally.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be further diluted with an appropriate anhydrous solvent.

Protocol 2: Derivatization with MSTFA

MSTFA is another powerful silylating agent known for producing volatile byproducts.[3][6]

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Reaction vials

  • Heating block or oven

  • Dry nitrogen gas supply

Procedure:

  • Sample Preparation: As with BSTFA, ensure the sample is completely dry.[3]

  • Reconstitution: Dissolve the sample in a small volume of anhydrous solvent (e.g., 50-100 µL).

  • Reagent Addition: Add an excess of MSTFA (e.g., 50-100 µL).

  • Reaction: Cap the vial and heat at a controlled temperature, typically between 60°C and 80°C, for 20 to 60 minutes.

  • Cooling: Let the vial cool to room temperature.

  • Analysis: Inject the derivatized sample into the GC-MS.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC-MS analysis of derivatized this compound.

TroubleshootingWorkflow start Problem with GC-MS Analysis of Derivatized this compound no_peak No Peak or Very Small Peak start->no_peak bad_peak_shape Poor Peak Shape start->bad_peak_shape extra_peaks Extra/Ghost Peaks start->extra_peaks sub_no_peak1 Incomplete Derivatization? no_peak->sub_no_peak1 sub_no_peak2 Injection Problem? no_peak->sub_no_peak2 sub_no_peak3 Instrument Issue? no_peak->sub_no_peak3 sub_bad_shape1 Tailing Peak bad_peak_shape->sub_bad_shape1 sub_bad_shape2 Fronting Peak bad_peak_shape->sub_bad_shape2 sub_extra_peaks1 Septum Bleed? extra_peaks->sub_extra_peaks1 sub_extra_peaks2 Reagent Byproducts? extra_peaks->sub_extra_peaks2 sub_extra_peaks3 Contamination/Carryover? extra_peaks->sub_extra_peaks3 sol_no_peak1a Increase Reagent/Temp/Time sub_no_peak1->sol_no_peak1a sol_no_peak1b Check for Moisture sub_no_peak1->sol_no_peak1b sol_no_peak2a Check Syringe sub_no_peak2->sol_no_peak2a sol_no_peak2b Check Inlet Parameters sub_no_peak2->sol_no_peak2b sol_no_peak3a Check for Leaks sub_no_peak3->sol_no_peak3a sol_tailing1 Active Sites in System? sub_bad_shape1->sol_tailing1 sol_tailing2 Incomplete Derivatization? sub_bad_shape1->sol_tailing2 sol_fronting1 Column Overload? sub_bad_shape2->sol_fronting1 sol_tailing1a Use Deactivated Liner sol_tailing1->sol_tailing1a sol_tailing1b Trim Column sol_tailing1->sol_tailing1b sol_tailing2a Re-optimize Derivatization sol_tailing2->sol_tailing2a sol_fronting1a Dilute Sample/Reduce Volume sol_fronting1->sol_fronting1a sol_extra_peaks1a Replace Septum sub_extra_peaks1->sol_extra_peaks1a sol_extra_peaks2a Run Reagent Blank sub_extra_peaks2->sol_extra_peaks2a sol_extra_peaks3a Run Solvent Blank sub_extra_peaks3->sol_extra_peaks3a

Caption: Troubleshooting workflow for GC-MS analysis of derivatized this compound.

References

reducing background noise in mass spectrometry for methyl salicylate detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of methyl salicylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ions of this compound in mass spectrometry?

A1: The parent molecular ion ([M]⁺) for this compound has a mass-to-charge ratio (m/z) of 152.[1][2] Common fragment ions observed in the mass spectrum include those with m/z values of 120 and 92.[2][3] Another significant fragment is the acylium ion at m/z 121, which results from the loss of a methoxy radical.[4]

Q2: Why am I observing two peaks for this compound in my GC-MS chromatogram?

A2: Observing two distinct peaks for a neat sample of this compound can be due to several factors. It is possible that a closely related impurity is present, which generates similar fragments.[4] Even high-purity standards can contain trace impurities that are detectable by sensitive mass spectrometers.[4] Another possibility, especially in complex samples, is the presence of isomers that elute at different retention times but produce similar mass spectra.[4] It is also important to rule out carryover from previous injections by running blank samples.[4]

Q3: What are the most common sources of background noise in GC-MS analysis?

A3: High background noise in GC-MS can originate from several sources. The GC injection port is a major contributor, with components like the septum and liner being common sources of bleed and contamination.[5] Column bleed, where the stationary phase of the GC column degrades at high temperatures, is another frequent cause.[6] Contaminated carrier gases or leaks in the system can introduce atmospheric gases like nitrogen and oxygen, leading to elevated noise levels.[6][7] Additionally, the mass spectrometer's ion source can become contaminated over time, contributing to a higher background signal.[8]

Q4: How can matrix effects interfere with this compound detection in LC-MS?

A4: Matrix effects are a significant challenge in LC-MS analysis, causing ion suppression or enhancement that can affect the accuracy and sensitivity of quantification.[9] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[9][10] For example, phospholipids from biological samples are a common cause of ion suppression in electrospray ionization (ESI).[11] Optimizing sample preparation to remove these interfering components is crucial for mitigating matrix effects.[9][12]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the mass spectrometry analysis of this compound.

High Background Noise in the Mass Spectrum

High background noise can obscure the signal of your analyte and reduce the sensitivity of your analysis.[5] Follow these steps to identify and resolve the source of the noise.

Troubleshooting Workflow for High Background Noise

Troubleshooting_High_Background_Noise start High Background Noise Detected check_blanks Run a Solvent Blank start->check_blanks noise_persists Does Noise Persist? check_blanks->noise_persists check_gc Isolate GC as Source noise_persists->check_gc Yes resolved Problem Resolved noise_persists->resolved No (Contaminated Sample/Solvent) check_ms Isolate MS as Source check_gc->check_ms Noise Absent gc_source GC is Likely Source check_gc->gc_source Noise Present ms_source MS is Likely Source check_ms->ms_source troubleshoot_gc Troubleshoot GC Components gc_source->troubleshoot_gc troubleshoot_ms Troubleshoot MS Components ms_source->troubleshoot_ms replace_consumables Replace Septum & Liner troubleshoot_gc->replace_consumables clean_source Clean Ion Source troubleshoot_ms->clean_source check_gas Check Gas Purity & Traps replace_consumables->check_gas bakeout_column Bake Out Column check_gas->bakeout_column bakeout_column->resolved check_detector Check Detector Gain clean_source->check_detector check_detector->resolved

Caption: A logical workflow for troubleshooting high background noise.

1. Isolate the Source of the Noise:

  • GC/MS System: To determine if the noise is from the GC or the MS, remove the column from the MS inlet and cap the inlet.[8] If the background noise decreases significantly, the source is likely the GC system (column, septum, liner, carrier gas).[8] If the noise persists, the issue is likely within the mass spectrometer itself.

  • LC/MS System: Run the system with the mobile phase bypassing the column. If the noise is still present, the issue may be with the solvent, tubing, or the MS source.

2. Address GC-Related Noise:

  • Septum and Liner: The injection port septum is a common source of siloxane bleed (ions at m/z 207, 281).[5] Replace the septum with a low-bleed alternative and replace the inlet liner.[5]

  • Column Bleed: Condition the GC column according to the manufacturer's instructions. If the column is old or has been used with aggressive samples, it may need to be replaced.[6]

  • Carrier Gas: Ensure high-purity carrier gas is being used and that gas traps for moisture and hydrocarbons are not exhausted.[6]

3. Address MS-Related Noise:

  • Ion Source Cleaning: A contaminated ion source is a common cause of high background.[8] Follow the manufacturer's protocol for cleaning the ion source components.

  • Detector Gain: An excessively high detector gain will amplify both the signal and the noise.[8] Check the detector voltage during tuning; a high voltage may indicate an aging detector that needs replacement.[8]

Poor Signal Intensity and Inconsistent Results

Low signal intensity and poor reproducibility can often be attributed to matrix effects, especially in complex samples like biological fluids.

Strategies to Mitigate Matrix Effects

Mitigating_Matrix_Effects start Poor Signal / Inconsistent Results optimize_prep Optimize Sample Preparation start->optimize_prep dilution Sample Dilution optimize_prep->dilution lle Liquid-Liquid Extraction (LLE) optimize_prep->lle spe Solid-Phase Extraction (SPE) optimize_prep->spe ppt Protein Precipitation (PPT) optimize_prep->ppt chromatography Optimize Chromatography dilution->chromatography lle->chromatography spe->chromatography ppt->chromatography modify_gradient Modify Gradient Profile chromatography->modify_gradient change_column Change Column Chemistry chromatography->change_column ms_settings Adjust MS Settings modify_gradient->ms_settings change_column->ms_settings ionization_source Optimize Ionization Source ms_settings->ionization_source internal_standard Use Stable Isotope-Labeled Internal Standard ms_settings->internal_standard resolved Improved Signal & Reproducibility internal_standard->resolved

Caption: Strategies for reducing matrix effects in LC-MS analysis.

1. Sample Preparation:

  • Dilution: A simple method to reduce matrix effects is to dilute the sample, which lowers the concentration of interfering compounds.[13] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[9][13]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its solubility in immiscible solvents.[11] This is an effective technique for cleaning up samples.[12]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[12] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[12]

2. Chromatographic Separation:

  • Modify the chromatographic gradient to better separate this compound from co-eluting matrix components.[9]

  • Experiment with a different column chemistry that may offer better selectivity for your analyte and the interfering compounds.

3. Use of Internal Standards:

  • A stable isotope-labeled (SIL) internal standard, such as d4-Methyl Salicylate, is the most effective way to compensate for matrix effects.[14] The SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

Data and Protocols

This compound Mass Spectrum Data

The following table summarizes the key ions observed in the electron ionization (EI) mass spectrum of this compound.

m/zIon Identity/OriginRelative AbundanceReference
152[M]⁺ (Molecular Ion)High[1][2]
121[M - OCH₃]⁺High[4]
120[M - CH₃OH]⁺Base Peak[2]
92[C₆H₄O]⁺High[2]
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol provides a general method for extracting this compound from a plasma matrix.

Objective: To extract this compound from plasma while minimizing the co-extraction of interfering matrix components.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., d4-Methyl Salicylate in methanol)

  • Methyl tert-butyl ether (MTBE) or other suitable water-immiscible organic solvent

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution and briefly vortex.

  • Add the extraction solvent (e.g., 500 µL of MTBE).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of reconstitution solvent (e.g., 100 µL).

  • Vortex to mix, and transfer to an autosampler vial for analysis.

This protocol is a general guideline and should be optimized for your specific application and instrumentation. Always run validation experiments to ensure adequate recovery and removal of matrix effects.

References

strategies to prevent degradation of methyl salicylate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl salicylate during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on potential causes of degradation and offering solutions to ensure accurate quantification.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Hydrolysis: this compound is an ester susceptible to hydrolysis, especially under alkaline (basic) conditions, to form salicylic acid and methanol.[1][2] This process can be accelerated by the presence of certain amino acids.[3][4]- pH Control: Maintain a neutral or slightly acidic pH (pH 4-6) during extraction and sample preparation.[5] Avoid using strong bases. If a basic extraction is necessary, perform it at low temperatures and for the shortest possible duration. - Sample Matrix Considerations: For biological samples containing amino acids, minimize extraction time and temperature to reduce their catalytic effect on hydrolysis.[3][4]
Thermal Degradation: High temperatures during extraction, solvent evaporation, or chromatographic analysis can lead to the degradation of this compound.[6][7][8]- Temperature Control: Use low-temperature extraction methods whenever possible. Keep samples cool during all preparation steps.[6][7] For GC analysis, optimize injector and oven temperatures to minimize on-column degradation.
Evaporation/Volatility: this compound is a volatile compound, and significant loss can occur during sample concentration steps.[9]- Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation at low temperatures. Avoid high-vacuum evaporation at elevated temperatures.
Appearance of unknown peaks in chromatogram Degradation Products: The primary degradation product of this compound hydrolysis is salicylic acid.[1] Other degradation products may form under harsh conditions.- Analyze for Salicylic Acid: If unexpected peaks are observed, analyze a salicylic acid standard under the same chromatographic conditions to confirm its presence.[1] - Review Preparation Conditions: Re-evaluate the pH, temperature, and duration of the sample preparation to identify potential causes of degradation.
Inconsistent or non-reproducible results Incomplete Extraction: The chosen solvent or extraction method may not be efficiently extracting this compound from the sample matrix.- Solvent Optimization: Test different extraction solvents (e.g., methanol, acetonitrile, diethyl ether) to determine the optimal solvent for your specific sample matrix.[9][10] - Method Comparison: Compare different extraction techniques such as liquid-liquid extraction, solid-phase extraction, or ultrasound-assisted extraction for better recovery.
Sample Inhomogeneity: For semi-solid or solid samples, inconsistent sampling can lead to variable results.- Thorough Homogenization: Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

A1: The most common degradation pathway is hydrolysis, where the ester bond of this compound is cleaved to form salicylic acid and methanol.[1][2] This reaction is significantly accelerated by alkaline (high pH) conditions and elevated temperatures.[2][6] The presence of amino acids in the sample matrix can also catalyze this hydrolysis.[3][4]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic conditions (pH 4-6).[5] In alkaline environments (pH > 8), the rate of hydrolysis increases substantially.[3][4] Therefore, it is crucial to control the pH of your sample and extraction solvents to prevent degradation.

Q3: What are the best practices for temperature control during sample preparation?

A3: To minimize thermal degradation, it is recommended to:

  • Perform all extraction and handling steps at room temperature or below.[6]

  • Use refrigerated centrifuges.

  • When concentrating samples, use a gentle stream of nitrogen at a low temperature.

  • For GC analysis, use the lowest possible injector and oven temperatures that still provide good chromatography.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: While the use of antioxidants to directly stabilize this compound during sample preparation is not extensively documented in the provided search results, enhancing the antioxidant system in biological matrices before extraction may be beneficial. For instance, pre-harvest treatment of plums with salicylates has been shown to increase their antioxidant compound levels.[11][12] For sample preparation, minimizing exposure to oxygen and light, along with temperature and pH control, are the most critical factors.

Q5: Which extraction solvents are recommended for this compound?

A5: The choice of solvent depends on the sample matrix. Common and effective solvents for extracting this compound include methanol, acetonitrile, and diethyl ether.[9][10] For liquid chromatography analysis, the extraction solvent should be compatible with the mobile phase.

Experimental Protocols

Protocol 1: Extraction of this compound from a Cream Formulation for HPLC Analysis

This protocol is adapted from a method for determining this compound in a medicated cream.[13]

1. Sample Preparation: a. Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask. b. Add 20 mL of methanol and heat on a water bath until the sample is dispersed. c. Cool the flask to room temperature. d. Dilute to the mark with the mobile phase (e.g., methanol:water mixture). e. Mix thoroughly and filter the solution through a 0.45 µm membrane filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., Lichrosorb C8, 150 mm x 4.6 mm, 5 µm).[13]
  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35 v/v) containing 1.0% acetic acid to maintain an acidic pH.[13]
  • Flow Rate: 1.0 mL/min.[13]
  • Column Temperature: 30 °C.[13]
  • Detection: UV detection at 304 nm.[13]
  • Injection Volume: 20 µL.[13]

Protocol 2: Liquid-Liquid Extraction of this compound from an Aqueous Sample

This is a general protocol for extracting this compound from a liquid sample.

1. Sample Preparation: a. Take a known volume of the aqueous sample (e.g., 10 mL) in a separatory funnel. b. If the sample is alkaline, adjust the pH to neutral or slightly acidic (pH 5-6) using a dilute acid (e.g., 0.1 M HCl). c. Add an appropriate volume of an immiscible organic solvent (e.g., 10 mL of diethyl ether or dichloromethane). d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure. e. Allow the layers to separate completely. f. Drain the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) into a clean collection flask. g. Repeat the extraction with a fresh portion of the organic solvent for a total of 2-3 extractions. h. Combine the organic extracts.

2. Sample Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water. b. Decant the dried extract into a clean tube. c. Evaporate the solvent under a gentle stream of nitrogen at room temperature to the desired final volume. d. Reconstitute the residue in the mobile phase for HPLC analysis or an appropriate solvent for GC analysis.

Visualizations

This compound Degradation Pathway

cluster_conditions Accelerating Conditions MS This compound SA Salicylic Acid MS->SA Hydrolysis (Alkaline pH, High Temp) MeOH Methanol MS->MeOH Hydrolysis (Alkaline pH, High Temp) Alkaline pH Alkaline pH High Temperature High Temperature Amino Acids Amino Acids

Caption: Primary degradation pathway of this compound.

General Workflow for this compound Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Extraction (pH & Temp Control) Homogenize->Extract Concentrate Concentration (Gentle Evaporation) Extract->Concentrate Analysis LC or GC Analysis Concentrate->Analysis Data Data Interpretation Analysis->Data

Caption: A generalized workflow for sample preparation.

References

Technical Support Center: Optimizing Fischer Esterification for Methyl Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Fischer esterification for the synthesis of methyl salicylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The Fischer esterification is a reversible equilibrium reaction.[1][2][3][4][5][6]1. Increase Excess of Methanol: Use a significant molar excess of methanol to shift the equilibrium towards the product side according to Le Chatelier's principle.[1][7][8] A 10-fold excess of alcohol can increase the yield to around 97%.[1] 2. Remove Water: Water is a byproduct, and its presence can drive the reaction backward.[1][2][3][5] While a Dean-Stark trap is effective, for this specific synthesis, ensuring anhydrous reactants and glassware is crucial.[1] Using a drying tube on the reflux condenser can prevent atmospheric moisture from entering the reaction.[9] 3. Increase Reaction Time and/or Temperature: Ensure the reaction is refluxed for a sufficient duration (typically 1-10 hours) at an appropriate temperature (60-110 °C) to reach equilibrium.[3]
Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate.[2][5][6]Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[3]
Loss of Product During Workup: this compound can be lost during extraction and washing steps.1. Careful Extraction: When extracting with an organic solvent, ensure complete separation of the organic and aqueous layers. Perform multiple extractions with smaller volumes of solvent for better efficiency. 2. Minimize Washing Losses: Avoid vigorous shaking that can lead to emulsion formation. Allow adequate time for layers to separate.
Formation of a White Precipitate Polymerization of Salicylic Acid: Salicylic acid can polymerize, especially at the phenolic group, forming a white solid.[6]This side reaction is less common under standard Fischer esterification conditions for this compound but can be minimized by maintaining the recommended reaction temperature. The polymer is generally insoluble in the organic solvent used for extraction and can be filtered off.[6]
Precipitation of Unreacted Salicylic Acid: If the reaction is incomplete, the unreacted salicylic acid may precipitate upon cooling.This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield." The unreacted salicylic acid can be removed by washing the organic layer with a sodium bicarbonate solution.[10][11]
Difficulty in Product Isolation/Purification Emulsion Formation During Extraction: The similar densities of the organic and aqueous layers can sometimes lead to the formation of an emulsion, making separation difficult.[10]1. Add Brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer. 2. Allow to Stand: Giving the mixture more time to settle can sometimes resolve the emulsion. 3. Filtration: Passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion.
Incomplete Removal of Acid Catalyst and Unreacted Salicylic Acid: Residual acids can contaminate the final product.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until the cessation of CO2 evolution.[11] This will neutralize the acid catalyst and convert the unreacted salicylic acid into its water-soluble sodium salt.[10]
Product is a Crystalline Solid, Not an Oil Contamination with Unreacted Salicylic Acid: If a significant amount of salicylic acid remains, it may crystallize with the product upon cooling.This points to an incomplete reaction and/or insufficient purification. Re-dissolve the product in an organic solvent and wash again with sodium bicarbonate solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in the Fischer esterification of this compound?

A1: The primary reason for low yields is the reversible nature of the Fischer esterification. The reaction exists in an equilibrium between the reactants (salicylic acid and methanol) and the products (this compound and water).[1][2][3][4][5][6] To achieve a high yield, the equilibrium must be shifted towards the products.

Q2: How can I effectively shift the reaction equilibrium to favor the formation of this compound?

A2: There are two main strategies to shift the equilibrium:

  • Use a Large Excess of a Reactant: The most common and practical method for this specific synthesis is to use a large molar excess of methanol.[1][7][8] This increases the concentration of one of the reactants, driving the reaction forward.

  • Remove a Product: Removing water as it is formed will also drive the reaction to completion.[1][2][3][5] In a laboratory setting, this can be achieved by using a Dean-Stark apparatus, although for smaller-scale syntheses, ensuring anhydrous conditions is a more common approach.[1]

Q3: What is the role of the strong acid catalyst, and which one should I use?

A3: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial to increase the rate of the reaction.[3] The catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[1][2] Sulfuric acid is commonly used for this synthesis.[6]

Q4: What are the optimal reaction conditions (temperature and time) for this synthesis?

A4: Typical reaction conditions involve heating the mixture at reflux for 1 to 10 hours.[3] The temperature of the reaction will be the boiling point of the alcohol being used in excess, which is methanol in this case (approximately 65°C). A common laboratory procedure involves refluxing for about 75 minutes at approximately 80-100°C.[5][9]

Q5: What are the key steps in the purification of this compound after the reaction is complete?

A5: The typical purification workup involves:

  • Cooling the reaction mixture.

  • Diluting with water and extracting the this compound into an organic solvent like dichloromethane or diethyl ether.

  • Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted salicylic acid.[10][11]

  • Washing with water or brine to remove any remaining water-soluble impurities.

  • Drying the organic layer with an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Removing the solvent by evaporation or distillation to obtain the pure this compound.

Quantitative Data Summary

The following tables summarize the effect of key parameters on the yield of this compound.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Methanol:Salicylic Acid)Approximate Yield (%)Reference
1:165[1]
10:197[1]
100:199[1]

Table 2: Example Experimental Conditions and Reported Yields

Salicylic Acid (g)Methanol (mL)H₂SO₄ (mL)Reflux Time (min)Reflux Temp (°C)Reported Yield (%)Reference
4.912.5545Not Specified94.33[12]
0.6510.00.7575~100Not Specified[5]
1.5011.20 gNot SpecifiedNot SpecifiedNot Specified79.4[13]
2.4314.9 gNot SpecifiedNot SpecifiedNot Specified34.8[14]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from procedures that report high yields by utilizing a significant excess of methanol.

Materials:

  • Salicylic acid (4.9 g)[12]

  • Methanol (12.5 mL)[12]

  • Concentrated sulfuric acid (5 mL)[12]

  • Dichloromethane (or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Add 4.9 g of salicylic acid to a 50 mL round-bottom flask.[12]

  • Add 12.5 mL of methanol and swirl the flask until the salicylic acid is dissolved.[12]

  • Carefully and slowly add 5 mL of concentrated sulfuric acid to the mixture while swirling.[12]

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 45-60 minutes.[12]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

  • Extract the mixture with two 25 mL portions of dichloromethane. Combine the organic layers.

  • Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution. Check the aqueous layer with litmus or pH paper to ensure it is basic. Repeat the wash if necessary.

  • Wash the organic layer with 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane using a rotary evaporator or by simple distillation to yield the this compound product.

  • Weigh the final product and calculate the percent yield.

Visualizations

Fischer Esterification Reaction Mechanism

FischerEsterification cluster_mechanism Reaction Mechanism SalicylicAcid Salicylic Acid Protonation 1. Protonation of Carbonyl Oxygen SalicylicAcid->Protonation Methanol Methanol NucleophilicAttack 2. Nucleophilic Attack by Methanol Methanol->NucleophilicAttack Catalyst H+ (Acid Catalyst) Catalyst->Protonation MethylSalicylate This compound Water Water Protonation->NucleophilicAttack ProtonTransfer 3. Proton Transfer NucleophilicAttack->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Elimination->Water Deprotonation 5. Deprotonation Elimination->Deprotonation Deprotonation->MethylSalicylate

Caption: The acid-catalyzed mechanism of Fischer esterification for this compound synthesis.

Experimental Workflow for this compound Synthesis and Purification

Workflow Reactants 1. Combine Salicylic Acid, Methanol, and H₂SO₄ Reflux 2. Heat to Reflux Reactants->Reflux Cooling 3. Cool Reaction Mixture Reflux->Cooling Extraction 4. Dilute with Water & Extract with Organic Solvent Cooling->Extraction Wash_Bicarb 5. Wash with NaHCO₃ Solution Extraction->Wash_Bicarb Wash_Water 6. Wash with Water/Brine Wash_Bicarb->Wash_Water Drying 7. Dry with Anhydrous Na₂SO₄ Wash_Water->Drying Evaporation 8. Evaporate Solvent Drying->Evaporation Product Pure this compound Evaporation->Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

addressing the loss of volatile methyl salicylate during sample storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile methyl salicylate. Find detailed experimental protocols, data on storage stability, and visual workflows to address the challenges of sample loss during storage and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant decrease in this compound concentration in my samples over time. What are the common causes?

A1: The loss of this compound is primarily due to its volatile nature and chemical instability under certain conditions. Key factors include:

  • Evaporation: As a volatile organic compound, this compound can easily be lost to the atmosphere, especially from improperly sealed containers or during sample transfer.[1]

  • Elevated Temperatures: Higher temperatures increase the vapor pressure of this compound, accelerating its evaporation.[2][3][4] It can also lead to faster degradation.[3][4][5]

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to salicylic acid and methanol.[4][6][7][8]

  • Light Exposure: Some sources indicate that this compound is light-sensitive, which can contribute to its degradation.[3]

  • Incompatible Materials: Contact with strong acids, bases, or oxidizing agents can lead to chemical reactions and degradation of the analyte.[2]

Q2: What are the best practices for storing samples containing this compound to minimize loss?

A2: Proper storage is critical for maintaining the integrity of your samples. Follow these guidelines:

  • Temperature: Store samples in a cool, well-ventilated area, preferably in a refrigerator at 2-8°C.[2][3][5]

  • Containers: Use airtight, tightly sealed containers to prevent evaporation.[1][2] For analytical work, glass vials with PTFE-lined septa are recommended.

  • Light Protection: Store samples in amber vials or in the dark to protect them from light.[3]

  • Headspace: Minimize the headspace (the air volume above the sample) in your storage vials to reduce the amount of this compound that can volatilize.

Q3: My this compound peaks in the GC-MS chromatogram are tailing. What could be the cause and how can I fix it?

A3: Peak tailing for a polar compound like this compound in GC-MS can be caused by several factors:

  • Active Sites: The analyte may be interacting with active sites (e.g., free silanol groups) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the problem persists, you may need to trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues or active sites.[9]

  • Column Contamination: Buildup of non-volatile matrix components can lead to peak tailing.

    • Solution: Perform regular inlet and column maintenance. Consider using a guard column to protect the analytical column.[10][11]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause dead volume and peak tailing.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut on the column ends.[9][10]

  • Solvent-Phase Mismatch: If the polarity of the sample solvent does not match the stationary phase, it can cause poor peak shape.

    • Solution: Choose a solvent that is compatible with your stationary phase.[10]

Q4: I suspect my this compound is hydrolyzing to salicylic acid during sample preparation. How can I confirm this and prevent it?

A4: To confirm hydrolysis, you can analyze your sample for the presence of salicylic acid. Since salicylic acid is less volatile than this compound, it may require derivatization to be analyzed by GC-MS.

To prevent hydrolysis:

  • Avoid Aqueous and High pH Conditions: Minimize contact with water, especially under basic conditions which can catalyze hydrolysis.[7][8]

  • Work Quickly and at Low Temperatures: Prepare samples promptly and keep them cool to slow down the rate of hydrolysis.[6]

  • Use Anhydrous Solvents: When diluting or extracting your sample, use dry, anhydrous solvents.

Data Presentation: Stability of this compound

The stability of this compound is significantly influenced by storage temperature. The following table summarizes the degradation of this compound in an ointment formulation over 120 days at two different temperature conditions.

Storage Time (Days)% this compound Remaining (Room Temperature: 25°C ± 5°C)% this compound Remaining (Refrigerator: 2°C–8°C)
0100 ± 0.98100 ± 1.30
3096.85 ± 1.2197.61 ± 2.36
6095.97 ± 2.1096.92 ± 1.82
9092.94 ± 2.7394.64 ± 0.68
12090.61 ± 2.1292.95 ± 2.01
Calculated Shelf-life (t90) 131 days 176 days

Data adapted from a stability study on an extemporaneous this compound ointment.[3][5]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound

This method is suitable for the analysis of volatile this compound from liquid or solid matrices.

1. Sample Preparation: a. Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial. b. For liquid samples, adding sodium chloride can help drive the volatile analytes into the headspace. c. Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. HS-SPME Procedure: a. Fiber Selection: A 100 µm polydimethylsiloxane (PDMS) fiber is a good starting point for a non-polar volatile compound like this compound.[12] For a broader range of volatiles, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber can be used.[13][14] b. Equilibration: Place the sealed vial in a heating block or autosampler incubator at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. c. Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature.

3. GC-MS Analysis: a. Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) to thermally desorb the analytes onto the column. b. GC Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: 60°C for 4 min, then ramp at 5°C/min to 115°C and hold for 3 min, then ramp at 10°C/min to 250°C and hold for 6 min.[7] c. MS Parameters (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Mass Range: Scan from m/z 30 to 400.
  • Quantification: Use Selected Ion Monitoring (SIM) of characteristic ions for this compound (m/z 152, 120, 92) for higher sensitivity and specificity.

Protocol 2: Derivatization of Salicylic Acid (Hydrolysis Product) for GC-MS Analysis

This protocol is for the analysis of salicylic acid, the primary hydrolysis product of this compound. Derivatization is necessary to improve its volatility for GC analysis.

1. Extraction: a. Extract salicylic acid from the sample matrix using a suitable solvent (e.g., methanol-chloroform mixture).[2] b. Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization (Silylation): a. To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15] b. Seal the reaction vial and heat at a controlled temperature (e.g., 70-120°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[2]

3. GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Use a similar GC-MS method as described in Protocol 1. The retention time will differ from that of underivatized this compound. c. The resulting trimethylsilyl (TMS) derivative of salicylic acid will be more volatile and exhibit better chromatographic behavior.

Visualizations

experimental_workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis storage Store Sample (2-8°C, Airtight, Dark) prep Aliquot Sample into Headspace Vial storage->prep seal Seal Vial prep->seal equilibrate Equilibrate (e.g., 60°C, 20 min) seal->equilibrate extract Extract with SPME Fiber (e.g., 20 min) equilibrate->extract desorb Thermal Desorption in GC Inlet (e.g., 250°C) extract->desorb analyze GC-MS Analysis desorb->analyze

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

degradation_pathway cluster_products Hydrolysis Products methyl_salicylate This compound hydrolysis_conditions + H2O (Heat, Acid/Base) methyl_salicylate->hydrolysis_conditions products hydrolysis_conditions->products Hydrolysis salicylic_acid Salicylic Acid methanol Methanol

Caption: Hydrolysis degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC-UV Method Validation for Methyl Salicylate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of methyl salicylate, a common ingredient in topical analgesics. The following sections present a summary of key performance parameters from various studies, detailed experimental protocols, and a visual workflow for method validation.

Quantitative Performance Data

The following table summarizes the validation parameters of several published HPLC-UV methods for this compound quantification, offering a clear comparison of their performance.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 25 - 175[1]0.05 - 100[2][3]2400 - 9600[4]600 - 900[5]
Correlation Coefficient (R²) 0.9999[1]> 0.99[2][3]0.9998[4]Not Reported
Accuracy (% Recovery) 99.78 - 100.0[1]Within 96.5 - 104.18%[6]Not Reported80 - 120%[5]
Precision (% RSD) < 2.0 (Intra- & Inter-day)[1]< 3.0[2][3]Not ReportedNot Reported
LOD (µg/mL) Not Reported0.0271[2]Not Reported0.082[5]
LOQ (µg/mL) Not ReportedNot ReportedNot Reported0.25[5]
Specificity Well-resolved peak[1]Specific[6]Specific[4]Specific[5]
Robustness Robust[1]Not ReportedNot ReportedRobust[5]

Experimental Protocols

Below are detailed methodologies for two distinct HPLC-UV methods for this compound quantification.

Method 1: For Medicated Cream Formulation [1]

  • Chromatographic System: A reversed-phase liquid chromatograph equipped with a photodiode array UV detector.

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 ± 0.5°C.

  • UV Detection Wavelength: 304 nm.

  • Standard Solution Preparation: A stock solution of this compound (0.1 g in 100 mL methanol) is prepared. This is further diluted with the mobile phase to create standard solutions for the calibration curve ranging from 25-175 µg/mL.

  • Sample Preparation: Approximately 1.0 g of the cream is accurately weighed, dissolved in 20 mL of methanol with heating, cooled, and diluted to 100 mL with the mobile phase. The solution is then filtered through a 0.45 µm membrane filter before injection.

Method 2: For Simultaneous Quantification in a Pharmaceutical Formulation [2][3]

  • Chromatographic System: An RP-HPLC system with a UV detector.

  • Column: Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: A mixture of deionized water (adjusted to pH 3 with phosphoric acid) and acetonitrile (35:65, v/v) with isocratic elution.

  • Flow Rate: 0.7 mL/min.

  • UV Detection Wavelength: 205 nm.

  • Column Temperature: 25 °C.

  • Standard Solution Preparation: A stock solution of this compound (1.0 mg/mL) is prepared by dissolving the compound in methanol. Further dilutions are made with methanol to achieve the desired concentrations for the calibration curve (0.05 to 100.0 µg/mL).

  • Sample Preparation: The specific sample preparation for the pharmaceutical formulation is not detailed but would typically involve dissolution and dilution in a suitable solvent to fall within the linear range of the method.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC-UV method for this compound quantification, as per ICH guidelines.

HPLC_Validation_Workflow cluster_validation_params Validation Parameters start Start: Method Development method_dev Method Optimization (Column, Mobile Phase, Wavelength, etc.) start->method_dev system_suitability System Suitability Testing (Resolution, Tailing Factor, Repeatability) method_dev->system_suitability validation_protocol Validation Protocol Definition system_suitability->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness solution_stability Solution Stability validation_report Final Validation Report solution_stability->validation_report end End: Method Implementation validation_report->end

Caption: HPLC-UV Method Validation Workflow.

This guide provides a foundational comparison for selecting or developing an appropriate HPLC-UV method for this compound quantification. Researchers should always perform their own validation to ensure the method is suitable for their specific sample matrix and equipment.

References

A Head-to-Head Battle of Optical Clarity: Methyl Salicylate vs. BABB

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for rendering biological tissues transparent for deep imaging, researchers are often faced with a choice between various clearing agents. Among the most established and widely used are methyl salicylate and BABB (a mixture of benzyl alcohol and benzyl benzoate). This guide provides a comprehensive comparison of these two solvent-based clearing agents, offering researchers, scientists, and drug development professionals the data and protocols needed to make an informed decision for their specific applications.

Performance at a Glance: A Quantitative Comparison

To facilitate a direct comparison, the following table summarizes the key performance indicators of this compound and BABB based on experimental data from various studies.

ParameterThis compoundBABB (Benzyl Alcohol:Benzyl Benzoate)
Refractive Index ~1.538~1.53 - 1.57 (adjustable by ratio)
Clearing Time Hours to a few days[1][2]Hours to a few days[3]
Tissue Shrinkage Minimal to moderate, often isometric[1]Can be significant[4][5]
Fluorescence Preservation Generally considered better for fluorescent proteins[6]Can quench endogenous fluorescence, but protocols can be modified to improve preservation[3][7]
Toxicity Lower toxicity compared to xylene, but should be handled with care[8]Considered hazardous and requires careful handling[5]
Compatibility Not compatible with most plastics[1]Dissolves many plastics and glues[3][9]

The Principle of Clearing: Refractive Index Matching

The primary goal of tissue clearing is to minimize light scattering, which occurs due to the mismatch in refractive indices between different cellular components (like water, lipids, and proteins).[10][11] Both this compound and BABB are organic solvents that replace the water and lipids within the tissue. Their high refractive indices closely match that of proteins, creating a more optically homogeneous medium and allowing light to pass through with minimal scattering, thus rendering the tissue transparent.[8][10]

cluster_0 Opaque Tissue cluster_1 Transparent Tissue LightScattering High Light Scattering RI_Mismatch Mismatched Refractive Indices (Water, Lipids, Proteins) RI_Mismatch->LightScattering ClearingProcess Tissue Clearing Process (Dehydration & Refractive Index Matching) RI_Mismatch->ClearingProcess Application of this compound or BABB LightTransmission High Light Transmission RI_Match Matched Refractive Indices (Clearing Agent, Proteins) RI_Match->LightTransmission ClearingProcess->RI_Match

Principle of Tissue Clearing

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for tissue clearing using this compound and BABB. Note that specific incubation times may need to be optimized based on tissue type and size.

This compound Clearing Protocol

This protocol is adapted from various sources and is suitable for a range of tissues.[1][2]

  • Fixation: Fix the tissue sample in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Washing: Wash the sample in phosphate-buffered saline (PBS) three times for 1 hour each to remove the fixative.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol (EtOH):

    • 30% EtOH for 1 hour

    • 50% EtOH for 1 hour

    • 70% EtOH for 1 hour

    • 90% EtOH for 1 hour

    • 100% EtOH three times for 1 hour each

  • Clearing:

    • Incubate the sample in a 1:1 mixture of 100% EtOH and this compound for 1-2 hours.

    • Transfer the sample to 100% this compound. The tissue will become transparent within a few hours to a day.

  • Imaging: Image the cleared tissue in a dish with fresh this compound. Use a dipping objective or a custom imaging chamber compatible with organic solvents.

BABB Clearing Protocol

This protocol is a standard method for clearing various tissues.[3][12]

  • Fixation: Fix the tissue sample in 4% PFA overnight at 4°C.

  • Washing: Wash the sample in PBS three times for 1 hour each.

  • Dehydration: Dehydrate the tissue through a graded series of methanol (MeOH) or tert-butanol (tBuOH) to better preserve fluorescence.[3]

    • 50% MeOH/H₂O for 15 minutes

    • 100% MeOH three times for 15 minutes each

  • Clearing:

    • Prepare the BABB solution by mixing benzyl alcohol and benzyl benzoate in a 1:2 ratio.

    • Incubate the dehydrated tissue in the BABB solution with gentle shaking at room temperature, protected from light. The tissue should clear within 1-3 hours.[3]

    • Refresh the BABB solution once for complete clearing.[3]

  • Imaging: Image the cleared tissue in a BABB-compatible imaging chamber. Be cautious as BABB can dissolve the glue and plastic components of some microscope objectives and imaging dishes.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for solvent-based tissue clearing.

Start Start: Tissue Sample Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Washing 2. Washing (e.g., PBS) Fixation->Washing Dehydration 3. Dehydration (Graded Ethanol or Methanol Series) Washing->Dehydration Clearing 4. Clearing (this compound or BABB) Dehydration->Clearing Imaging 5. Imaging (Confocal or Light-Sheet Microscopy) Clearing->Imaging End End: 3D Image Data Imaging->End

General Tissue Clearing Workflow

Choosing the Right Clearing Agent: A Decision Guide

The choice between this compound and BABB depends heavily on the specific experimental requirements.

Start Start: Choose Clearing Agent Fluorescence Is preservation of endogenous fluorescence a high priority? Start->Fluorescence Shrinkage Is minimizing tissue shrinkage critical? Fluorescence->Shrinkage Yes ToughTissue Are you clearing very dense or tough tissue? Fluorescence->ToughTissue No MS Use this compound Shrinkage->MS Yes ModifiedBABB Use modified BABB protocol (e.g., with tBuOH) Shrinkage->ModifiedBABB No BABB Use BABB ToughTissue->BABB Yes ToughTissue->ModifiedBABB No

Decision Guide for Clearing Agent Selection

Conclusion

Both this compound and BABB are powerful tools for rendering tissues transparent, enabling stunning three-dimensional visualization of biological structures. This compound appears to be the superior choice when preserving endogenous fluorescence and minimizing tissue shrinkage are paramount.[1][6] On the other hand, BABB is a robust and rapid clearing agent that excels with tougher tissues, and with protocol modifications, its impact on fluorescence can be mitigated.[3][9] Ultimately, the optimal choice of clearing agent will be dictated by the specific needs of the research question, the tissue type being investigated, and the imaging modality to be employed. By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate method to unlock the intricate details hidden within their samples.

References

A Comparative Guide: GC-FID vs. GC-MS for Methyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable quantification of methyl salicylate in various matrices. This guide provides an objective comparison of two common gas chromatography (GC) detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for this purpose. We will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies to aid in your analytical method development.

Principle of Detection

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. The choice of detector, however, is critical for achieving the desired sensitivity and selectivity.

  • GC-FID: The Flame Ionization Detector operates by pyrolyzing the eluting compounds in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of organic carbon in the analyte. FID is a robust and widely used detector known for its high sensitivity to most organic compounds.[1]

  • GC-MS: A Mass Spectrometer detector ionizes the eluting compounds and then separates the resulting ions based on their mass-to-charge ratio. This provides not only quantitative information but also structural information, allowing for definitive compound identification. GC-MS offers superior selectivity and is capable of identifying unknown compounds.[1]

Performance Comparison: GC-FID vs. GC-MS for this compound

The selection between GC-FID and GC-MS for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. Below is a summary of performance data compiled from various studies.

Performance ParameterGC-FIDGC-MSSource(s)
Limit of Detection (LOD) 5.0 ng0.05 ng/mL - 1 ng/mL[2][3][4][5]
Limit of Quantification (LOQ) 10.0 ng0.5 ng/mL - 5 ng/mL[2][3][4]
Linearity (R²) >0.99>0.9968[2]
Precision (RSD%) <2.2%1.43% - 6.2%[2][3][4]
Accuracy/Recovery (%) ~100%99.48% - 102.33%[2][4]

Key Takeaways:

  • Sensitivity: GC-MS generally demonstrates superior sensitivity with significantly lower Limits of Detection (LOD) and Quantification (LOQ) compared to GC-FID.[2][3][4][5] This makes it the preferred choice for trace-level analysis of this compound.

  • Selectivity: GC-MS offers unparalleled selectivity, as it can distinguish this compound from co-eluting compounds based on their unique mass spectra. This is particularly advantageous when analyzing complex matrices where interferences are likely.

  • Identification: GC-MS provides definitive identification of this compound, which is crucial for regulatory submissions and in forensic applications. FID, on the other hand, relies on retention time matching, which is less specific.

  • Cost and Complexity: GC-FID systems are generally less expensive to purchase and maintain, and their operation is simpler compared to GC-MS systems.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-FID and GC-MS.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Ointment) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column FID Flame Ionization Detector GC_Column->FID Chromatogram Chromatogram FID->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

Figure 1: GC-FID experimental workflow for this compound analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Hair) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS Mass Spectrometer (Ionization & Mass Analysis) GC_Column->MS TIC Total Ion Chromatogram MS->TIC Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Quant_Ident Quantification & Identification TIC->Quant_Ident Mass_Spectrum->Quant_Ident

Figure 2: GC-MS experimental workflow for this compound analysis.

Detailed Experimental Protocols

Below are representative experimental conditions for the analysis of this compound using GC-FID and GC-MS. These should be considered as starting points and may require optimization for specific applications.

GC-FID Method for this compound in Pharmaceuticals
  • Sample Preparation: An ointment containing this compound is dissolved in a suitable solvent like methanol. An internal standard (e.g., camphor) is added for accurate quantification.[4]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.[4]

  • GC Column: A capillary column such as one with a stationary phase suitable for polar compounds.

  • Injector: Cool on-column injection is often used to prevent thermal degradation of the analyte.[4]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[6]

  • Oven Temperature Program: A temperature program is employed to ensure good separation of this compound from other components in the sample matrix. For example, an initial temperature of 70°C held for 1 minute, followed by a ramp to 250°C.[4]

  • Detector Temperature: Typically set around 250-275°C.[4][6]

  • Gas Flow Rates (FID): Hydrogen and air flow rates are optimized for maximum sensitivity.[6]

GC-MS Method for this compound in Biological Matrices
  • Sample Preparation: For plasma or hair samples, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the this compound.[2][3] Derivatization with an agent like BSTFA may be used to improve chromatographic properties.[3] An internal standard, such as ethyl salicylate or a deuterated analog of this compound, is added for accurate quantification.[2][3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for MS/MS).[2]

  • GC Column: A capillary column, for instance, a Simplicity-5 column.[3]

  • Injector: Splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A suitable temperature gradient is applied to achieve optimal separation.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[2] For example, in an MS/MS method, specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[2]

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs of the project.

  • GC-FID is a cost-effective, robust, and reliable technique suitable for routine quality control applications where high sensitivity is not the primary concern and the sample matrix is relatively simple.

  • GC-MS is the superior choice for applications requiring high sensitivity, high selectivity, and definitive identification of this compound, such as in bioanalysis, trace-level impurity determination, and forensic studies. The additional structural information provided by the mass spectrometer is invaluable in complex research and development settings.

References

The Double-Edged Sword: Methyl Salicylate as an Insect Attractant in Field Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Reproducibility and Efficacy

For researchers and scientists in the fields of ecology, agriculture, and pest management, the quest for effective and reproducible insect attractants is paramount. Methyl salicylate (MeSA), a naturally occurring herbivore-induced plant volatile (HIPV), has emerged as a significant candidate for manipulating insect behavior.[1][2][3] Field studies have consistently demonstrated its ability to attract a diverse range of insects, including beneficial natural enemies crucial for biological control, as well as some phytophagous pests. However, the reproducibility of its effects is subject to a variety of environmental and methodological factors, making a thorough understanding of its performance essential.[4] This guide provides an objective comparison of this compound's performance as an insect attractant based on experimental data from various field studies, offering insights into its practical application and the factors influencing its efficacy.

Performance Comparison: Attractiveness to Various Insect Taxa

The effectiveness of this compound as an attractant varies significantly across different insect orders and even within families. The following tables summarize quantitative data from multiple field studies, showcasing the comparative attraction of various insect groups to MeSA-baited traps versus unbaited controls.

Table 1: Attraction of Predatory and Parasitic Insects to this compound

Crop SystemAttracted Natural EnemiesFold Increase in Attraction (MeSA vs. Control)Study Reference
Grapes & HopsChrysopa nigricornis, Hemerobius sp., Deraeocoris brevis, Stethorus punctum picipes, Orius tristicolor, Syrphidae, Braconidae, Empididae, SarcophagidaeSignificantly greater numbers in MeSA-baited blocks[5][6][7]James & Price, 2004
HopsPredatory insectsNearly 4 times greater population in MeSA-baited yard[5][6]James & Price, 2004
CranberriesAdult hoverflies (Syrphidae), adult lady beetles (Coccinellidae), predatory mitesIncreased visitation and doubled predation of sentinel eggs[1]Rodriguez-Saona et al., 2019
SoybeansSyrphid flies, green lacewingsSignificantly greater numbers on traps adjacent to lure[8]Mallinger et al., 2011
SoybeansCoccinella septempunctataUp to threefold more attracted to baited traps[3]Zhu and Park, 2005 (as cited in Rodriguez-Saona et al., 2011)
Ornamentals (Spruce)Aphid parasitoids (Pseudopraon sp.)50% overall increase in adult wasps[9]Salamanca et al., 2022
Ornamentals (Red Maple)Predatory lady beetles, rove beetles, parasitic Ceraphronidae, Diapriidae, and ChalcidoideaIncreased numbers in one or both years[9]Salamanca et al., 2022
StrawberriesChrysopidae, Orius tristicolorOverall positive responses based on sticky traps[10]Lee, 2010

Table 2: Attraction of Herbivorous Insects to this compound

Crop SystemAttracted PestsFold Increase in Attraction (MeSA vs. Control)Study Reference
CranberriesPhytophagous thrips22% and 33% higher in 2011 and 2012, respectively[1]Rodriguez-Saona et al., 2019
CranberriesPlant bugs (Miridae)Approximately five times more abundant[1]Rodriguez-Saona et al., 2019
Sweet PepperFrankliniella tritici (Flower thrips)Significantly higher number in traps baited with MeSA than in no-lure control[11]Efficacy of Herbivore-Induced Plant Volatile this compound... (MDPI)
GrapesThripsAttracted to MeSA lures[11]Gadino et al. (as cited in Efficacy of Herbivore-Induced Plant Volatile...)
StrawberriesThripsAttracted to MeSA lures[11]Lee (as cited in Efficacy of Herbivore-Induced Plant Volatile...)
Ornamentals (Mature Stock)Leafhoppers (Cicadellidae)110% increase in MeSA plots in year 1[9]Salamanca et al., 2022

Factors Influencing Reproducibility

The variability in the attractive properties of this compound across different studies can be attributed to several key factors:

  • Concentration and Release Rate: The concentration of MeSA and the release rate of the lure can strongly influence its attractiveness to different insect species.[4]

  • Deployment Method and Density: The method of deployment (e.g., lures, sprays) and the density of lures per unit area can impact the effective range and concentration gradient of the attractant.[4][12]

  • Crop System and Background Volatiles: The type of crop and the blend of other volatile organic compounds present in the agroecosystem can either enhance or mask the attractiveness of MeSA.[9]

  • Environmental Conditions: Abiotic factors such as temperature, humidity, and wind speed can affect the volatilization and dispersal of this compound.

  • Insect Species and Phenology: The response to MeSA is species-specific, and the life stage and physiological state of the target insect can also play a role.

Experimental Protocols: A Methodological Overview

To ensure the reproducibility of field studies involving this compound, a standardized and detailed experimental protocol is crucial. The following section outlines a general methodology synthesized from various successful field trials.

Lure Deployment and Experimental Design

A common approach involves the use of slow-release lures, such as PredaLure®, which provide a consistent release of MeSA over a specified period.[1][2] The experimental design typically employs a comparison between plots or traps baited with MeSA lures and unbaited control plots. To minimize interference, baited and control plots are separated by a significant distance, often at least 100 meters.[1][2]

Experimental_Workflow_Lure_Deployment cluster_setup Experimental Setup start Select Field Site design Establish Replicated Plots (e.g., Randomized Block Design) start->design control Designate Control Plots (No Lure) design->control treatment Designate Treatment Plots (MeSA Lures) design->treatment separation Ensure Sufficient Distance Between Plots (>100m) control->separation treatment->separation lure_deployment Deploy MeSA Lures (e.g., PredaLure® at specified density) separation->lure_deployment Data_Collection_Workflow cluster_sampling Insect Sampling Methods cluster_analysis Data Analysis start Initiate Sampling Period sticky Deploy & Collect Sticky Traps start->sticky pitfall Deploy & Collect Pitfall Traps start->pitfall shake Conduct Canopy Shake Samples start->shake visual Perform Visual Inspections start->visual sentinel Monitor Sentinel Prey start->sentinel sort Sort & Identify Collected Insects sticky->sort pitfall->sort shake->sort count Quantify Insect Abundance visual->count sentinel->count sort->count stats Statistical Analysis (e.g., ANOVA, t-test) count->stats conclusion Draw Conclusions stats->conclusion HIPV_Signaling_Pathway herbivore Herbivore Feeding damage Mechanical Damage & Salivary Elicitors herbivore->damage signaling Systemic Signaling (e.g., Jasmonic Acid, Salicylic Acid) damage->signaling synthesis Synthesis of Volatile Organic Compounds (VOCs) signaling->synthesis mesa This compound (MeSA) synthesis->mesa other_vocs Other HIPVs synthesis->other_vocs emission Emission of VOC Blend mesa->emission other_vocs->emission attraction Attraction of Natural Enemies emission->attraction

References

A Comparative Guide to Cross-Validation of Analytical Methods for Methyl Salicylate Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, ensuring the reliability and accuracy of quantitative data is paramount. Cross-validation of analytical methods serves as a critical process to demonstrate the interchangeability and consistency of different techniques used to measure the same analyte. This guide provides a comparative overview of validated analytical methods for the determination of methyl salicylate, a widely used active ingredient in topical pharmaceutical formulations. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs.

The following sections detail the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by experimental data from various studies. Adherence to guidelines from the International Council for Harmonisation (ICH) is a common thread throughout these validated methods, ensuring a high standard of data integrity.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

The performance of an analytical method is defined by several key parameters, including linearity, accuracy, precision, and the limits of detection and quantification. The following table summarizes these parameters for different validated HPLC and GC methods for this compound determination, providing a basis for objective comparison.

Parameter HPLC Method 1 HPLC Method 2 HPLC Method 3 GC Method 1 GC Method 2
Linearity (R²) 0.9999[6]> 0.999[7]> 0.996[8]0.9998[9]0.9989[10]
Concentration Range 25 - 175 µg/mL[6]0.05 - 100 µg/mL[11]80% - 120% of expected concentration[8]1.5 - 4.5 mg/mL[9]Not Specified
Accuracy (% Recovery) 99.78 - 100.0%[6]97.80 - 103.80%[11]98 - 102%[8]98.0 - 102.0%[9]100.0% ± 2.2%[12]
Precision (%RSD) < 0.14% (Intra-day), < 0.23% (Inter-day)[6]0.145 - 2.032%[11]Not SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) Not Specified0.0271 µg/mL[7][11]Not SpecifiedNot Specified5.0 ng[12]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following are the experimental protocols for the methods cited in the comparative table.

HPLC Method 1[6]
  • Instrumentation: Reversed-phase liquid chromatography (RPLC) system with a photodiode array detector.

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 ± 0.5°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 304 nm.

  • Standard Preparation: A stock solution of this compound (0.1 g in 100 mL methanol) was prepared. A 10 mL aliquot was diluted to 100 mL with the mobile phase to yield a final concentration of 100 µg/mL. Linearity was assessed over a concentration range of 25-175 µg/mL.

HPLC Method 2[11]
  • Instrumentation: RP-HPLC system with a UV detector.

  • Column: Thermo Scientific ACCLAIM™ 120 C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of deionized water (pH adjusted to 3 with phosphoric acid) and acetonitrile (35:65, v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 205 nm.

  • Standard Preparation: A 1.0 mg/mL stock solution of this compound was prepared by diluting the compound with methanol. Further dilutions were made using methanol.

HPLC Method 3[8]
  • Instrumentation: Liquid chromatography system.

  • Sample Preparation: Liquid-liquid extraction.

  • Validation Range: 80% to 120% of the expected concentrations.

  • Key Finding: The method demonstrated a linear relationship with an R² value higher than 0.996 and mean recovery values between 98% and 102%.

GC Method 1[9]
  • Instrumentation: Gas chromatograph.

  • Internal Standard: Anethole (2.0 mg/mL in Isopropyl alcohol).

  • Standard Preparation: 3.0 mg/mL this compound Standard in the internal standard solution.

  • Sample Preparation: A sample of the formulation equivalent to 3.0 mg/mL of this compound was prepared in the internal standard solution, sonicated, and filtered.

  • Linearity: Assessed at seven concentration levels from 1.5 mg/mL to 4.5 mg/mL.

GC Method 2[10][13]
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Fused silica capillary column (30 m length, 0.53 mm diameter) with an ethylene glycol film (1 µm thickness).

  • Carrier Gas: Nitrogen at a flow rate of 5.0 mL/min.

  • Oven Temperature Program: Initial temperature of 120°C (held for 5 min), then ramped at 15°C/min to a final temperature of 200°C (held for 3 min).

  • Injector and Detector Temperature: 230°C and 270°C, respectively.

  • Injection Volume: 1 µL.

Visualizing the Cross-Validation Workflow

To better understand the process of analytical method cross-validation, the following diagrams illustrate the logical workflow and the relationship between different analytical techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Analytical Objective (e.g., quantify this compound) SelectMethods Select Candidate Methods (e.g., HPLC, GC) DefineObjective->SelectMethods DefineParams Define Validation Parameters (ICH Guidelines) SelectMethods->DefineParams Method1Validation Validate Method 1 (e.g., HPLC) DefineParams->Method1Validation AnalyzeSamples Analyze Identical Samples with Both Methods Method1Validation->AnalyzeSamples Method2Validation Validate Method 2 (e.g., GC) Method2Validation->AnalyzeSamples CompareResults Compare Performance Data (Accuracy, Precision, etc.) AnalyzeSamples->CompareResults AssessEquivalence Assess Method Equivalence CompareResults->AssessEquivalence Report Final Report AssessEquivalence->Report

Caption: Workflow for the cross-validation of analytical methods.

MethodRelationship cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) Analyte This compound in Pharmaceutical Formulation HPLC_Principle Separation based on partitioning between stationary and mobile phases Analyte->HPLC_Principle Analysis by GC_Principle Separation based on volatility and interaction with stationary phase Analyte->GC_Principle Analysis by HPLC_Detection UV/Vis or Photodiode Array Detection HPLC_Principle->HPLC_Detection Quantification GC_Detection Flame Ionization Detection (FID) GC_Principle->GC_Detection Quantification

Caption: Relationship between HPLC and GC for this compound analysis.

References

A Head-to-Head Comparison: Rapid Tissue Processing with Methyl Salicylate Versus Alternative Clearing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to achieve rapid and effective tissue clearing for three-dimensional imaging, the choice of clearing agent is paramount. This guide provides an objective comparison of a rapid tissue processing method utilizing methyl salicylate against other common clearing techniques, supported by experimental data and detailed protocols.

This compound, a key component of the historic Spalteholz clearing agent, has seen a resurgence in its use for rapid tissue processing, offering a less toxic alternative to xylene.[1][2] This comparison guide delves into the performance of this compound-based clearing and contrasts it with other widely used solvent-based, aqueous-based, and hydrogel-based methods.

Performance Comparison: A Quantitative Overview

The efficacy of a tissue clearing method can be evaluated based on several key parameters: processing time, tissue shrinkage or expansion, transparency, and preservation of fluorescent signals. The following tables summarize the performance of this compound-based rapid tissue processing in comparison to other established methods.

Method CategoryClearing Agent(s)Processing TimeTissue Size ChangeFluorescence PreservationToxicity
Solvent-Based This compound Hours to Days [1][3]Minimal Shrinkage [1][4]Good (for some fluorophores) [5]Moderate [1]
Benzyl Alcohol/Benzyl Benzoate (BABB)Days[2]Shrinkage[6][7]Poor for fluorescent proteins[7]High[8]
Dibenzyl Ether (DBE)Days[6]Shrinkage[6]Moderate[7]High
Aqueous-Based CUBICDays to Weeks[7][9]Expansion[6]Excellent[9]Low[8]
ScaleA2Weeks[6]Expansion[6]Good[7]Low
SeeDBDays[2]Minimal ChangeGoodLow
Hydrogel-Based CLARITYDays to Weeks[10]ExpansionExcellent[11]Low (monomers are toxic)
SHIELDDays[10]Minimal ChangeExcellentLow

Table 1: General Comparison of Tissue Clearing Methods. This table provides a qualitative overview of key performance indicators for different categories of tissue clearing techniques, highlighting the competitive advantages of the rapid this compound method in terms of speed and minimal tissue distortion.

ParameterRapid this compound MethodRoutine Xylene Method
Total Processing Time 6 hours[3]2 days[3]
Tissue Shrinkage (Area) Not statistically significant difference[1]Not statistically significant difference[1]
Staining Quality Comparable to routine method[1][12]Standard for histology[1][12]
Cost-Effectiveness More cost-effective[1]Less cost-effective[1]

Table 2: Direct Comparison of Rapid this compound vs. Routine Xylene Processing. This table presents a summary of findings from studies directly comparing the rapid protocol using this compound as a clearing agent against the conventional xylene-based method for routine histological processing. The data indicates a significant reduction in processing time without compromising the quality of the results.[1][4][12]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful implementation of any tissue clearing protocol. Below are the step-by-step protocols for the rapid this compound method and a representative alternative from each major category.

Protocol 1: Rapid Tissue Processing using this compound

This protocol is adapted from studies demonstrating a significant reduction in processing time compared to conventional methods.[1][12]

  • Fixation: Fix tissue specimens in 10% neutral buffered formalin for a minimum of 6 hours.

  • Dehydration:

    • 70% Isopropyl Alcohol - 1 hour

    • 90% Isopropyl Alcohol - 1 hour

    • Absolute Isopropyl Alcohol I - 1 hour

    • Absolute Isopropyl Alcohol II - 1 hour

  • Clearing:

    • This compound - 1 hour

  • Infiltration:

    • Molten Paraplast Wax I - 30 minutes

    • Molten Paraplast Wax II - 30 minutes

  • Embedding: Embed the tissue in paraffin wax.

Protocol 2: Benzyl Alcohol/Benzyl Benzoate (BABB) Clearing

BABB is a classic organic solvent-based clearing method, often used as a benchmark.[13]

  • Fixation: Fix tissue in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Dehydration:

    • 50% Ethanol - 1 hour

    • 70% Ethanol - 1 hour

    • 95% Ethanol - 1 hour

    • 100% Ethanol I - 1 hour

    • 100% Ethanol II - 1 hour

  • Clearing:

    • Immerse the dehydrated tissue in a 1:2 mixture of Benzyl Alcohol and Benzyl Benzoate (BABB) until transparent. This can take several hours to days depending on the tissue size.

Protocol 3: CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis) Clearing

CUBIC is a popular aqueous-based method known for its excellent fluorescence preservation.[9]

  • Fixation: Perfuse and fix the tissue with 4% PFA.

  • Delipidation and Clearing (CUBIC-1):

    • Immerse the tissue in CUBIC-1 reagent (a mixture of urea, Quadrol, and Triton X-100) at 37°C with gentle shaking.

    • Replace the reagent every 1-2 days until the tissue becomes transparent (can take several days to two weeks).

  • Refractive Index (RI) Matching (CUBIC-2):

    • Wash the cleared tissue with PBS.

    • Immerse the tissue in CUBIC-2 reagent (a mixture of sucrose and urea) for RI matching for 1-3 days.

Protocol 4: CLARITY

CLARITY is a hydrogel-based method that provides excellent transparency and antibody penetration.[10]

  • Hydrogel Monomer Infusion: Infuse the fixed tissue with a hydrogel monomer solution (containing acrylamide, bis-acrylamide, and PFA) at 4°C for 1-3 days.

  • Polymerization: Degas the sample and polymerize the hydrogel by incubating at 37°C for 3 hours.

  • Lipid Removal:

    • Remove the tissue from the hydrogel and place it in a clearing solution containing sodium dodecyl sulfate (SDS).

    • Perform electrophoretic tissue clearing (ETC) for several days to weeks, depending on the tissue size, to actively remove lipids.

  • Refractive Index Matching: Wash the cleared tissue and incubate in a refractive index matching solution.

Visualizing the Workflow

To better understand the procedural flow of the rapid this compound method and how it compares to a more complex hydrogel-based method like CLARITY, the following diagrams illustrate the key steps involved.

Rapid_Methyl_Salicylate_Workflow start Start: Fixed Tissue dehydration Dehydration (Graded Isopropyl Alcohol) start->dehydration ~4 hours clearing Clearing (this compound) dehydration->clearing 1 hour infiltration Wax Infiltration (Molten Paraplast) clearing->infiltration 1 hour embedding Embedding infiltration->embedding

Caption: Workflow of the rapid tissue processing method using this compound.

CLARITY_Workflow start Start: Fixed Tissue infusion Hydrogel Monomer Infusion start->infusion 1-3 days polymerization Polymerization infusion->polymerization ~3 hours lipid_removal Lipid Removal (Electrophoresis with SDS) polymerization->lipid_removal Days to Weeks ri_matching Refractive Index Matching lipid_removal->ri_matching 1-3 days imaging Imaging ri_matching->imaging

Caption: Workflow of the hydrogel-based CLARITY tissue clearing method.

Comparison_Criteria cluster_criteria Evaluation Criteria center_node center_node criteria_nodes criteria_nodes TC Tissue Clearing Method Selection Time Processing Time TC->Time Size Tissue Integrity (Shrinkage/Expansion) TC->Size Fluor Fluorescence Preservation TC->Fluor Tox Toxicity & Safety TC->Tox Cost Cost & Complexity TC->Cost

Caption: Key criteria for selecting a suitable tissue clearing method.

Conclusion

The rapid tissue processing method using this compound presents a compelling option for researchers prioritizing speed and minimal tissue distortion. For standard histology and some fluorescence imaging applications, it offers a significant reduction in turnaround time compared to traditional xylene-based methods and more complex clearing techniques.[1][3][4] However, for applications requiring the preservation of a broad spectrum of fluorescent proteins or the imaging of very large, intact organs, aqueous-based or hydrogel-based methods like CUBIC and CLARITY, respectively, may be more suitable despite their longer processing times.[9][11] The choice of the optimal clearing method will ultimately depend on the specific experimental goals, available equipment, and the nature of the tissue being investigated.

References

inter-laboratory comparison of methyl salicylate quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Guide to the Quantification of Methyl Salicylate

This guide provides a comparative overview of common analytical methodologies for the quantification of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented is a synthesis of single-laboratory validation studies, offering insights into the performance of various techniques.

Comparative Analysis of Quantitative Methods

The quantification of this compound is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of a method is often dependent on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance characteristics as reported in various studies.

Analytical MethodLinearity Range (µg/mL)Precision (RSD%)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-PDA 25 - 175< 0.2399.78 - 100.0Not ReportedNot Reported
RP-HPLC-UV 0.05 - 100.0< 2.6897.80 - 103.800.0271 µg/mLNot Reported
GC-FID Not ReportedNot ReportedNot ReportedNot Reported0.002%
Capillary GC-FID 24.0 - 60.0Not Reported100.0 ± 2.25.0 ng10.0 ng

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published single-laboratory validation studies and may require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC)

Method 1: Reversed-Phase HPLC with PDA Detection [1]

  • Instrumentation : A standard reversed-phase liquid chromatography (RPLC) system equipped with a photodiode array (PDA) detector is utilized.[1]

  • Chromatographic Conditions :

    • Column : Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase : An isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid is used.[1]

    • Flow Rate : The mobile phase is delivered at a constant flow rate of 1.0 mL/min.[1]

    • Column Temperature : The column is maintained at a temperature of 30 ± 0.5°C.[1]

    • Detection : The PDA detector is set to a wavelength of 304 nm for monitoring the eluent.[1]

    • Injection Volume : A 20 µL aliquot of the sample solution is injected.[1]

  • Sample Preparation : For cream-based samples, approximately 1.0 g of the sample is accurately weighed and dissolved in 20 mL of methanol, with heating if necessary. After cooling to room temperature, the solution is diluted to 100 mL with the mobile phase and subsequently filtered through a 0.45 µm membrane filter prior to injection.[1]

Method 2: Reversed-Phase HPLC with UV Detection [2]

  • Instrumentation : An RP-HPLC system coupled with a UV detector is employed for this method.[2]

  • Chromatographic Conditions :

    • Column : A Thermo Scientific ACCLAIMTM 120 C18 column (4.6 mm × 150 mm, 5 µm) is used for separation.[2]

    • Mobile Phase : The mobile phase consists of an isocratic mixture of deionized water (adjusted to pH 3 with phosphoric acid) and acetonitrile in a 35:65 (v/v) ratio.[2]

    • Flow Rate : The analysis is performed at a flow rate of 0.7 mL/min.[2]

    • Temperature : The column and sample are maintained at 25 °C.[2]

    • Detection : UV detection is carried out at a wavelength of 205 nm.[2]

Gas Chromatography (GC)

Method 1: GC with Flame Ionization Detection (FID) [3]

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) is required.[3]

  • Chromatographic Conditions :

    • Column : A DB-624 capillary column (30 m x 0.32 mm i.d., 1.8 µm film thickness) is used.[3]

    • Temperature Program : The oven temperature is initially held at 100°C for 1 minute, then increased at a rate of 5°C/min to 180°C, and held for 3 minutes.[3]

    • Injector and Detector Temperatures : The injector temperature is set to 200°C and the detector temperature to 250°C.[3]

    • Carrier Gas : Nitrogen is used as the carrier gas at a flow rate of 5 mL/min.[3]

    • Injection Mode : A splitless injection is performed.[3]

  • Sample Preparation : Approximately 1 g of the sample is accurately weighed into a 20 mL volumetric flask. 15 mL of methanol is added, and the sample is sonicated for 20 minutes. The solution is then diluted to the mark with methanol and filtered before injection.[3]

Method 2: Capillary GC with FID and Cool On-Column Injection [4]

  • Instrumentation : This method utilizes a gas chromatograph with a flame ionization detector (FID) and a cool on-column injector.[4]

  • Chromatographic Conditions :

    • Temperature Program : The oven is held at an isothermal temperature of 70°C for 1 minute, followed by a temperature ramp of 10°C/min up to 250°C, which is then held for 6 minutes.[4]

    • Carrier Gas Flow Rate : The carrier gas flow rate is maintained at 1.0 ml/min.[4]

    • Detector Temperature : The FID is set to a temperature of 275°C.[4]

Visualized Workflows and Relationships

To further clarify the processes and relationships involved in this compound quantification, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_validation 3. Method Validation cluster_reporting 4. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Reagents select_method->prepare_standards sample_prep Sample Preparation prepare_standards->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup run_analysis Perform Analytical Runs instrument_setup->run_analysis linearity Linearity & Range run_analysis->linearity precision Precision (Repeatability & Intermediate Precision) run_analysis->precision accuracy Accuracy (Recovery) run_analysis->accuracy specificity Specificity run_analysis->specificity lod_loq LOD & LOQ run_analysis->lod_loq data_analysis Data Analysis & Statistics linearity->data_analysis precision->data_analysis accuracy->data_analysis specificity->data_analysis lod_loq->data_analysis documentation Documentation & Reporting data_analysis->documentation

General Workflow for Analytical Method Validation.

Method_Comparison cluster_methods Analytical Methods cluster_params Key Performance Parameters cluster_application Typical Applications HPLC HPLC Linearity Linearity HPLC->Linearity Excellent Precision Precision HPLC->Precision High Accuracy Accuracy HPLC->Accuracy High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Good to Excellent Specificity Specificity HPLC->Specificity High Pharma Pharmaceutical Formulations (Creams, Ointments) HPLC->Pharma Bio Biological Samples (Plasma, Tissue) HPLC->Bio GC GC GC->Linearity Good GC->Precision High GC->Accuracy High GC->Sensitivity Excellent (especially with MS) GC->Specificity High GC->Bio Food Food & Flavorings GC->Food

Comparison of HPLC and GC for this compound Analysis.

References

A Comparative Analysis of Natural vs. Synthetic Methyl Salicylate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Methyl salicylate, the active compound renowned for its analgesic and anti-inflammatory properties and characteristic wintergreen scent, is available in both natural and synthetic forms. Natural this compound is primarily sourced from wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta) oils, where it constitutes over 98% of the oil.[1][2][3] The synthetic counterpart is produced through the esterification of salicylic acid with methanol.[4] While chemically identical, the presence of minor constituents in the natural form has led to ongoing debate regarding potential differences in their biological efficacy. This guide provides a comparative analysis of natural and synthetic this compound based on available experimental data from various biological assays.

Data Summary of Biological Activities

The following table summarizes the quantitative data available for the biological activities of natural wintergreen oil (as a proxy for natural this compound due to its high this compound content) and synthetic this compound. It is important to note that direct comparative studies are limited, and some data is extrapolated from studies on either the natural oil or the synthetic compound alone.

Biological AssayNatural this compound (Wintergreen Oil)Synthetic this compoundKey Findings & Citations
Anti-inflammatory Activity
In Vitro Egg Albumin DenaturationMax. Inhibition: 90.40% at 500 µg/mlOutperformed by natural wintergreen oil in the same studyNatural wintergreen oil demonstrated significant anti-inflammatory activity, outperforming both diclofenac sodium and synthetic this compound standards in this assay.[5]
COX-2 Enzyme InhibitionPotent inhibitorIC50: 0.4307 µg/mlThis compound lactoside, a derivative, is a known COX inhibitor. A study on synthetic this compound gel confirmed its COX-2 enzyme inhibition properties.[6][7] Direct comparative IC50 values are not readily available.
Antimicrobial Activity
Staphylococcus epidermidisMIC: 156.3 µg/mLData not available for direct comparisonSeveral samples of natural wintergreen oil showed notable antibacterial activity against S. epidermidis.[8][9]
Aspergillus nigerMIC: 78.1 µg/mLData not available for direct comparisonOne sample of natural wintergreen oil was effective against this fungal strain.[8][9]
Analgesic Activity
Topical ApplicationEffective for muscle and joint painEffective for muscle and joint painBoth natural and synthetic forms are widely used in topical analgesics. The mechanism involves counter-irritation and inhibition of prostaglandin synthesis.[10] Quantitative comparative data on analgesic efficacy is lacking.
Antioxidant Activity
Various Assays (e.g., DPPH, ORAC)Moderate activity reportedData not available for direct comparisonWintergreen oil is reported to have moderate antioxidant activity. However, some reports suggest pure salicylates have low direct free radical scavenging activity, with their antioxidant effects being more prominent in cellular models through the downregulation of transcription factors like NF-κB.[1][2]

Note: The lack of direct comparative studies necessitates caution when interpreting the above data. The bioactivity of natural wintergreen oil may be influenced by the synergistic effects of its minor constituents, which are absent in the synthetic version.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Anti-inflammatory Assay: In Vitro Egg Albumin Denaturation Method

This assay assesses the anti-inflammatory activity by measuring the inhibition of protein denaturation.

  • Preparation of Solutions:

    • A reaction mixture (5 mL) is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of wintergreen oil/synthetic this compound.

    • A control solution is prepared with 2 mL of distilled water instead of the test substance.

    • A standard drug solution (e.g., diclofenac sodium) is used for comparison.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.[5]

Antimicrobial Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (natural or synthetic this compound) is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8][9]

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a substance.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Varying concentrations of the test sample are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins. Additionally, salicylates have been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the expression of pro-inflammatory genes.

G cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Cell_Membrane IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB->Proinflammatory_Genes Induces Transcription COX2 COX-2 Proinflammatory_Genes->COX2 Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Methyl_Salicylate This compound (Natural or Synthetic) Methyl_Salicylate->IKK Inhibits Methyl_Salicylate->COX2 Inhibits G Start Start: Obtain Samples Natural_MS Natural this compound (Wintergreen Oil) Start->Natural_MS Synthetic_MS Synthetic this compound Start->Synthetic_MS Characterization Physicochemical Characterization (GC-MS, Purity) Natural_MS->Characterization Synthetic_MS->Characterization Biological_Assays Biological Assays Characterization->Biological_Assays Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition, Cytokine Production) Biological_Assays->Anti_inflammatory Analgesic Analgesic Assays (e.g., Hot Plate, Writhing Test) Biological_Assays->Analgesic Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Biological_Assays->Antioxidant Antimicrobial Antimicrobial Assays (MIC, MBC) Biological_Assays->Antimicrobial Data_Analysis Data Analysis and Comparison Anti_inflammatory->Data_Analysis Analgesic->Data_Analysis Antioxidant->Data_Analysis Antimicrobial->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

References

A Comparative Guide to Headspace Gas Chromatography (GC) Methods for the Validation of Volatile Organic Compounds, Including Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated headspace gas chromatography (HS-GC) methods for the quantification of volatile organic compounds (VOCs), with a specific focus on methyl salicylate. The information presented is curated from peer-reviewed studies and established analytical practices to assist researchers and drug development professionals in selecting and implementing robust analytical methods.

Performance Comparison of Validated HS-GC Methods

The following table summarizes the performance characteristics of different HS-GC methods for the analysis of this compound and other VOCs. This data is essential for evaluating the suitability of a method for a specific application, considering factors such as required sensitivity, accuracy, and precision.

Parameter Method 1: Static HS-GC-FID for Topical Formulation Method 2: HS-SPME-GC-MS for Plant Volatiles Method 3: General HS-GC-FID for VOCs in Pharmaceuticals
Analyte This compound, Camphor, l-Menthol, Ethyl SalicylateThis compound and other plant volatilesGeneral Volatile Organic Compounds
Matrix Topical Stick (Liquid Paraffin Dilution)Tomato Plant LeavesPharmaceutical Products
Linearity (R²) > 0.996[1]Not explicitly stated, but quantitative analysis was performedTypically > 0.99[2]
Accuracy (Recovery) 98% - 102%[1]Not explicitly statedTypically within 85-115%
Precision (RSD%) Found to be acceptably precise at three levels: system repeatability, method precision, and intermediate precision.[1]< 5.0%[3]Typically < 15%
Limit of Detection (LOD) Not explicitly stated10 ng/g (fresh weight)[3]Analyte and matrix dependent
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly statedAnalyte and matrix dependent

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are representative experimental protocols for the HS-GC analysis of volatile organic compounds.

Method 1: Static Headspace GC-FID for this compound in a Topical Formulation

This method is adapted from the validated procedure described by Pauwels et al. (2012) for the analysis of a topical stick formulation.[1]

1. Sample Preparation:

  • Accurately weigh a portion of the topical stick formulation.

  • Dissolve the sample in a suitable dilution solvent, such as liquid paraffin, in a headspace vial.

  • Seal the vial immediately with a PTFE-faced silicone septum and an aluminum crimp cap.

2. Headspace Parameters:

  • Vial Equilibration Temperature: Optimized to ensure complete volatilization of the analytes (e.g., 80-120°C).

  • Vial Equilibration Time: Sufficient time to allow for the partition equilibrium of the analytes between the sample and the headspace (e.g., 15-30 minutes).

  • Pressurization Time: Time to pressurize the vial with the carrier gas (e.g., 0.5-1 minute).

  • Loop Filling Time: Time to fill the sample loop with the headspace gas (e.g., 0.1-0.5 minutes).

  • Injection Time: Time for the transfer of the sample from the loop to the GC injector (e.g., 0.5-1 minute).

3. Gas Chromatography (GC) - Flame Ionization Detector (FID) Parameters:

  • Column: A suitable capillary column for the separation of volatile compounds (e.g., a mid-polar phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Oven Temperature Program: An initial isothermal period followed by a temperature ramp to elute all compounds of interest.

  • Injector Temperature: Set to ensure rapid vaporization of the sample without degradation (e.g., 250°C).

  • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C).

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Plant Leaves

This protocol is based on the method developed by Zhang et al. (2004) for the analysis of volatile compounds from tomato leaves.[3]

1. Sample Preparation:

  • Grind fresh plant leaves under liquid nitrogen to a fine powder.

  • Transfer a known amount of the powdered sample into a headspace vial.

  • Seal the vial.

2. Headspace SPME Parameters:

  • SPME Fiber: Select a fiber with a coating appropriate for the target analytes (e.g., 100 µm polydimethylsiloxane (PDMS)).

  • Extraction Temperature: The temperature at which the vial is incubated during extraction (e.g., 60°C).

  • Extraction Time: The duration the SPME fiber is exposed to the headspace of the sample (e.g., 30 minutes).

3. Gas Chromatography (GC) - Mass Spectrometry (MS) Parameters:

  • Column: A non-polar or mid-polar capillary column suitable for GC-MS analysis.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A programmed temperature gradient to achieve optimal separation.

  • Injector: Operated in splitless mode for a defined period to ensure efficient transfer of analytes from the SPME fiber to the column.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scanned over a range that includes the molecular ions and characteristic fragments of the target analytes.

    • Source and Transfer Line Temperatures: Maintained at appropriate temperatures to prevent condensation and ensure efficient ionization.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the validation of a headspace GC method.

Headspace_GC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hs Headspace Analysis cluster_gc GC Separation and Detection cluster_data Data Analysis and Validation Sample Sample Weighing and Dilution Vial Vial Sealing and Incubation Sample->Vial Standard Standard Stock and Working Solutions Standard->Vial Injection Headspace Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Peak Peak Integration and Quantification Detection->Peak Validation Validation Parameter Calculation (Linearity, Accuracy, Precision, LOD, LOQ) Peak->Validation

Caption: Workflow for Headspace GC Method Validation.

This second diagram illustrates the decision-making process for method selection based on analytical requirements.

Method_Selection_Logic node_rect node_rect Start Define Analytical Need Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Static_HS Static Headspace GC Matrix->Static_HS No Sensitivity->Static_HS No SPME_HS HS-SPME GC Sensitivity->SPME_HS Yes Specificity High Specificity Required? GC_MS Use GC-MS Detector Specificity->GC_MS Yes GC_FID Use GC-FID Detector Specificity->GC_FID No Static_HS->Specificity SPME_HS->Specificity

Caption: Logic for Selecting a Headspace GC Method.

References

comparison of different extraction methods for methyl salicylate from plant matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Methyl Salicylate Extraction from Plant Matrices

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for extracting this compound from plant sources, primarily Wintergreen (Gaultheria procumbens) and Sweet Birch (Betula lenta).[1][2][3] this compound, the primary component of wintergreen oil, is a valuable organic ester used for its analgesic and anti-inflammatory properties.[3][4] The efficiency, yield, and purity of the extracted compound are highly dependent on the methodology employed. This document details and contrasts conventional and modern extraction techniques, providing supporting data and standardized protocols to aid researchers in selecting the most suitable method for their specific applications.

Quantitative Comparison of Extraction Methods

The selection of an extraction method is a critical step that influences process efficiency, environmental impact, and the quality of the final product. The following table summarizes quantitative data from various studies, offering a comparative overview of key performance indicators for each technique.

Extraction MethodPlant MatrixKey ParametersYield/EfficiencyPurityKey Findings & RemarksSource(s)
Steam Distillation Gaultheria procumbens (Wintergreen)N/AHigh>99% this compoundTraditional and primary method for commercial wintergreen oil production. Effective for volatile compounds.[5][6][7]
Solvent Extraction Gaultheria procumbens (Stems)Solvent: AcetoneUp to 199.9 mg/g of salicylates (dry extract)N/AAcetone was found to be the most efficient solvent for extracting salicylates from stems and fruits.[4][8]
Solvent Extraction Gaultheria procumbens (Leaves)Solvent: Methanol-Water (75:25, v/v)Up to 187.5 mg/g of salicylates (dry extract)N/AA methanol-water mixture is highly effective for extracting salicylates from leaves.[4]
Ultrasound-Assisted Extraction (UAE) General Plant MaterialVaries (e.g., 20-60 min, 25°C)High yieldsHigh purityReduces extraction time and solvent consumption by enhancing mass transfer through acoustic cavitation.[9][10] Considered a "green" technique.[9][10][11]
Microwave-Assisted Extraction (MAE) General Plant MaterialVaries (e.g., 5-40 min, 120°C)High yields, rapidHigh puritySignificantly reduces extraction time compared to conventional methods. Note: Many studies focus on microwave-assisted synthesis, which is a different process.[12][13]
Supercritical Fluid Extraction (SFE) General Plant MaterialHigh pressure & temperature CO₂Highly efficientHigh purityA green extraction method that requires specialized equipment. Uses supercritical CO₂ as the solvent.[1]
Headspace Solid-Phase Microextraction (HS-SPME) Lycopersicon esculentum (Tomato) Leaves100 µm PDMS fiberDetection Limit: 10 ng/g (fresh weight)N/AAn analytical, solvent-free method for quantifying volatile compounds, not for bulk extraction.[14] Excellent for sample preparation for GC-MS analysis.[14][15][16]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides step-by-step protocols for the key extraction methods, accompanied by visual workflows generated using Graphviz (DOT language).

Steam Distillation

Steam distillation is the most traditional method for extracting essential oils. It is particularly effective for volatile compounds like this compound that are immiscible with water. The process involves co-distilling the plant material with water; the resulting vapor, a mixture of steam and volatile oil, is condensed and collected.

Experimental Protocol:

  • Preparation: Weigh the plant material (e.g., leaves of Gaultheria procumbens or bark of Betula lenta) and chop it into small pieces to increase the surface area.[1][5]

  • Apparatus Setup: Place the prepared plant material into a round-bottom flask and add a sufficient volume of water (e.g., 18 mL of water for 2 g of material).[17] Set up a simple distillation apparatus with a heating mantle and a condenser.

  • Distillation: Heat the flask to boiling. The steam and volatile this compound will co-distill. Continue collecting the distillate until it runs clear, indicating that most of the oil has been extracted.[17]

  • Separation: The collected distillate will consist of two layers: an aqueous layer and the this compound oil. Transfer the distillate to a separatory funnel.

  • Extraction: Extract the oily layer. To recover dissolved oil from the aqueous layer, perform a liquid-liquid extraction using an organic solvent like methylene chloride (e.g., two extractions with 15 mL each).[17]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., magnesium sulfate). Filter the solution and remove the solvent using a rotary evaporator to yield the purified this compound.[17]

Workflow Diagram:

Steam_Distillation_Workflow Steam Distillation Workflow prep Plant Material Preparation (Chopping) distill Steam Distillation (Heating with Water) prep->distill collect Collect Distillate (Oil + Water) distill->collect separate Phase Separation (Separatory Funnel) collect->separate extract Solvent Extraction (e.g., CH2Cl2) separate->extract purify Drying & Solvent Evaporation extract->purify product Purified This compound purify->product

Caption: Workflow for this compound extraction via Steam Distillation.

Solvent Extraction

This method involves soaking the plant matrix in a solvent to dissolve the target compounds. The choice of solvent is critical; studies have shown acetone and methanol-water mixtures to be particularly effective for extracting salicylates from Gaultheria procumbens.[4][8]

Experimental Protocol:

  • Preparation: Dry and grind the plant material to a fine powder to maximize solvent contact.

  • Maceration: Place the powdered material (e.g., 30 g) into a flask and add a suitable solvent (e.g., 150 mL of 95% ethanol or acetone).[1][8]

  • Extraction: Agitate the mixture at a controlled temperature for a specified duration (e.g., 3 hours).[1] The process can be performed at room temperature or with gentle heating to improve efficiency.

  • Filtration: Separate the solid plant residue from the liquid extract by vacuum filtration.

  • Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure. The resulting crude extract contains this compound along with other co-extracted compounds.

  • Purification (Optional): Further purification of the crude extract may be required, for example, through liquid-liquid partitioning or chromatography.

Workflow Diagram:

Solvent_Extraction_Workflow Solvent Extraction Workflow prep Plant Material Preparation (Drying & Grinding) macerate Maceration (Soaking in Solvent) prep->macerate filter Filtration (Separate Solids) macerate->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap purify Optional Purification Step evap->purify product Crude/Purified Extract purify->product

Caption: Workflow for this compound extraction via Solvent Extraction.

Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that uses high-frequency sound waves (ultrasound) to enhance extraction efficiency. The process, known as acoustic cavitation, creates microbubbles in the solvent that collapse violently, disrupting plant cell walls and facilitating the release of intracellular compounds.[10][18] This method significantly reduces extraction time and solvent consumption.[9]

Experimental Protocol:

  • Preparation: Prepare a slurry by mixing the powdered plant material with an appropriate solvent in a beaker or flask.

  • Apparatus Setup: Place the vessel containing the slurry into an ultrasonic bath or insert an ultrasonic probe directly into the slurry.

  • Sonication: Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 20-60 minutes).[10] Monitor and control the temperature, as sonication can generate heat.

  • Filtration: After sonication, filter the mixture to separate the solid residue from the liquid extract.

  • Concentration: Remove the solvent from the extract using a rotary evaporator to obtain the final product.

Workflow Diagram:

UAE_Workflow Ultrasound-Assisted Extraction (UAE) Workflow prep Prepare Slurry (Plant Powder + Solvent) sonicate Sonication (Ultrasonic Bath/Probe) prep->sonicate filter Filtration (Separate Solids) sonicate->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap product Crude Extract evap->product

Caption: Workflow for this compound extraction via UAE.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique used for the analysis of volatile and semi-volatile organic compounds.[15][19] It is not a bulk extraction method but is invaluable for analytical purposes, such as quantifying the this compound content in a plant sample via Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol:

  • Sample Preparation: Place a small amount of the plant material (e.g., ground leaves) into a sealed vial.[14]

  • Extraction: Insert an SPME fiber (e.g., coated with polydimethylsiloxane, PDMS) into the headspace (the vapor phase) above the sample.[14][15] Gently heat the vial (e.g., to 90°C) and allow the volatile compounds, including this compound, to adsorb onto the fiber coating for a specific time (e.g., 45 minutes).[15]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the injection port of a gas chromatograph (GC). The high temperature of the port (e.g., 250°C) thermally desorbs the analytes from the fiber onto the GC column for separation and subsequent detection by a mass spectrometer (MS).[15]

Workflow Diagram:

HS_SPME_Workflow HS-SPME Analytical Workflow sample Plant Sample in Sealed Vial adsorb Adsorption (Expose SPME Fiber to Headspace) sample->adsorb desorb Thermal Desorption (GC Injection Port) adsorb->desorb analyze GC-MS Analysis (Separation & Detection) desorb->analyze result Quantitative Data analyze->result

Caption: Workflow for analytical determination of this compound via HS-SPME.

References

A Comparative Guide to Stability-Indicating HPLC Method Validation for Methyl Salicylate in Creams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantification of methyl salicylate in cream formulations. The stability-indicating assay is crucial for ensuring the identity, potency, and purity of the active pharmaceutical ingredient (API) throughout its shelf life by demonstrating that the analytical method can accurately measure the API in the presence of its degradation products, impurities, and excipients.[1][2]

The data presented herein is compiled from published studies and offers a comparative overview of various method parameters and their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3]

Comparative Analysis of Validated HPLC Methods

The following tables summarize the key parameters and performance characteristics of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of this compound in topical formulations. These methods have been validated to be linear, accurate, precise, specific, and robust.

Table 1: Chromatographic Conditions of a Validated RP-HPLC Method [4]

ParameterMethod 1
Column Lichrosorb C8
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 304 nm
Column Temperature 30°C
Injection Volume Not Specified
Run Time < 3.0 min[5]

Table 2: Summary of Method Validation Parameters

Validation ParameterMethod 1 PerformanceICH Acceptance Criteria
Linearity (Concentration Range) 25-175 µg/mL[4]Correlation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9999[4]
Accuracy (% Recovery) 99.78 - 100.0%[4][5]98.0 - 102.0%
Precision (RSD%)
Intra-day< 2.0%[4]RSD ≤ 2.0%
Inter-day< 2.0%[4]RSD ≤ 2.0%
Limit of Detection (LOD) 0.0271 µg/mL[6]Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Not specified in detail, but must be less than or equal to the reporting threshold.[7]Signal-to-noise ratio of 10:1
Specificity Well-resolved peak from degradation products and excipients[4]Peak purity index > 0.999
Robustness Method conditions are robust[5]RSD ≤ 2.0% after minor changes in method parameters

Forced Degradation Studies

For a method to be stability-indicating, it must be able to resolve the active ingredient from its degradation products.[2][8] Forced degradation studies are performed to demonstrate this specificity.[1] The following table summarizes the results of forced degradation studies on this compound.

Table 3: Forced Degradation Study Results for this compound [4]

Stress ConditionTreatmentObservation
Acidic 1 M HCl for 24 hMajor degradation with an additional peak observed at 1.83 min. The this compound peak was well-resolved from the degradation product.
Alkaline 1 M NaOH for 4 hNo degradation observed.
Thermal 60°C for 1 hNo degradation observed.
Photolytic UV light for 24 hNo degradation observed.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This section details the experimental methodology for a validated RP-HPLC method for the determination of this compound in a cream formulation, based on a published study.[4]

1. Materials and Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (analytical grade)

  • This compound Reference Standard

  • Cream formulation containing this compound

2. Chromatographic System:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Lichrosorb C8 column.

3. Preparation of Mobile Phase:

  • Prepare a mixture of methanol and water in the ratio of 65:35 (v/v).

  • Add 1.0% acetic acid to the mixture.

  • Degas the mobile phase before use.

4. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 25-175 µg/mL).

5. Preparation of Sample Solution:

  • Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.

  • Add 20 mL of methanol and heat on a water bath until boiling.

  • Cool the flask to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

6. Chromatographic Analysis:

  • Set the column temperature to 30°C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for about 20 minutes.

  • Inject the standard and sample solutions into the chromatograph.

  • Monitor the eluent at a wavelength of 304 nm.

7. Method Validation:

  • Perform method validation as per ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method.

HPLC_Validation_Workflow start Start: Method Development pre_validation Pre-Validation Checks (System Suitability) start->pre_validation specificity Specificity (Forced Degradation Studies) pre_validation->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Method Documentation & SOP robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for the validation of a stability-indicating HPLC method.

References

A Comparative Analysis of Methyl Salicylate and Other Plant-Derived Defense Elicitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of methyl salicylate (MeSA) and other key plant-derived defense elicitors, namely salicylic acid (SA) and jasmonic acid (JA) with its volatile counterpart, methyl jasmonate (MeJA). The objective is to offer a clear comparison of their performance in activating plant defense mechanisms, supported by experimental data. This document details their signaling pathways, presents quantitative data for comparison, and provides methodologies for key experimental procedures.

Introduction to Plant Defense Elicitors

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to protect themselves from a myriad of pathogens and herbivores. A key component of this defense system is the ability to recognize elicitor molecules, which trigger a cascade of defense responses. Elicitors can be of biotic origin, derived from pathogens or herbivores, or abiotic, resulting from environmental stress. Plant-derived signaling molecules like salicylic acid, jasmonic acid, and their methylated forms act as crucial endogenous elicitors, orchestrating local and systemic defense responses.

This compound (MeSA) , a volatile organic compound, is synthesized from salicylic acid. It plays a significant role in plant defense, particularly in systemic acquired resistance (SAR), where it can act as a mobile signal to prime distal parts of the plant for an impending attack.

Salicylic Acid (SA) is a phenolic phytohormone that is a central regulator of defense against biotrophic and hemibiotrophic pathogens. Its accumulation is a hallmark of SAR and leads to the expression of a battery of pathogenesis-related (PR) proteins.

Jasmonic Acid (JA) and its volatile ester, Methyl Jasmonate (MeJA) , are lipid-derived hormones that are primarily involved in defense against necrotrophic pathogens and herbivorous insects.

This guide will delve into a comparative analysis of these elicitors, focusing on their signaling pathways and their efficacy in inducing various defense responses.

Signaling Pathways

The signaling pathways of salicylic acid and jasmonic acid are complex and involve intricate cross-talk, often acting antagonistically but sometimes synergistically.

Salicylic Acid (SA) and this compound (MeSA) Signaling Pathway

Upon pathogen recognition, SA biosynthesis is induced primarily through the isochorismate (ICS) pathway in the chloroplast. SA can then be converted to the volatile MeSA by the enzyme SA methyltransferase (SAMT). MeSA can be transported to distal tissues, where it is converted back to SA to initiate a systemic defense response. The core of SA signaling involves the receptor NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and its paralogs, NPR3 and NPR4. In the absence of SA, NPR3 and NPR4 act as transcriptional co-repressors. Upon SA accumulation, it binds to NPR3 and NPR4, releasing their repression. SA also binds to NPR1, leading to its conformational change and translocation to the nucleus, where it interacts with TGA transcription factors to activate the expression of defense genes, including PR genes.

SALICYLIC_ACID_PATHWAY Pathogen Pathogen (Biotroph) SA_Biosynthesis SA Biosynthesis (ICS Pathway) Pathogen->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA SAMT SAMT SA->SAMT NPR3_NPR4 NPR3/NPR4 (Repressors) SA->NPR3_NPR4 binds & inhibits NPR1 NPR1 (Co-activator) SA->NPR1 binds MeSA This compound (MeSA) SAMT->MeSA Systemic_Tissue Systemic Tissue MeSA->Systemic_Tissue Volatile Signal TGA TGA Transcription Factors NPR1->TGA activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 1: Simplified Salicylic Acid (SA) and this compound (MeSA) Signaling Pathway.
Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) Signaling Pathway

The biosynthesis of JA is initiated from linolenic acid in the chloroplast and peroxisome. The bioactive form, JA-isoleucine (JA-Ile), is synthesized in the cytoplasm. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon herbivory or necrotrophic pathogen attack, JA-Ile levels rise and promote the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and JAZ proteins. This leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factors, which then activate the expression of JA-responsive defense genes, such as those encoding proteinase inhibitors and enzymes for secondary metabolite production. MeJA can be converted to JA within the plant cell to trigger this signaling cascade.

JASMONIC_ACID_PATHWAY Herbivore Herbivore/ Necrotroph JA_Biosynthesis JA Biosynthesis Herbivore->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 promotes binding MeJA Methyl Jasmonate (MeJA) MeJA->JA_Ile conversion JAZ JAZ Repressor COI1->JAZ targets for degradation Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2/Other TFs JAZ->MYC2 represses JA_Genes JA-Responsive Gene Expression MYC2->JA_Genes activates Defense Defense against Herbivores & Necrotrophs JA_Genes->Defense NORTHERN_BLOT_WORKFLOW start Start: Plant Treatment with Elicitors rna_extraction 1. Total RNA Extraction from Plant Tissue start->rna_extraction gel_electrophoresis 2. Denaturing Agarose Gel Electrophoresis rna_extraction->gel_electrophoresis transfer 3. Transfer of RNA to Nylon Membrane gel_electrophoresis->transfer crosslinking 4. UV Crosslinking to Fix RNA to Membrane transfer->crosslinking prehybridization 5. Prehybridization to Block Non-specific Binding crosslinking->prehybridization hybridization 6. Hybridization with Labeled Gene-Specific Probe prehybridization->hybridization washing 7. Stringency Washes to Remove Unbound Probe hybridization->washing detection 8. Detection of Signal (Autoradiography/Chemiluminescence) washing->detection analysis 9. Analysis of Band Intensity (Quantification) detection->analysis end End: Relative Gene Expression Levels analysis->end WESTERN_BLOT_WORKFLOW start Start: Plant Treatment with Elicitors protein_extraction 1. Total Protein Extraction from Plant Tissue start->protein_extraction quantification 2. Protein Quantification (e.g., Bradford Assay) protein_extraction->quantification sds_page 3. SDS-PAGE to Separate Proteins by Size quantification->sds_page transfer 4. Transfer of Proteins to PVDF or Nitrocellulose Membrane sds_page->transfer blocking 5. Blocking to Prevent Non-specific Antibody Binding transfer->blocking primary_ab 6. Incubation with Primary Antibody (specific to PR protein) blocking->primary_ab secondary_ab 7. Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Analysis of Band Intensity (Quantification) detection->analysis end End: Relative PR Protein Levels analysis->end

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl salicylate in various matrices is paramount. This guide provides a detailed comparison of common analytical methods, focusing on their specificity and selectivity, supported by experimental data from peer-reviewed studies.

The determination of this compound, a widely used active ingredient in topical analgesics and flavoring agent, necessitates analytical methods that are not only accurate and precise but also highly specific and selective, particularly when complex matrices or co-formulated active ingredients are involved. This guide delves into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Spectrophotometry for the analysis of this compound, offering a comparative overview of their capabilities.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound is often dictated by the sample matrix, the presence of other active ingredients, and the required sensitivity. The following table summarizes the quantitative performance of various validated methods.

Analytical MethodMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)Citation(s)
RP-HPLC Medicated Cream25 - 175--99.78 - 100.0[1]
RP-HPLC Pharmaceutical Formulation & Rabbit Skin0.05 - 100.00.0271--[2][3]
RP-HPLC Topical Gel>0.999 (correlation coefficient)--98.8 - 101.4[2]
RP-HPLC Liniment and Ointment---96.5 - 104.18[4]
HPLC-DAD Pain Relief Spray-0.0087-93.48 - 102.12[5]
LC-MS/MS Human Plasma1.75 - 50.0 (ng/mL)-1.75 (ng/mL)-[6]
GC-FID Ointment-5.0 (ng)-100.0 ± 2.2[7]
GC Anti-arthritic Spray100 - 300--99.95[8]
GC Polyherbal Ointment0.2 - 1.0 (mg/mL)--99.25 - 101.39[9]
UV-Spectrophotometry Transdermal Patch2 - 450.481.48-[10]
Colorimetric Method Bulk and Formulations12 - 72--99.62[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A widely employed technique for the analysis of this compound in pharmaceutical formulations is RP-HPLC. A common approach involves the following:

  • Column: A C8 or C18 column is typically used for separation.[1][2][4]

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) or acetonitrile and a pH-adjusted aqueous solution is common.[1][2][4] Isocratic elution is frequently utilized for its simplicity and robustness.[1][2]

  • Flow Rate: A flow rate of around 1.0 mL/min is often optimal.[1][2][4]

  • Detection: UV detection is the most common method, with wavelengths set between 230 nm and 304 nm for optimal response to this compound.[1][4]

  • Specificity Assessment: The specificity of HPLC methods is typically confirmed by the absence of interfering peaks from the matrix or other active ingredients at the retention time of this compound. This is achieved by injecting blank matrix samples and samples spiked with potential interferents.[2][4] The method's ability to separate this compound from other compounds like menthol, camphor, diclofenac diethylamine, and capsaicin has been demonstrated.[2][7][8]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds like this compound, especially in complex mixtures.

  • Column: A capillary column, such as a DB-23 or a crosslinked 5% phenyl polydimethylsiloxane column, is used for separation.[8][9]

  • Carrier Gas: Nitrogen is a commonly used carrier gas.[8][9]

  • Injection: Cool on-column injection can be employed to minimize thermal degradation of the analyte.[7] An Automatic Liquid Sampler (ALS) ensures precise and reproducible injections.[8]

  • Detector: A Flame Ionization Detector (FID) is frequently used for its high sensitivity to organic compounds.[7][8][9]

  • Specificity and Selectivity: The high resolving power of capillary GC columns allows for excellent separation of this compound from other volatile components often found in topical preparations, such as menthol and camphor.[7][8] The specificity is demonstrated by achieving baseline separation of all target analytes and the absence of interference from the sample matrix.[9]

UV-Spectrophotometry

For simpler formulations where this compound is the primary or sole active ingredient, UV-spectrophotometry offers a rapid and cost-effective analytical solution.

  • Solvent: A mixture of methanol and acetonitrile is a suitable solvent for extracting this compound from formulations like transdermal patches.[10]

  • Wavelength of Maximum Absorbance (λmax): this compound exhibits maximum absorbance at approximately 237 nm or 270 nm, which can be used for quantification.[10]

  • Selectivity: The main limitation of UV-spectrophotometry is its lower selectivity compared to chromatographic methods. Any compound in the sample matrix that absorbs at the same wavelength as this compound will interfere with the analysis. Therefore, this method is best suited for quality control of relatively simple formulations. A colorimetric method based on the reaction of this compound with ferric chloride to produce a colored complex can offer improved selectivity in some cases.[11]

Visualizing the Assessment of Specificity and Selectivity

The following diagram illustrates a typical workflow for assessing the specificity and selectivity of an analytical method for this compound.

cluster_0 Method Development cluster_1 Specificity & Selectivity Assessment cluster_2 Validation cluster_3 Outcome A Select Analytical Technique (HPLC, GC, etc.) B Optimize Method Parameters (Column, Mobile Phase, Temperature) A->B C Analyze Blank Matrix B->C D Analyze Placebo Formulation B->D E Analyze Standard of Potential Interferents B->E F Analyze Spiked Sample (Matrix + MS + Interferents) B->F I Confirm No Interference at MS Retention Time/Signal C->I D->I H Assess Resolution between MS and Interferents E->H G Evaluate Peak Purity (for HPLC-DAD) F->G F->H J Method is Specific and Selective H->J I->J

Caption: Workflow for Assessing Method Specificity and Selectivity.

References

Safety Operating Guide

Proper Disposal of Methyl Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Methyl salicylate, a common reagent, requires careful consideration for its disposal to mitigate risks to personnel and the environment. Adherence to these procedures is not only a matter of best practice but also a legal requirement.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or chemical goggles, a face shield, and chemical-resistant gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][3] In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[5] The generator of the waste is solely responsible for its proper characterization and disposal.[5]

  • Small Spills:

    • For minor spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[1][6][7]

    • Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled, and sealable container for subsequent disposal.[1]

    • The contaminated area should then be cleaned with a 60-70% ethanol solution, followed by a soap and water wash.[4]

  • Unused or Waste Product:

    • Under no circumstances should this compound be discharged into waterways, drains, or sewers.[1]

    • The preferred method of disposal is to engage a licensed professional waste disposal company.[2][3]

    • An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging:

    • Empty containers may retain product residues and should be treated as hazardous.[5][6]

    • If possible, return the containers to the supplier for reuse or recycling.[6]

    • If reuse is not an option, the container should be thoroughly cleaned. If it cannot be sufficiently cleaned, it should be punctured to prevent re-use and disposed of at an authorized landfill.[6]

Quantitative Data and Physical Properties

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound.

PropertyValue
CAS Number 119-36-8
Molecular Weight 152.15 g/mol
Boiling Point 223.3°C (433.9°F)
Melting Point -8.6°C (16.5°F)
Flash Point 96°C (204.8°F) (Closed Cup)
Specific Gravity 1.184
Oral LD50 (Rat) 887 mg/kg

Data sourced from multiple safety data sheets.[1][7][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MethylSalicylateDisposal Start This compound Waste Generated Assess_Spill Is it a small, manageable spill? Start->Assess_Spill Unused_Product Unused Product or Bulk Waste Start->Unused_Product Absorb Absorb with inert material (sand, earth) Assess_Spill->Absorb Yes Contact_EHS Contact Environmental Health & Safety (EHS) Assess_Spill->Contact_EHS No Collect Collect in a labeled, sealed container Absorb->Collect Decontaminate_Area Clean spill area with ethanol then soap and water Collect->Decontaminate_Area Licensed_Disposal Arrange for pickup by a licensed waste disposal company Decontaminate_Area->Licensed_Disposal Contact_EHS->Licensed_Disposal Unused_Product->Licensed_Disposal Container_Disposal Handle Empty Container Licensed_Disposal->Container_Disposal End Proper Disposal Complete Return_Supplier Return to supplier if possible Container_Disposal->Return_Supplier Reusable? Puncture_Landfill Clean, puncture, and send to authorized landfill Container_Disposal->Puncture_Landfill Not Reusable Return_Supplier->End Puncture_Landfill->End

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Methyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling methyl salicylate. It outlines the necessary personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE. While specific quantitative data such as permissible exposure limits are not consistently provided across safety data sheets, the qualitative recommendations are clear.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or safety glasses with side shields are mandatory.[1] A face shield should be used when there is a splash hazard.[1][2]
Hand Protection Wear impermeable protective gloves.[3][4] It is recommended to clarify the chemical resistance of the specific glove material with the manufacturer.[4] Always inspect gloves before use.[2]
Skin and Body Protection Wear a lab coat or an apron.[1] For larger quantities or increased exposure risk, impervious protective clothing, including boots, should be worn.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] If ventilation is inadequate, a suitable respirator may be required.[1][5]

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound from preparation to disposal.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[6]

  • Have an eyewash station and safety shower readily accessible.[3][5]

  • Assemble all necessary materials, including this compound, other reagents, and required PPE.

  • Inspect all PPE for integrity before use.[2]

2. Handling and Use:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[1][5][7]

  • Do not inhale vapors or mists.[1][5]

  • Wash hands thoroughly after handling the substance.[1][6]

  • Do not eat, drink, or smoke in the work area.[1][2][4]

3. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and remove all ignition sources.[6]

  • Ventilate the area.[6]

  • Absorb the spill with an inert material such as sand or earth.[1][3]

  • Collect the absorbed material into a sealed container for disposal.[1][3]

  • For skin contact, wash the affected area with soap and water.[1][2]

  • For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • If inhaled, move to fresh air.[1][2]

  • If swallowed, rinse the mouth with water and seek medical advice. Do not induce vomiting.[1]

4. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[1][5][7]

  • Do not discharge into drains or waterways.[1]

  • Keep waste in labeled, sealed containers.[1][3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of procedures for safely handling and disposing of this compound.

start Start: Handling this compound prep 1. Preparation - Work in well-ventilated area - Assemble PPE and materials - Inspect PPE start->prep handling 2. Handling and Use - Wear appropriate PPE - Avoid contact and inhalation - Practice good hygiene prep->handling spill_check Spill or Exposure? handling->spill_check spill_procedure 3. Spill & Emergency - Evacuate and ventilate - Absorb spill - Follow first aid spill_check->spill_procedure Yes disposal 4. Disposal - Follow regulations - Use sealed containers - Do not pour down drain spill_check->disposal No spill_procedure->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.